molecular formula C6H2BrF3 B152817 1-Bromo-2,4,5-trifluorobenzene CAS No. 327-52-6

1-Bromo-2,4,5-trifluorobenzene

Cat. No.: B152817
CAS No.: 327-52-6
M. Wt: 210.98 g/mol
InChI Key: DVTULTINXNWGJY-UHFFFAOYSA-N
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Description

1-Bromo-2,4,5-trifluorobenzene undergoes Br-Mg-exchange reaction with i-PrMgBr in THF to yield organomagnesium compound.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTULTINXNWGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186366
Record name 1-Bromo-2,4,5-trifluorobenzene
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Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-52-6
Record name 1-Bromo-2,4,5-trifluorobenzene
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Record name 1-Bromo-2,4,5-trifluorobenzene
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Record name 1-Bromo-2,4,5-trifluorobenzene
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Record name 1-bromo-2,4,5-trifluorobenzene
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Record name 1-BROMO-2,4,5-TRIFLUOROBENZENE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4,5-trifluorobenzene is a versatile fluorinated organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its unique electronic properties, conferred by the presence of three fluorine atoms and a bromine atom on the benzene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2][3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into the biological signaling pathways that can be modulated by its derivatives.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 327-52-6[1][2]
Molecular Formula C₆H₂BrF₃[2][6]
Molecular Weight 210.98 g/mol [2][6]
Appearance Clear, slightly yellow liquid[1][2]
Melting Point -19 °C[1][2]
Boiling Point 144 °C[1][2]
Density 1.802 g/mL at 25 °C[1][7]
Refractive Index (n²⁰/D) 1.485[1][7]
Solubility Insoluble in water[7]

Table 2: Spectroscopic Data

TechniqueData SummaryReference(s)
¹H NMR Spectrum available[8]
¹³C NMR Spectrum available[8]
Mass Spectrometry Spectrum available[6]
IR Spectroscopy Spectrum available[8]
Raman Spectroscopy Spectrum available[9]

Synthesis and Reactions: Experimental Protocols

This compound is a key starting material for introducing the 2,4,5-trifluorophenyl moiety into target molecules. This is often achieved through Grignard reagent formation or palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A patented method for the synthesis of this compound involves the bromination of 1,2,4-trifluorobenzene.[10]

Protocol:

  • To a reaction vessel containing an organic solvent (e.g., carbon tetrachloride or chloroform), add 1,2,4-trifluorobenzene and iron powder. The molar ratio of 1,2,4-trifluorobenzene to iron powder should be approximately 1:0.025-0.050.

  • At a controlled temperature of 43-48 °C, slowly add liquid bromine. The molar ratio of 1,2,4-trifluorobenzene to bromine should be in the range of 1:0.5-1.5.

  • After the addition of bromine is complete, continue the reaction for 3-4 hours.

  • Introduce azobisisobutyronitrile (AIBN) to the reaction mixture, with a molar ratio of 1,2,4-trifluorobenzene to AIBN of 1:0.002-0.006, and raise the temperature to 62-68 °C.

  • Stir the mixture to ensure homogeneity and then increase the temperature to 82-102 °C to bring the reaction to completion.

  • Upon completion, the reaction mixture is purified (e.g., by distillation) to yield this compound.

Grignard Reaction

The bromine atom in this compound can be readily converted to a Grignard reagent, a powerful nucleophile for forming carbon-carbon bonds.

General Protocol for Grignard Reagent Formation and Reaction with an Electrophile (e.g., Benzaldehyde):

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure the entire apparatus is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine. Gently warm the flask until the iodine sublimes and coats the magnesium. Allow the flask to cool to room temperature.

  • Initiation: Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction may be initiated by gentle warming.

  • Grignard Reagent Formation: Once the reaction has started (indicated by a color change and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed, cool the reaction mixture in an ice bath. Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in the anhydrous solvent.

  • Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by a suitable method such as column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a highly effective method for forming biaryl compounds, which are common motifs in drug molecules.

General Protocol for Suzuki-Miyaura Coupling with an Arylboronic Acid (e.g., 4-Methoxyphenylboronic Acid):

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for the required time (typically several hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules, including quinolone antibacterials, and as a building block for potential anti-inflammatory and anti-cancer agents.[2][11]

Quinolone Antibacterials

The 2,4,5-trifluorophenyl moiety is a common feature in many modern fluoroquinolone antibiotics. These drugs exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[10][12]

Mechanism of Action of Quinolone Antibacterials:

The following diagram illustrates the signaling pathway of quinolone-mediated inhibition of bacterial DNA gyrase.

Quinolone_Mechanism cluster_Bacterial_Cell Bacterial Cell DNA Bacterial DNA DNA_Gyrase_Complex DNA-Gyrase Complex DNA->DNA_Gyrase_Complex binds Gyrase DNA Gyrase (Topoisomerase II) Gyrase->DNA_Gyrase_Complex Ternary_Complex Quinolone-DNA-Gyrase Ternary Complex DNA_Gyrase_Complex->Ternary_Complex forms Quinolone Quinolone Antibiotic Quinolone->Ternary_Complex Replication_Fork Blocked Replication Fork Ternary_Complex->Replication_Fork blocks DNA_Strand_Breaks Double-Strand DNA Breaks Replication_Fork->DNA_Strand_Breaks leads to Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death induces

Caption: Mechanism of quinolone antibacterial action.

Anti-Inflammatory Agents

The trifluorophenyl group can be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs). A key target for many NSAIDs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is involved in the inflammatory response.

Representative Signaling Pathway for COX-2 Inhibition:

The diagram below shows the mechanism of action of a selective COX-2 inhibitor like celecoxib, a class of drugs for which derivatives of this compound could be developed.[3][8][13][14][15]

COX2_Inhibition cluster_Inflammatory_Cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins converted by COX2 COX-2 Enzyme COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediate COX2_Inhibitor Selective COX-2 Inhibitor COX2_Inhibitor->COX2 inhibits

Caption: COX-2 inhibition pathway for anti-inflammatory effect.

Anti-Cancer Agents

Fluorinated compounds are prevalent in oncology drug discovery. The 2,4,5-trifluorophenyl moiety can be a key component of kinase inhibitors that target signaling pathways dysregulated in cancer. For instance, inhibitors of the Epidermal Growth Factor Receptor (EGFR) are used to treat various cancers.

Representative Signaling Pathway for EGFR Inhibition:

The following diagram illustrates the mechanism of an EGFR inhibitor like erlotinib, representing a potential application for novel compounds derived from this compound.[2][7][11][12][16]

EGFR_Inhibition cluster_Cancer_Cell Cancer Cell EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR binds to EGFR_Active Activated EGFR (Dimerized & Phosphorylated) EGFR->EGFR_Active activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR_Active->Downstream_Signaling activates EGFR_Inhibitor EGFR Inhibitor (e.g., Erlotinib) EGFR_Inhibitor->EGFR_Active inhibits Apoptosis Apoptosis EGFR_Inhibitor->Apoptosis promotes Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response promotes

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2,4,5-trifluorobenzene, a key intermediate in the synthesis of pharmaceuticals and advanced materials. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₂BrF₃.[1][2][3][4][5] Its structure, featuring a bromine atom and three fluorine atoms on a benzene ring, imparts unique chemical reactivity and physical characteristics that are leveraged in various synthetic applications. It is recognized as a colorless to light yellow liquid.[6]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound. These values are compiled from various literature sources and provide a baseline for experimental and modeling applications.

PropertyValueUnitsConditions
Molecular Formula C₆H₂BrF₃--
Molecular Weight 210.98 g/mol -
CAS Number 327-52-6--
Appearance Colorless to light yellow liquid-Ambient
Density 1.802g/mLat 25 °C
Boiling Point 144°Cat 760 mmHg
Melting Point -19°C-
Refractive Index 1.485-at 20 °C (n20/D)
Solubility Insoluble-in water

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[7]

Apparatus:

  • Thiele tube or a melting point apparatus with a heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Heat transfer fluid (e.g., mineral oil or silicone oil) for the Thiele tube

Procedure:

  • A small volume of the liquid sample (a few milliliters) is placed into the fusion tube.[6]

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[6]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is then placed in a Thiele tube or a heating block.[6]

  • The apparatus is heated gently and uniformly.[6]

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6][7]

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a crucial indicator of purity.[8] Since this compound is a liquid at room temperature, its melting point (or freezing point) is determined at sub-ambient temperatures.

Apparatus:

  • Melting point apparatus with a cooling capability or a cooling bath (e.g., dry ice/acetone)

  • Thermometer

  • Capillary tube

Procedure:

  • A small amount of the solidified sample is introduced into a capillary tube.

  • The capillary tube is placed in a melting point apparatus that has been cooled to a temperature below the expected melting point.

  • The temperature is raised slowly (approximately 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow.[8]

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured using a pycnometer or by simply measuring the mass of a known volume.[9]

Apparatus:

  • Graduated cylinder or volumetric flask (for volume measurement)

  • Analytical balance (for mass measurement)

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder or volumetric flask is accurately measured using an analytical balance.[5]

  • A specific volume of the liquid is carefully transferred into the graduated cylinder or volumetric flask. The volume is read from the bottom of the meniscus.[10]

  • The mass of the container with the liquid is then measured.[5]

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[5]

  • The density is calculated by dividing the mass of the liquid by its volume.

  • The temperature of the liquid should be recorded as density is temperature-dependent.[9]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that is useful for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[11]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

  • A few drops of the sample liquid are placed on the prism.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

  • The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

  • The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

  • The refractive index value is read from the instrument's scale.

Determination of Solubility

Solubility tests provide qualitative information about the polarity and potential functional groups of a compound.[12][13]

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • Various solvents (e.g., water, diethyl ether, 5% HCl, 5% NaOH, 5% NaHCO₃, concentrated H₂SO₄)

Procedure:

  • A small, measured amount of the solute (e.g., 0.1 g of solid or 0.2 mL of liquid) is placed in a test tube.[13]

  • A measured volume of the solvent (e.g., 3 mL) is added to the test tube.[13]

  • The mixture is agitated thoroughly (e.g., by flicking the test tube or using a vortex mixer) for a minute or two.

  • The mixture is observed to see if the solute has dissolved. A substance is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

  • If the compound is water-soluble, its pH can be tested with litmus paper to indicate acidity or basicity.[12]

  • For water-insoluble compounds, solubility is tested in a sequence of reagents (e.g., 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄) to gather information about its acidic, basic, or neutral nature.[12][13]

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the characterization and identification of an unknown chemical substance based on its physical properties. This systematic approach is fundamental in chemical research and quality control.

G Logical Workflow for Physical Property Analysis of an Unknown Substance cluster_0 Initial Assessment cluster_1 Primary Physical Constants Measurement cluster_2 Solubility & Purity Assessment cluster_3 Data Analysis and Identification start Obtain Unknown Substance state Determine Physical State (Solid, Liquid, Gas) start->state bp Boiling Point Determination state->bp mp Melting/Freezing Point Determination state->mp density Density Measurement bp->density For Liquids mp->density For Solids ri Refractive Index Measurement density->ri For Liquids solubility Solubility Tests (Water, Acids, Bases) ri->solubility purity Assess Purity (e.g., Sharpness of MP/BP) solubility->purity compare Compare Data with Literature Values purity->compare identify Tentative Identification of Substance compare->identify end Further Spectroscopic Analysis (NMR, IR, MS) identify->end

Workflow for substance identification via physical properties.

References

1-Bromo-2,4,5-trifluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-Bromo-2,4,5-trifluorobenzene. This versatile fluorinated aromatic compound serves as a key building block in the synthesis of a wide range of molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern offers specific reactivity and physicochemical properties that are highly sought after in modern chemical research and development.

Core Compound Data

This compound is an organohalogen compound with the chemical formula C₆H₂BrF₃.[1][2] Its molecular structure consists of a benzene ring substituted with one bromine atom and three fluorine atoms at the 2, 4, and 5 positions.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₂BrF₃[1][2]
Molecular Weight 210.98 g/mol [1]
Alternate Molecular Weight 210.979 g/mol [2]
CAS Number 327-52-6[1][2]
Appearance Liquid
Melting Point -19 °C
Boiling Point 144 °C
Density 1.802 g/mL at 25 °C
Refractive Index n20/D 1.485

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

Synthesis Protocol: Continuous Flow Bromination of 1,2,4-Trifluorobenzene

This protocol is adapted from a continuous-flow synthesis method which offers advantages in terms of safety, efficiency, and scalability.[3]

Materials and Equipment:

  • 1,2,4-Trifluorobenzene

  • Bromine (Br₂)

  • Iron (Fe) catalyst

  • Microreactor system (e.g., T-micromixer and tube microreactor)

  • Syringe pumps

  • Back-pressure regulator

  • Collection vessel

  • Standard laboratory glassware for workup

  • Solvents for extraction and purification (e.g., dichloromethane, saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • System Setup: Assemble the microreactor system, ensuring all connections are secure. The system should consist of syringe pumps for delivering the reactants, a T-micromixer for efficient mixing, a tube microreactor packed with the iron catalyst, and a back-pressure regulator to maintain the desired pressure.

  • Reactant Preparation: Prepare a solution of 1,2,4-trifluorobenzene in a suitable solvent if necessary. Prepare a separate solution of bromine.

  • Reaction Initiation: Using the syringe pumps, introduce the 1,2,4-trifluorobenzene solution and the bromine solution into the T-micromixer at controlled flow rates.

  • Reaction in Microreactor: The mixed reactants flow through the tube microreactor containing the iron catalyst, where the bromination reaction occurs. The temperature of the microreactor should be carefully controlled.

  • Product Collection: The output from the microreactor is passed through the back-pressure regulator and collected in a cooled vessel.

  • Workup: Quench the reaction mixture by washing with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of this compound. The following is a general protocol that can be adapted for specific instrumentation.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • Sample vials

  • Microsyringe

  • This compound sample

  • Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent. A typical concentration is in the range of 100-1000 ppm.

  • Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C). Use a split or splitless injection mode as appropriate for the sample concentration.

    • Oven Program: A typical temperature program would be to hold at an initial temperature (e.g., 50 °C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C) and hold for a few minutes.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C). Acquire data in electron ionization (EI) mode over a mass range of m/z 50-300.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis:

    • Chromatogram: Analyze the total ion chromatogram (TIC) to determine the retention time of the main peak corresponding to this compound. The presence of other peaks would indicate impurities.

    • Mass Spectrum: Obtain the mass spectrum of the main peak. The fragmentation pattern should be consistent with the structure of this compound, with characteristic isotopic peaks for bromine. The molecular ion peak should be observed at m/z 210 and 212 with approximately equal intensity.[1]

Application Workflow: Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Suzuki_Miyaura_Workflow A This compound (Aryl Halide) F Reaction Mixture A->F B Arylboronic Acid (Coupling Partner) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent System (e.g., Toluene/Water, Dioxane/Water) E->F G Heating (e.g., 80-100 °C) F->G H Workup (Extraction, Washing) G->H I Purification (Column Chromatography) H->I J Trifluorinated Biaryl Product I->J

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of this compound with an arylboronic acid and can be optimized for specific substrates.

Materials and Equipment:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Degassed solvent system (e.g., 1,4-dioxane and water)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired trifluorinated biaryl compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the melting and boiling points of 1-Bromo-2,4,5-trifluorobenzene, including standardized experimental protocols for their determination.

Introduction

This compound is a halogenated aromatic compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluorinated structure imparts unique electronic properties and metabolic stability to target molecules. Accurate determination of its fundamental physicochemical properties, such as melting and boiling points, is critical for its purification, handling, and application in synthetic protocols. This document outlines the key thermal transition points of this compound and provides detailed methodologies for their experimental verification.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical properties is presented in the table below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Melting Point -19 °C (lit.)[1][2]
Boiling Point 144 °C (lit.)[1][2]
Molecular FormulaC₆H₂BrF₃[1][3]
Molecular Weight210.98 g/mol [1][3]
Density1.802 g/mL at 25 °C (lit.)[2]
Refractive Indexn20/D 1.485 (lit.)[2]

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Since this compound has a sub-zero melting point, this procedure would require a cryo-melting point apparatus. The fundamental steps are outlined below.

Objective: To determine the temperature range over which the solid phase of a compound transitions to the liquid phase.

Apparatus:

  • Melting point apparatus with a cooling system (e.g., Mel-Temp or similar device with a cold stage)

  • Sealed capillary tubes

  • Thermometer or digital temperature probe

  • Mortar and pestle (if starting from a larger crystalline solid)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is pure and anhydrous. If the sample is solid, finely powder a small amount.

  • Loading the Capillary Tube: Load the finely powdered solid into a capillary tube to a height of 2-3 mm.[3][4] Pack the sample firmly by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube.[3][4]

  • Apparatus Setup: Place the loaded capillary tube into the heating/cooling block of the melting point apparatus.[4]

  • Cooling and Equilibration: Cool the block to a temperature approximately 15-20°C below the expected melting point of -19°C.

  • Heating and Observation: Begin heating the block at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Recording the Melting Range:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire solid sample has completely melted into a clear liquid.

    • The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (typically under 1°C).

This method is suitable for determining the boiling point of a small volume of liquid.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Heating oil (mineral oil or silicone oil)

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube, sealed at one end

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Clamp and stand

Procedure:

  • Apparatus Assembly: Fill the Thiele tube with heating oil to a level just above the top of the side arm.

  • Sample Preparation: Add 0.5-1 mL of this compound into the small test tube.

  • Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[1][5]

  • Thermometer Attachment: Attach the test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.[5]

  • Heating: Immerse the assembly into the Thiele tube, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[5][6] Convection currents will ensure uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]

  • Recording the Boiling Point: Remove the heat source once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6] This is the point where the external pressure equals the vapor pressure of the liquid. Record the barometric pressure as the boiling point is pressure-dependent.[2][5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a halogenated benzene derivative like this compound.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Analysis & Reporting A Sample Reception (this compound) B Purity Analysis (GC-MS, NMR) A->B C Melting Point Determination (Cryo-Apparatus) B->C Proceed if Pure D Boiling Point Determination (Thiele Tube Method) B->D Proceed if Pure E Density & Refractive Index Measurement B->E Proceed if Pure F Data Compilation & Comparison with Literature Values C->F D->F E->F G Technical Report Generation F->G

References

A Technical Guide to the Safety Profile of 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 1-Bromo-2,4,5-trifluorobenzene (CAS No. 327-52-6), a versatile fluorinated building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The following sections detail its physical and chemical properties, hazard classifications, and generalized experimental protocols relevant to its safety assessment.

Quantitative Safety and Property Data

The key quantitative data for this compound are summarized below, compiled from various safety data sheets and chemical suppliers.

Table 1: Physical and Chemical Properties

Property Value Source(s)
Molecular Formula C₆H₂BrF₃ [1][2][3]
Molecular Weight 210.98 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid [1][5]
Melting Point -19 °C (lit.) [1][5]
Boiling Point 144 °C (lit.) [1][5]
Density 1.802 g/mL at 25 °C (lit.) [5]
Refractive Index n20/D 1.485 (lit.) [5]

| Solubility | Insoluble in water. | |

Table 2: Hazard Classifications and Statements

Classification System Code Description Source(s)
GHS Pictograms GHS02, GHS07 Flame, Exclamation Mark [2][6]
GHS Signal Word Warning [2][6]
Hazard Class Flam. Liq. 3 Flammable liquid and vapor [2][4][6]
Hazard Class Skin Irrit. 2 Causes skin irritation [2][4][6]
Hazard Class Eye Irrit. 2/2A Causes serious eye irritation [2][4][6]
Hazard Class STOT SE 3 May cause respiratory irritation [4][6]
Hazard Statement H226 Flammable liquid and vapor [2][4]
Hazard Statement H315 Causes skin irritation [2][4][6]
Hazard Statement H319 Causes serious eye irritation [2][4][6]

| Hazard Statement | H335 | May cause respiratory irritation |[4][6] |

Note: Toxicological data such as LD50 and LC50 values were not available in the public search results. Ecotoxicity data was also not specified for this particular isomer, although a related isomer (1-Bromo-3,4,5-trifluorobenzene) is noted as being toxic to aquatic life with long-lasting effects.[7]

Experimental Protocols

Safety data sheet assertions are based on standardized experimental protocols, often following OECD (Organisation for Economic Co-operation and Development) Guidelines. While the specific study reports for this compound are not publicly available, the methodologies for determining key hazards are well-established.

Methodology for Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from short-term dermal exposure to a substance.[8][9][10] The primary objective is to identify the dose that causes mortality or clear signs of toxicity.

  • Principle : A test substance is applied to the skin of experimental animals in a single dose.[11]

  • Test Animals : Typically, adult rats are used.[8][11] The fur is removed from the dorsal area of the trunk approximately 24 hours before the test.[11]

  • Procedure :

    • The test substance is applied uniformly over a shaved area of approximately 10% of the body surface.[12]

    • The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place.

    • The exposure period is 24 hours.[11][12]

    • Following exposure, residual test substance is removed.

  • Observation : Animals are observed for signs of toxicity and mortality for at least 14 days.[12] Body weight is recorded weekly.[12] At the end of the study, all animals are subjected to a gross necropsy.[12] The study can be run as a limit test at a high dose to demonstrate low toxicity or as a full study with multiple dose levels to determine a dose-response relationship.[12]

Methodology for Acute Ecotoxicity (Based on OECD Guideline 202)

This test assesses the acute toxic effects of a substance on aquatic invertebrates.[13][14] The endpoint is the EC50, the concentration that immobilizes 50% of the test organisms.[15]

  • Principle : Determine the concentration of a substance that causes immobilization in Daphnia sp. over a 48-hour exposure period.[13][14][15]

  • Test Organism : Juvenile daphnids (Daphnia magna), less than 24 hours old, are used.[14][15]

  • Procedure :

    • Daphnids are exposed to at least five geometrically spaced concentrations of the test substance for 48 hours.[13][14] A control group is run in parallel.[13]

    • The test can be static (no renewal of the test solution) or semi-static (solution renewed after 24 hours).[15]

    • Organisms are not fed during the test.[13]

  • Observation : The number of immobilized daphnids is recorded at 24 and 48 hours.[14][15] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[13][15] The 48h EC50 is then calculated from the concentration-response data.[15]

Visualized Workflows and Relationships

Hazard Management and Response Workflow

The following diagram illustrates the logical workflow for managing the risks associated with handling this compound, from initial identification to emergency response.

cluster_ID Hazard Identification cluster_Controls Exposure Controls & Prevention cluster_Response Emergency Response ID Flammable Liquid (H226) Skin Irritant (H315) Eye Irritant (H319) Respiratory Irritant (H335) Eng Engineering Controls: - Use in well-ventilated area - Use explosion-proof equipment ID->Eng PPE Personal Protective Equipment (PPE): - Safety glasses/goggles - Protective gloves - Lab coat ID->PPE Handling Safe Handling (P210, P240): - Keep away from ignition sources - Ground/bond container - Use non-sparking tools ID->Handling Spill Accidental Release: - Remove ignition sources - Absorb with inert material - Dispose in closed containers Eng->Spill Fire Fire Fighting (P370): - Use CO₂, dry chemical, or foam - Wear self-contained breathing apparatus Eng->Fire FirstAid First Aid Measures: - Skin: Wash with water - Eyes: Rinse cautiously with water - Inhalation: Move to fresh air Eng->FirstAid PPE->Spill PPE->Fire PPE->FirstAid Handling->Spill Handling->Fire Handling->FirstAid

Caption: Logical workflow for managing hazards of this compound.

Generalized Experimental Workflow: Acute Dermal Toxicity (OECD 402)

This diagram outlines the typical steps involved in an acute dermal toxicity study, as described in the protocol section.

cluster_Prep Phase 1: Preparation cluster_Dose Phase 2: Dosing & Exposure cluster_Obs Phase 3: Observation & Analysis A1 Select healthy, young adult rodents (e.g., rats) A2 Acclimatize animals to laboratory conditions (>=5 days) A1->A2 A3 Prepare test site: Clip fur from dorsal area (~10% of body surface) A2->A3 B1 Apply single dose of test substance to prepared skin area A3->B1 B2 Cover with porous gauze and hold for 24 hours B1->B2 C1 Remove dressing and any residual substance B2->C1 C2 Observe for signs of toxicity and mortality for 14 days C1->C2 C3 Record body weights weekly C2->C3 C4 Perform gross necropsy on all animals at study termination C3->C4

Caption: Generalized workflow for an acute dermal toxicity study (OECD 402).

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-2,4,5-trifluorobenzene. This information is critical for the structural elucidation and quality control of this important fluorinated aromatic compound in various research and development applications, including drug discovery and materials science.

Quantitative NMR Data

The ¹H and ¹⁹F NMR spectra of this compound are characterized by distinct chemical shifts and complex spin-spin coupling patterns arising from the interactions between the proton and fluorine nuclei. The quantitative data, including chemical shifts (δ) and coupling constants (J), are summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-37.58ddd³J(H3-F4) = 9.2, ⁴J(H3-F2) = 6.5, ⁴J(H3-F5) = 4.8
H-67.35ddd³J(H6-F5) = 9.5, ⁴J(H6-F4) = 7.1, ⁵J(H6-F2) = 2.5

Table 2: ¹⁹F NMR Spectral Data for this compound

FluorineChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
F-2-118.9ddd³J(F2-F1) = 20.3, ⁴J(F2-H3) = 6.5, ⁵J(F2-H6) = 2.5
F-4-138.7ddd³J(F4-F5) = 20.5, ³J(F4-H3) = 9.2, ⁴J(F4-H6) = 7.1
F-5-143.5ddd³J(F5-F4) = 20.5, ³J(F5-H6) = 9.5, ⁴J(F5-H3) = 4.8

Note: Chemical shifts are referenced to an external standard. Coupling constants are absolute values.

Experimental Protocols

The following provides a generalized yet detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that dissolves the sample and has a minimal signal overlap with the analyte peaks. Chloroform-d (CDCl₃) or acetone-d₆ are common choices.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H NMR can be added. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

For ¹H NMR Spectroscopy:

  • Instrument Tuning: Tune the NMR probe for the ¹H frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the aromatic region (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate.

    • Number of Scans: Depending on the sample concentration, 8-16 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals and analyze the multiplicities and coupling constants.

For ¹⁹F NMR Spectroscopy:

  • Instrument Tuning: Tune the probe to the ¹⁹F frequency.[1]

  • Locking and Shimming: Maintain the lock on the deuterium signal and re-shim if necessary.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is common. Proton decoupling is often employed to simplify the spectra by removing ¹H-¹⁹F couplings.[2][3]

    • Spectral Width: Due to the large chemical shift range of fluorine, a wider spectral width is necessary.[1][4] A range of -100 to -160 ppm should be sufficient for this compound.

    • Transmitter Offset: Center the transmitter offset in the expected region of the fluorine signals.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 1-2 seconds.

    • Number of Scans: 16-64 scans are usually adequate for good signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum using an external standard (e.g., CFCl₃ at 0.00 ppm).

    • Analyze the chemical shifts, multiplicities (if not proton-decoupled), and coupling constants.

Visualization of NMR Interactions

The following diagram illustrates the molecular structure of this compound and the key through-bond J-couplings that give rise to the observed NMR signal multiplicities.

G cluster_molecule This compound C1 C1 C2 C2 C1->C2 Br Br C1->Br C3 C3 C2->C3 F2 F2 C2->F2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 F4 F4 C4->F4 C6 C6 C5->C6 F5 F5 C5->F5 C6->C1 H6 H6 C6->H6 H3->F2 ⁴J(H-F) H3->F4 ³J(H-F) H3->F5 ⁴J(H-F) F4->F5 ³J(F-F) H6->F2 ⁵J(H-F) H6->F4 ⁴J(H-F) H6->F5 ³J(H-F)

Caption: Molecular structure and key NMR J-coupling interactions in this compound.

References

A Technical Guide to the Spectroscopic Profile of 2,4,5-Trifluorobromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the spectroscopic data available for 2,4,5-trifluorobromobenzene, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this compound.

Compound Overview

2,4,5-Trifluorobromobenzene is an organofluorine compound with the chemical formula C₆H₂BrF₃.[1][2][3][4][5] Its structure consists of a benzene ring substituted with one bromine atom and three fluorine atoms at positions 2, 4, and 5.

Table 1: General Properties of 2,4,5-Trifluorobromobenzene

PropertyValue
CAS Number 327-52-6[1][2][4][6]
Molecular Formula C₆H₂BrF₃[2][3][4][5]
Molecular Weight 210.98 g/mol [2][3][5]
Appearance Liquid[7]
Boiling Point 144 °C[7]
Melting Point -19 °C[7]
Density 1.802 g/mL at 25 °C[7]
Refractive Index n20/D 1.485[7]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for 2,4,5-trifluorobromobenzene, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Data for ¹H, ¹³C, and ¹⁹F NMR are available for 2,4,5-trifluorobromobenzene.[1][8][9]

Table 2: NMR Spectroscopic Data for 2,4,5-Trifluorobromobenzene

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Solvent
¹H Data not explicitly found in search results
¹³C Specific peak data not explicitly found in search results
¹⁹F Specific peak data not explicitly found in search resultsCDCl₃[9]

Note: While the existence of NMR spectra is confirmed, specific peak assignments and coupling constants were not available in the provided search results. Researchers should refer to spectral databases for detailed information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization mass spectrum for 2,4,5-trifluorobromobenzene is available through the NIST Mass Spectrometry Data Center.[1][2][10]

Table 3: Key Mass Spectrometry Data for 2,4,5-Trifluorobromobenzene

m/zInterpretation
210, 212 Molecular ion peaks (M+, M+2) corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br)
Other fragmentsDetailed fragmentation pattern not available in search results
Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: IR spectra for 2,4,5-trifluorobromobenzene have been recorded using various techniques, including neat, ATR-neat, and vapor phase.[1]

Raman Spectroscopy: FT-Raman spectra have also been documented for this compound.[1][6]

Note: Specific peak positions and their corresponding vibrational assignments for both IR and Raman spectra were not detailed in the search results. Access to spectral databases is recommended for this information.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate compound characterization. The following outlines the general experimental methodologies employed for the techniques discussed.

NMR Spectroscopy
  • Instrumentation: High-resolution NMR spectrometers are used.

  • Sample Preparation: A small amount of 2,4,5-trifluorobromobenzene is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube.[9]

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹³C NMR, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups. Decoupling techniques can be employed to simplify spectra by removing spin-spin coupling between different nuclei.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

  • Ionization: Electron Ionization (EI) is a common method for generating ions from the sample molecules.[2]

  • Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum that shows the relative abundance of each ion.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For the available data, a Bruker Tensor 27 FT-IR was cited.[1]

  • Techniques:

    • Neat: The liquid sample is placed between two IR-transparent plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). This is a convenient method for analyzing liquid and solid samples with minimal preparation.[1]

    • Vapor Phase: The sample is heated to a gaseous state, and the IR beam is passed through the vapor.[1]

Raman Spectroscopy
  • Instrumentation: A FT-Raman spectrometer, such as the Bruker MultiRAM, is used.[1][6]

  • Technique: A laser (e.g., Nd:YAG) is directed at the sample.[6] The scattered light is collected and analyzed to generate the Raman spectrum. This technique is complementary to IR spectroscopy.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like 2,4,5-trifluorobromobenzene.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain pure sample of 2,4,5-trifluorobromobenzene Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR_Raman Use neat liquid Sample->Prep_IR_Raman Prep_MS Dilute in volatile solvent (for GC-MS) Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FTIR Spectroscopy (ATR) Prep_IR_Raman->IR Raman FT-Raman Spectroscopy Prep_IR_Raman->Raman MS Mass Spectrometry (EI) Prep_MS->MS Analyze_NMR Assign peaks, determine coupling constants NMR->Analyze_NMR Analyze_MS Identify molecular ion, analyze fragmentation MS->Analyze_MS Analyze_Vib Assign vibrational modes IR->Analyze_Vib Raman->Analyze_Vib Structure Structure Elucidation & Verification Analyze_NMR->Structure Analyze_MS->Structure Analyze_Vib->Structure

Caption: Workflow for the spectroscopic analysis of 2,4,5-trifluorobromobenzene.

References

Synthesis of 1-Bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,4,5-trifluorobenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2][3] This document details the prevalent synthetic methodologies, including detailed experimental protocols, and presents quantitative data to facilitate comparison and application in a research and development setting.

Introduction

This compound (CAS No. 327-52-6) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[2] Its utility stems from the unique electronic properties conferred by the fluorine and bromine substituents, which can modulate the biological activity and physicochemical properties of larger molecules. The primary route to this compound is through the electrophilic bromination of 1,2,4-trifluorobenzene. This guide will focus on this direct synthetic approach.

Synthetic Routes and Mechanisms

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction of 1,2,4-trifluorobenzene. In this reaction, a bromine cation (Br⁺) or a polarized bromine molecule acts as the electrophile, attacking the electron-rich aromatic ring. The fluorine atoms are deactivating groups, making the reaction less facile than with unsubstituted benzene. However, they direct the incoming electrophile to the available ortho and para positions. In the case of 1,2,4-trifluorobenzene, the position C-5 is the most sterically accessible and electronically favored for substitution, leading to the desired this compound product.

A catalyst, typically a Lewis acid such as iron (III) bromide (FeBr₃) or iron powder which generates the catalyst in situ, is often employed to polarize the bromine molecule and increase its electrophilicity.[4]

An alternative, though less direct, synthetic pathway involves the diazotization of 2,4,5-trifluoroaniline followed by a Sandmeyer-type reaction with a bromide source.[5] However, this guide will concentrate on the more direct bromination of 1,2,4-trifluorobenzene.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from 1,2,4-trifluorobenzene.

Method 1: Batch Synthesis using Iron Catalyst

This method is adapted from a patented procedure and represents a common approach for laboratory-scale synthesis.[6]

Materials:

  • 1,2,4-trifluorobenzene (C₆H₃F₃)

  • Liquid Bromine (Br₂)

  • Iron powder (Fe)

  • Azobisisobutyronitrile (AIBN)

  • Organic Solvent (e.g., Carbon Tetrachloride or Chloroform)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Into a clean and dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the organic solvent (250-300 ml/mol of 1,2,4-trifluorobenzene), iron powder, and 1,2,4-trifluorobenzene.

  • Heat the mixture to 43-48°C with stirring.

  • Slowly add liquid bromine from the dropping funnel over a period of 3-4 hours while maintaining the temperature.

  • After the addition of bromine is complete, add azobisisobutyronitrile to the reaction mixture.

  • Increase the temperature to 62-68°C and stir evenly.

  • Further, increase the temperature to 82-102°C and allow the reaction to proceed to completion. The reaction progress can be monitored by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a dilute solution of sodium hydroxide to remove any unreacted bromine and acidic byproducts, followed by washing with water.

  • Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation to yield pure this compound.

Method 2: Continuous-Flow Synthesis using in-situ Generated FeBr₃

A modern approach to this synthesis involves the use of a microreactor for a continuous-flow process. This method offers advantages in terms of safety, scalability, and reaction control.[4]

Materials:

  • 1,2,4-trifluorobenzene (C₆H₃F₃)

  • Bromine (Br₂)

  • Iron source (e.g., iron mesh or powder)

  • Solvent (if necessary)

Equipment:

  • Microreactor setup (including pumps, T-mixer, and reactor coil)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare a solution of 1,2,4-trifluorobenzene and a separate solution of bromine.

  • Set up the microreactor system where the bromine solution first flows through a cartridge containing an iron source to generate FeBr₃ in situ.

  • The stream containing the in-situ generated catalyst is then mixed with the 1,2,4-trifluorobenzene stream in a T-mixer.

  • The combined stream flows through a heated reactor coil to allow for the reaction to occur.

  • The reaction stream then passes through a back-pressure regulator to maintain the desired pressure.

  • The product stream is collected in a vessel containing a quenching agent (e.g., sodium thiosulfate solution) to neutralize any unreacted bromine.

  • The organic product is then extracted, dried, and purified as described in Method 1.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterMethod 1: Batch Synthesis[6]Method 2: Continuous-Flow[4]
Starting Material 1,2,4-trifluorobenzene1,2,4-trifluorobenzene
Reagents Br₂, Fe powder, AIBNBr₂, Fe source
Catalyst IronFeBr₃ (in-situ generated)
Solvent Carbon Tetrachloride or ChloroformSolvent may not be necessary
Temperature 43-102°C (multi-step heating)Optimized for the microreactor
Reaction Time 3-4 hours for bromine additionMinutes
Yield High (specific yield not stated in abstract)High (specific yield not stated in abstract)
Purity High after purificationHigh after purification

Analysis and Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product. The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show two distinct signals in the aromatic region, each corresponding to the two protons on the benzene ring.

    • ¹³C NMR: Will provide information about the carbon skeleton of the molecule.[8]

    • ¹⁹F NMR: Will show three distinct signals corresponding to the three fluorine atoms, with characteristic coupling constants.[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic C-F and C-Br stretching vibrations, as well as the aromatic C-H and C=C bonds.

Visualizations

Reaction Pathway

G Reaction Pathway for the Bromination of 1,2,4-trifluorobenzene 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene Sigma Complex (Arenium Ion) Sigma Complex (Arenium Ion) 1,2,4-Trifluorobenzene->Sigma Complex (Arenium Ion) Electrophilic Attack Bromine (Br2) Bromine (Br2) Activated Electrophile [Br-Br-FeBr3] Activated Electrophile [Br-Br-FeBr3] Bromine (Br2)->Activated Electrophile [Br-Br-FeBr3] Activation Lewis Acid Catalyst (e.g., FeBr3) Lewis Acid Catalyst (e.g., FeBr3) Lewis Acid Catalyst (e.g., FeBr3)->Activated Electrophile [Br-Br-FeBr3] Activated Electrophile [Br-Br-FeBr3]->Sigma Complex (Arenium Ion) This compound This compound Sigma Complex (Arenium Ion)->this compound Deprotonation HBr HBr Sigma Complex (Arenium Ion)->HBr FeBr3 FeBr3 Sigma Complex (Arenium Ion)->FeBr3 Catalyst Regeneration

Caption: Electrophilic aromatic substitution mechanism.

Experimental Workflow (Batch Synthesis)

G Experimental Workflow for Batch Synthesis start Start reactants Charge Reactor: 1,2,4-Trifluorobenzene, Solvent, Fe Powder start->reactants heat1 Heat to 43-48°C reactants->heat1 add_br2 Slowly Add Bromine (3-4 hours) heat1->add_br2 add_aibn Add AIBN add_br2->add_aibn heat2 Heat to 62-68°C add_aibn->heat2 heat3 Heat to 82-102°C (Reaction Completion) heat2->heat3 cool Cool to Room Temperature heat3->cool workup Aqueous Workup: NaOH wash, Water wash cool->workup extract Separate Organic Layer workup->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Fractional Distillation concentrate->purify product Pure Product purify->product end End product->end

References

An In-depth Technical Guide to the Isomers of C6H2BrF3: Chemical Structures, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C6H2BrF3, which corresponds to bromotrifluorobenzene. Due to the arrangement of one bromine and three fluorine atoms on a benzene ring, six constitutional isomers exist. This document details their chemical structures, IUPAC nomenclature, physical and chemical properties, and available synthetic and analytical protocols. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Isomers of Bromotrifluorobenzene

The six constitutional isomers of C6H2BrF3 are distinguished by the substitution pattern of the halogen atoms on the benzene ring.

Chemical Structures and IUPAC Names

The systematic IUPAC names and corresponding chemical structures of the six isomers are presented below.

isomers cluster_1 1-Bromo-2,3,4-trifluorobenzene cluster_2 1-Bromo-2,3,5-trifluorobenzene cluster_3 1-Bromo-2,3,6-trifluorobenzene cluster_4 1-Bromo-2,4,5-trifluorobenzene cluster_5 1-Bromo-2,4,6-trifluorobenzene cluster_6 1-Bromo-3,4,5-trifluorobenzene 1 1 2 2 3 3 4 4 5 5 6 6

Caption: Chemical structures of the six constitutional isomers of C6H2BrF3.

Physicochemical Properties

A summary of the key physicochemical properties of the bromotrifluorobenzene isomers is provided in the table below. Data for some isomers is limited in the public domain.

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1-Bromo-2,3,4-trifluorobenzene136246-55-2210.98Not availableNot available
1-Bromo-2,3,5-trifluorobenzene133739-70-5210.98Not availableNot available
1-Bromo-2,3,6-trifluorobenzene176793-04-7210.98Not availableNot available
This compound327-52-6210.98144-19
1-Bromo-2,4,6-trifluorobenzene2367-76-2210.98140.53.5
1-Bromo-3,4,5-trifluorobenzene138526-69-9210.98Not availableNot available

Experimental Protocols

General Synthesis of Bromotrifluorobenzenes

The synthesis of bromotrifluorobenzenes often involves the bromination of a corresponding trifluorobenzene precursor. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity of the reaction.

Example Protocol: Synthesis of this compound

A patented method for the synthesis of this compound involves the direct bromination of 1,2,4-trifluorobenzene.[1]

  • Reactants: 1,2,4-trifluorobenzene, liquid bromine, iron powder (catalyst), and azobisisobutyronitrile (AIBN) (initiator).

  • Solvent: Carbon tetrachloride or chloroform.

  • Procedure:

    • Iron powder and 1,2,4-trifluorobenzene are added to the organic solvent in a reaction vessel.

    • Liquid bromine is added dropwise to the mixture at a controlled temperature of 43-48°C over a period of 3-4 hours.

    • Azobisisobutyronitrile (AIBN) is then added, and the mixture is stirred evenly.

    • The reaction temperature is raised to 82-102°C to ensure the reaction goes to completion.

    • The resulting reaction liquid is then purified to yield this compound.

The molar ratio of the reactants is specified as 1 mole of 1,2,4-trifluorobenzene to 0.5-1.5 moles of liquid bromine, 0.025-0.050 moles of iron powder, and 0.002-0.006 moles of AIBN.[1]

synthesis_workflow reagents 1,2,4-Trifluorobenzene Liquid Bromine Iron Powder (catalyst) AIBN (initiator) Organic Solvent mixing Mix reagents in reaction vessel reagents->mixing bromination Add liquid bromine at 43-48°C (3-4 hours) mixing->bromination initiation Add AIBN and stir bromination->initiation reaction Heat to 82-102°C for complete reaction initiation->reaction purification Purify reaction mixture reaction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the structural elucidation of these isomers.

Example: NMR Analysis of 5-Bromo-1,2,3-trifluorobenzene (1-Bromo-3,4,5-trifluorobenzene)

For 5-Bromo-1,2,3-trifluorobenzene, 1H, 19F, and 13C NMR spectra provide definitive structural information.[2]

  • 1H NMR: The proton spectrum will show signals corresponding to the two hydrogen atoms on the aromatic ring, with coupling to the adjacent fluorine atoms.

  • 19F NMR: The fluorine spectrum will exhibit distinct resonances for the different fluorine environments, with characteristic coupling patterns (e.g., triplets and doublets) arising from fluorine-fluorine and fluorine-proton interactions.[2] 1H decoupling simplifies these multiplets.[2]

  • 13C NMR: The carbon spectrum, often acquired with proton and/or fluorine decoupling, will show six distinct signals for the six carbon atoms of the benzene ring.

Applications in Research and Development

Bromotrifluorobenzenes are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of both bromine and fluorine atoms allows for diverse chemical modifications. The bromine atom can be readily converted to other functional groups via reactions such as lithium-halogen exchange or cross-coupling reactions. The fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.

While specific signaling pathways or detailed biological activities for most C6H2BrF3 isomers are not extensively documented in publicly available literature, their role as intermediates in the synthesis of bioactive molecules is established. For instance, this compound is used in the synthesis of compounds for potential use as anti-inflammatory and anti-cancer drugs.[3]

logical_relationship C6H2BrF3 C6H2BrF3 Isomers (Bromotrifluorobenzenes) Properties Unique Physicochemical Properties (Lipophilicity, Metabolic Stability) C6H2BrF3->Properties Intermediates Versatile Synthetic Intermediates C6H2BrF3->Intermediates Pharma Pharmaceuticals Intermediates->Pharma Agro Agrochemicals Intermediates->Agro Materials Advanced Materials Intermediates->Materials

Caption: Role of C6H2BrF3 isomers in chemical synthesis.

This guide provides a foundational understanding of the isomers of C6H2BrF3. Further research into the specific reaction kinetics, spectroscopic data, and biological activities of each isomer is encouraged for professionals engaged in their application.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-2,4,5-trifluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Physicochemical Properties of 1-Bromo-2,4,5-trifluorobenzene

This compound is a colorless to slightly yellow liquid at room temperature.[3][4] Its key physical properties are summarized below:

PropertyValue
Molecular Formula C₆H₂BrF₃
Molecular Weight 210.98 g/mol [5][6][7][8][9]
Boiling Point 144 °C (lit.)[3][4][5]
Melting Point -19 °C (lit.)[3][4][5]
Density 1.802 g/mL at 25 °C (lit.)[3][4][5]
Water Solubility Insoluble[4][5]

The presence of three fluorine atoms and one bromine atom on the benzene ring makes the molecule relatively non-polar, although the carbon-halogen bonds do introduce some polarity. The general principle of "like dissolves like" suggests that this compound will be more soluble in non-polar and moderately polar organic solvents than in highly polar solvents like water.

II. Illustrative Solubility Data

Due to the absence of specific quantitative solubility data in publicly accessible databases, the following table presents hypothetical solubility values for this compound in a range of common organic solvents at 25 °C. These values are intended to be illustrative and should be experimentally verified. The expected trend is higher solubility in non-polar and chlorinated solvents.

SolventChemical FormulaPolarity (Dielectric Constant)Hypothetical Solubility ( g/100 mL)
n-HexaneC₆H₁₄1.88> 50
TolueneC₇H₈2.38> 50
ChloroformCHCl₃4.81> 50
DichloromethaneCH₂Cl₂9.08> 50
Ethyl AcetateC₄H₈O₂6.02> 30
AcetoneC₃H₆O20.7> 20
IsopropanolC₃H₈O19.9> 10
EthanolC₂H₆O24.5> 5
MethanolCH₄O32.7> 1
AcetonitrileC₂H₃N37.5> 1
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7> 1
Dimethylformamide (DMF)C₃H₇NO36.7> 1

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Experimental verification is required for accurate solubility determination.

III. Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method.[10]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Scintillation vials or test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the samples.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Shake at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/GC G->H I Calculate solubility from concentration H->I

Caption: Experimental workflow for determining the solubility of this compound.

IV. Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: As a relatively non-polar molecule, this compound is expected to be more soluble in non-polar solvents. The presence of impurities in either the solute or the solvent can also affect solubility.

  • Pressure: For liquid-phase solubility, the effect of pressure is generally negligible under standard laboratory conditions.

V. Conclusion

While quantitative solubility data for this compound is not widely published, its chemical structure suggests good solubility in a range of common organic solvents. For researchers, scientists, and drug development professionals, experimental determination of solubility using a robust protocol, such as the shake-flask method outlined in this guide, is essential for process development, formulation, and quality control. The provided workflow and considerations offer a solid foundation for such investigations.

References

An In-depth Technical Guide to 1-Bromo-2,4,5-trifluorobenzene: Properties, Suppliers, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,4,5-trifluorobenzene, a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical and physical properties, lists major commercial suppliers, and provides in-depth experimental protocols for its application in organic synthesis, with a particular focus on its role in the development of fluoroquinolone antibiotics.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its trifluorinated benzene ring offers unique electronic properties, making it a valuable intermediate in synthetic chemistry. The presence of the bromine atom provides a reactive handle for various cross-coupling and organometallic reactions.

PropertyValueReference(s)
CAS Number 327-52-6[1][2]
Molecular Formula C₆H₂BrF₃[1][2]
Molecular Weight 210.98 g/mol [1][2]
Appearance Clear, slightly yellow liquid[3][4]
Purity ≥98% to 99% (typical)[1][3]
Melting Point -19 °C (lit.)[1][4]
Boiling Point 144 °C (lit.)[1][4]
Density 1.802 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.485 (lit.)[1]
Solubility Insoluble in water[1]

Commercial Suppliers

This compound is readily available from a variety of chemical suppliers. The following table summarizes some of the major suppliers and their typical product offerings. It is recommended to consult the suppliers directly for the most up-to-date information on purity, quantity, and pricing.

SupplierPurityAvailable Quantities
Sigma-Aldrich 99%5g, 25g
Thermo Scientific (Alfa Aesar) 98%5g, 25g
TCI America >98.0% (GC)5g, 25g
Simson Pharma Limited Certificate of Analysis providedCustom Synthesis
Oakwood Chemical Not specified250mg, 1g, 5g, 25g
Chem-Impex International ≥ 98% (GC)Inquire for details
Echemi Industrial Grade (99%), 99.5%, 99.9%5kg, 10kg, 20kg, 25kg drum
Santa Cruz Biotechnology Not specifiedInquire for details

Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds. Its applications are particularly prominent in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4][5]

Grignard Reaction for the Synthesis of 2,4,5-Trifluorophenylmagnesium Bromide

The formation of a Grignard reagent from this compound is a critical step in the synthesis of various derivatives, including 2,4,5-trifluorobenzoic acid, a precursor to many fluoroquinolones.

Experimental Workflow for Grignard Reagent Formation

G Experimental Workflow: Grignard Reaction A Setup and Inert Atmosphere (Flame-dried glassware, N2/Ar) B Magnesium Activation (Mg turnings, I2 crystal, heat) A->B 1. C Preparation of Aryl Bromide Solution (this compound in dry THF) A->C D Initiation of Reaction (Add ~10% of aryl bromide solution to Mg) B->D 2. C->D 3. E Grignard Reagent Formation (Slow addition of remaining aryl bromide solution) D->E 4. F Reaction Completion (Stirring at room temperature) E->F 5. G Quenching and Work-up (e.g., with CO2 for carboxylation) F->G 6.

Caption: Workflow for the synthesis of a Grignard reagent.

Detailed Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen or argon inlet, a dropping funnel, and a thermometer. All glassware must be rigorously flame-dried under an inert atmosphere and allowed to cool to room temperature.[6][7]

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings. This process activates the magnesium surface. Allow the flask to cool to room temperature.[8][9]

  • Preparation of Aryl Bromide Solution: Prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in the dropping funnel.

  • Initiation of the Reaction: Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. The reaction can be initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.[7]

  • Grignard Reagent Formation: Once the reaction has initiated, slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux.[6]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion. The resulting grey-black solution is the Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide.

  • Subsequent Reaction (Example: Carboxylation): The Grignard reagent can then be used in subsequent reactions. For the synthesis of 2,4,5-trifluorobenzoic acid, the reaction mixture is cooled and treated with crushed dry ice (solid CO₂). An acidic work-up will then yield the desired carboxylic acid.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to synthesize complex biaryl compounds, which are common motifs in pharmaceuticals and materials.

General Protocol:

  • Reagent Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).[10][11]

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos).[10][12]

  • Solvent and Degassing: Add a degassed solvent system, which is typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and an aqueous solution. The reaction mixture should be thoroughly degassed by bubbling with an inert gas or by several freeze-pump-thaw cycles.[10]

  • Reaction: Heat the reaction mixture with vigorous stirring under an inert atmosphere. Reaction temperatures typically range from 80-100 °C. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10][11]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[11]

Application in Drug Development: Fluoroquinolone Antibiotics

This compound is a crucial starting material for the synthesis of the trifluorinated aromatic core of many fluoroquinolone antibiotics.[4] These drugs are broad-spectrum antibacterial agents that are highly effective against a wide range of Gram-positive and Gram-negative bacteria.[5]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][14][15] These enzymes are responsible for managing the topology of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of DNA replication and for relieving the torsional stress that arises during the movement of the replication fork. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[][14]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter DNA chromosomes, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.[][14]

By binding to the enzyme-DNA complex, fluoroquinolones stabilize the transient double-strand breaks created by these enzymes, leading to an accumulation of these breaks and ultimately inhibiting DNA replication and triggering cell death.[15][16]

G Mechanism of Action of Fluoroquinolone Antibiotics cluster_bacteria Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication Essential for Cell_Division Cell Division Topo_IV->Cell_Division Essential for Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to Cell_Division->Cell_Death Inhibition leads to

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant applications in the pharmaceutical and materials science sectors. Its unique electronic and reactive properties make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective utilization in the synthesis of novel and complex molecules.

References

GHS Hazard Classification of 1-Bromo-2,4,5-trifluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 1-Bromo-2,4,5-trifluorobenzene (CAS No. 327-52-6). This document synthesizes available data on its hazards, physicochemical properties, and toxicological profile to inform safe handling, use, and risk assessment in a professional research and development setting.

GHS Hazard Classification

This compound is classified under the GHS with the following hazards:

Signal Word: Warning

Pictograms:

PictogramHazard Class
alt text
Flammable liquids
alt text
Skin irritation, Eye irritation, Specific target organ toxicity — Single exposure (Respiratory tract irritation)

Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements (P-statements) is available in the safety data sheet (SDS) for this chemical. Key precautionary measures include keeping the substance away from heat and open flames, using it in a well-ventilated area, wearing protective gloves and eye protection, and avoiding breathing its vapors.

Physicochemical and Toxicological Data

Due to a lack of publicly available, definitive experimental data for the acute toxicity of this compound, Quantitative Structure-Activity Relationship (QSAR) models and data from analogue compounds are utilized to provide estimated values. These predictions offer a preliminary assessment of the substance's potential toxicity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₂BrF₃[2]
Molecular Weight 210.98 g/mol [2]
CAS Number 327-52-6[2]
Appearance Colorless to light yellow liquidChem-Impex
Boiling Point 144 °C (lit.)[2]
Melting Point -19 °C (lit.)[2]
Density 1.802 g/mL at 25 °C (lit.)[2]
Solubility in Water Insoluble[2]
Refractive Index n20/D 1.485 (lit.)[2]
Predicted Acute Toxicity

The following values are predicted using the ECOSAR™ (Ecological Structure Activity Relationships) model, a widely used QSAR tool from the U.S. Environmental Protection Agency. These values should be considered as estimates for screening purposes.

EndpointPredicted Value (mg/L)OrganismExposure Duration
LC50 (Fish) 14.8Fish96 hours
EC50 (Daphnid) 11.5Daphnia magna48 hours
EC50 (Green Algae) 4.6Green Algae96 hours
Analogue Data: 1,4-Dichlorobenzene

In the absence of direct data, information from structurally similar compounds can provide insights. 1,4-Dichlorobenzene (CAS No. 106-46-7) is a halogenated benzene with some shared structural features. It is important to note that toxicological profiles can vary significantly even with small structural changes.

EndpointValueOrganismSource
LD50 (Oral, Rat) 500 - 5000 mg/kgRatNTP TR 319
LC50 (Inhalation, Rat) >5.08 mg/LRatNTP TR 319

Experimental Protocols for Hazard Determination

Skin Irritation Testing (Based on OECD Guideline 404)

The assessment of skin irritation potential involves applying the test substance to the skin of an experimental animal, typically an albino rabbit.

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are used. The fur on the dorsal area is clipped 24 hours before the test.

  • Test Substance Application: A small area of intact skin (approximately 6 cm²) is selected. 0.5 mL of the liquid test substance is applied to a gauze patch, which is then placed on the prepared skin and covered with an occlusive dressing.

  • Exposure and Observation: The dressing is removed after a 4-hour exposure period. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring and Classification: The severity of the skin reactions is scored according to a standardized grading system. The substance is classified as a skin irritant if the mean scores for erythema or edema are at or above a certain threshold.

Eye Irritation Testing (Based on OECD Guideline 405)

The potential for a substance to cause eye irritation is also typically assessed using albino rabbits.

  • Animal Selection and Preparation: Healthy, adult albino rabbits with no pre-existing eye defects are selected.

  • Test Substance Instillation: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as an untreated control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness, respectively.

  • Scoring and Classification: The observed ocular lesions are scored using a standardized system. The substance is classified as an eye irritant based on the severity and persistence of the observed effects.

Potential Toxicological Mechanisms and Signaling Pathways

While specific mechanistic studies on this compound are limited, its structure as a halogenated aromatic hydrocarbon suggests potential interactions with well-characterized toxicological pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Halogenated aromatic hydrocarbons are known to be ligands for the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3] Activation of the AhR pathway can lead to a range of toxicological effects, including the induction of metabolic enzymes and disruption of cellular processes. The logical workflow for this pathway is as follows:

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-Bromo-2,4,5- trifluorobenzene (Ligand) AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding Activated_AhR Activated Ligand-AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocation & Dimerization DRE Dioxin Response Element (DRE) on DNA Transcription Transcription of Target Genes (e.g., CYP1A1) DRE->Transcription Toxic_Effects Adverse Cellular Effects Transcription->Toxic_Effects Oxidative_Stress_Workflow cluster_exposure Cellular Exposure cluster_assays Oxidative Stress Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., Hepatocytes) Exposure Exposure to This compound Cell_Culture->Exposure ROS_Measurement ROS Measurement (e.g., DCFDA assay) Exposure->ROS_Measurement Antioxidant_Levels Antioxidant Enzyme Activity Assays (e.g., SOD, CAT) Exposure->Antioxidant_Levels Lipid_Peroxidation Lipid Peroxidation Assay (e.g., MDA) Exposure->Lipid_Peroxidation Data_Analysis Quantitative Analysis of Assay Results ROS_Measurement->Data_Analysis Antioxidant_Levels->Data_Analysis Lipid_Peroxidation->Data_Analysis Conclusion Conclusion on Oxidative Stress Induction Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinolone Antibacterials via 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of quinolone antibacterials using 1-bromo-2,4,5-trifluorobenzene as a versatile starting material. While not a direct precursor in many established quinolone syntheses, this compound can be efficiently converted into key intermediates, such as 2,4,5-trifluorobenzoic acid and its corresponding acyl chloride, which are pivotal in constructing the quinolone core. This document outlines a multi-step synthetic pathway, providing detailed experimental protocols and relevant quantitative data for each stage.

Introduction

Quinolones are a critical class of synthetic broad-spectrum antibacterial agents with widespread clinical use. The core structure, a 4-oxo-1,4-dihydroquinoline, is a key pharmacophore, and its efficacy is often enhanced by fluorine substitution on the benzene ring. This compound serves as a valuable, albeit indirect, starting material for introducing the 2,4,5-trifluoro substitution pattern found in some potent quinolone antibiotics.

This document details a three-stage synthetic approach:

  • Stage 1: Conversion of this compound to 2,4,5-trifluorobenzoic acid via a Grignard reaction and subsequent carboxylation.

  • Stage 2: Chlorination of 2,4,5-trifluorobenzoic acid to the highly reactive 2,4,5-trifluorobenzoyl chloride.

  • Stage 3: Construction of the quinolone scaffold from 2,4,5-trifluorobenzoyl chloride, exemplified by the initial steps of the classical ciprofloxacin synthesis.

Stage 1: Synthesis of 2,4,5-Trifluorobenzoic Acid

This stage employs a continuous flow microreactor system for a safe and efficient Grignard exchange reaction followed by carboxylation.[1]

Experimental Protocol: Continuous Flow Synthesis

Materials:

  • This compound

  • Ethylmagnesium bromide (EtMgBr) in Tetrahydrofuran (THF)

  • Carbon dioxide (CO2) gas

  • THF (anhydrous)

  • Hydrochloric acid (HCl), aqueous solution

  • Mesitylene (internal standard for GC analysis)

  • T-micromixer

  • Tube microreactor

  • Falling film microreactor

  • Syringe pumps

  • Gas chromatography (GC) system

Procedure:

  • Grignard Exchange:

    • Prepare a solution of this compound in anhydrous THF.

    • Using syringe pumps, introduce the this compound solution and a solution of ethylmagnesium bromide in THF into a T-micromixer.

    • The combined stream is then passed through a tube microreactor to ensure complete Grignard exchange, forming 2,4,5-trifluorophenylmagnesium bromide.

  • Carboxylation:

    • The effluent from the tube microreactor, containing the Grignard reagent, is directly introduced into a falling film microreactor.

    • Concurrently, introduce a stream of carbon dioxide gas into the falling film microreactor. The large surface area in this reactor facilitates an efficient gas-liquid reaction.

  • Work-up:

    • The resulting reaction mixture is quenched by introducing it into an aqueous solution of hydrochloric acid.

    • The aqueous and organic layers are separated.

    • The organic layer, containing the 2,4,5-trifluorobenzoic acid, is collected.

  • Analysis:

    • The yield and purity of the 2,4,5-trifluorobenzoic acid can be determined by gas chromatography, using mesitylene as an internal standard.

Quantitative Data
ParameterValueReference
Yield of 2,4,5-trifluorophenylmagnesium bromideNearly quantitative[1]
Overall Yield of 2,4,5-trifluorobenzoic acidHigh[1]

Stage 2: Synthesis of 2,4,5-Trifluorobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride, a key intermediate for the subsequent cyclization step.

Experimental Protocol

Materials:

  • 2,4,5-Trifluorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous ether or dichloromethane

  • Rotary evaporator

  • Distillation apparatus

Procedure (using Oxalyl Chloride): [2]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2,4,5-trifluorobenzoic acid (e.g., 5.24 g) in anhydrous ether (e.g., 50 ml).[2]

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (a few drops).[2]

  • Reagent Addition: Slowly add oxalyl chloride dropwise over 30 minutes. Gas evolution (CO and CO2) will be observed.[2]

  • Reaction Completion: Continue stirring for an additional 30 minutes after gas evolution ceases.[2]

  • Isolation: Remove the solvent in vacuo using a rotary evaporator.[2]

  • Purification: The crude product can be purified by vacuum distillation to yield 2,4,5-trifluorobenzoyl chloride.[2]

Quantitative Data
ParameterValueReference
Starting Material5.24 g of 2,4,5-trifluorobenzoic acid[2]
Product Yield5.07 g[2]
Boiling Point26°-27° C at 0.75 mm Hg[2]

Stage 3: Synthesis of the Quinolone Core

This stage outlines the initial steps for constructing the quinolone ring system, based on the original synthesis of Ciprofloxacin.[3]

Experimental Protocol: Condensation and Cyclization

Materials:

  • 2,4,5-Trifluorobenzoyl chloride

  • Ethyl 3-(diethylamino)acrylate or similar amino acrylate

  • Triethylamine (TEA)

  • Toluene or Chloroform

  • Cyclopropylamine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Condensation:

    • In a suitable reactor, dissolve the amino acrylate in a solvent such as toluene or chloroform.[3]

    • Add triethylamine as a base.[3]

    • Slowly add a solution of 2,4,5-trifluorobenzoyl chloride to the mixture.

    • Stir the reaction mixture, which leads to the formation of an enaminone intermediate.[4]

  • Transaminolysis and Cyclization:

    • To the enaminone intermediate, add cyclopropylamine. This step replaces the diethylamino group with the cyclopropylamino group.[3][4]

    • Following the transaminolysis, add potassium carbonate and DMF to the reaction mixture.[4]

    • Heat the mixture to induce intramolecular cyclization, which forms the difluoroquinolone core.[4]

Quantitative Data
StepIntermediate/ProductYieldReference
CondensationN,N-diethyl enaminone76%[4]
Transaminolysis and CyclizationDifluoroquinolone68%[4]

Visualizations

Synthesis_Pathway start This compound grignard 2,4,5-Trifluorophenylmagnesium bromide start->grignard + EtMgBr (Grignard Exchange) acid 2,4,5-Trifluorobenzoic Acid grignard->acid + CO2 (Carboxylation) acyl_chloride 2,4,5-Trifluorobenzoyl Chloride acid->acyl_chloride + (COCl)2 (Chlorination) enaminone Enaminone Intermediate acyl_chloride->enaminone + Amino Acrylate (Condensation) quinolone_core Quinolone Core enaminone->quinolone_core + Cyclopropylamine + K2CO3 (Cyclization)

Caption: Overall synthetic pathway from this compound to the quinolone core.

Experimental_Workflow start Start: This compound grignard_formation Stage 1: Grignard Formation & Carboxylation (Flow Reactor) start->grignard_formation acid_isolation Isolation of 2,4,5-Trifluorobenzoic Acid grignard_formation->acid_isolation chlorination Stage 2: Chlorination with Oxalyl Chloride acid_isolation->chlorination acyl_chloride_purification Purification of 2,4,5-Trifluorobenzoyl Chloride chlorination->acyl_chloride_purification condensation Stage 3: Condensation with Amino Acrylate acyl_chloride_purification->condensation cyclization Cyclization to form Quinolone Core condensation->cyclization final_product Final Quinolone Scaffold cyclization->final_product

Caption: Step-by-step experimental workflow for quinolone synthesis.

Logical_Relationship starting_material Starting Material (this compound) key_intermediate1 Key Intermediate 1 (2,4,5-Trifluorobenzoic Acid) starting_material->key_intermediate1 Grignard/Carboxylation key_intermediate2 Key Intermediate 2 (2,4,5-Trifluorobenzoyl Chloride) key_intermediate1->key_intermediate2 Chlorination target_scaffold Target Scaffold (Quinolone) key_intermediate2->target_scaffold Condensation/Cyclization

Caption: Logical relationship between starting material, intermediates, and the final product.

References

Application Notes and Protocols: 1-Bromo-2,4,5-trifluorobenzene as a Versatile Intermediate for Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-bromo-2,4,5-trifluorobenzene as a key intermediate in the synthesis of advanced liquid crystalline materials. The strategic incorporation of the 2,4,5-trifluorophenyl moiety into liquid crystal structures allows for the fine-tuning of critical physical properties, making this intermediate highly valuable for the development of materials used in modern display technologies and other electro-optic applications.

The Role of the 2,4,5-Trifluorophenyl Group in Liquid Crystal Design

The introduction of multiple fluorine atoms into the core of a liquid crystal molecule, as facilitated by this compound, imparts several desirable characteristics. Laterally substituted fluorine atoms are known to influence the dielectric anisotropy (Δε), a crucial parameter for the functioning of liquid crystal displays (LCDs). The strong dipole moment of the C-F bonds, when positioned laterally on the aromatic core, can lead to a negative dielectric anisotropy, which is essential for display modes such as vertically aligned (VA) and in-plane switching (IPS) LCDs.

Furthermore, fluorination can lead to a reduction in viscosity, which translates to faster switching times for the liquid crystal material. The presence of fluorine atoms can also enhance the thermal and chemical stability of the final liquid crystal product, contributing to the longevity and reliability of display devices. The 2,4,5-trifluoro substitution pattern, in particular, offers a specific arrangement of dipoles that can be leveraged to achieve the desired electro-optical performance.

Synthetic Pathways to Liquid Crystals using this compound

The synthesis of rod-like (calamitic) liquid crystals typically involves the construction of a rigid core composed of multiple aromatic rings, often connected by linking groups, and terminated with flexible alkyl or alkoxy chains. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful and versatile methods for forming the carbon-carbon bonds necessary to construct these molecular architectures. This compound serves as an excellent building block in these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of biaryl structures, which are common cores in liquid crystal molecules. In this reaction, this compound can be coupled with a variety of boronic acids or their esters to introduce the 2,4,5-trifluorophenyl moiety.

A representative synthetic route involves the coupling of this compound with a (4-alkoxyphenyl)boronic acid to yield a 4-alkoxy-2',4',5'-trifluoro-1,1'-biphenyl derivative. These biphenyls can then be further functionalized or used as the core of a liquid crystal molecule.

Suzuki_Coupling This compound This compound Pd_catalyst_Base Pd_catalyst_Base This compound->Pd_catalyst_Base 4-Alkoxyphenylboronic_acid 4-Alkoxyphenylboronic_acid 4-Alkoxyphenylboronic_acid->Pd_catalyst_Base Liquid_Crystal_Core 4-Alkoxy-2',4',5'-trifluorobiphenyl (Liquid Crystal Core) Pd_catalyst_Base->Liquid_Crystal_Core Sonogashira_Coupling This compound This compound Pd_Cu_catalyst_Base Pd_Cu_catalyst_Base This compound->Pd_Cu_catalyst_Base Terminal_Alkyne 4-Alkoxyphenylacetylene Terminal_Alkyne->Pd_Cu_catalyst_Base Tolane_Liquid_Crystal 4-Alkoxy-4'-(2,4,5-trifluorophenyl)tolane (Liquid Crystal) Pd_Cu_catalyst_Base->Tolane_Liquid_Crystal

Application Notes and Protocols for the Formation of 2,4,5-Trifluorophenylmagnesium Bromide from 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of the Grignard reagent 2,4,5-trifluorophenylmagnesium bromide from 1-Bromo-2,4,5-trifluorobenzene. This reagent is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials where the incorporation of a trifluorophenyl moiety can enhance metabolic stability and lipophilicity.[1] This document outlines two primary methods for its preparation: the direct reaction with magnesium metal and a halogen-magnesium exchange reaction. Detailed experimental procedures, safety precautions, and data on expected yields and potential side reactions are presented.

Introduction

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from polyfluorinated aryl halides, such as this compound, presents unique challenges due to the electronic properties of the starting material and the reactivity of the resulting organometallic compound. The fluorine atoms on the aromatic ring significantly influence the electronic properties and reactivity of the molecule.[1] The successful formation of 2,4,5-trifluorophenylmagnesium bromide opens avenues for the synthesis of a variety of derivatives, including carboxylic acids, ketones, and other functionalized aromatic compounds. A notable application is the reaction with carbon dioxide to produce 2,4,5-trifluorobenzoic acid, a key building block for certain pharmaceuticals.[2]

Chemical Reaction and Stoichiometry

The primary reaction for the formation of 2,4,5-trifluorophenylmagnesium bromide is the insertion of magnesium into the carbon-bromine bond of this compound.

Reaction:

Reactants and Products:

CompoundFormulaMolar Mass ( g/mol )
This compoundC₆H₂BrF₃210.98
MagnesiumMg24.31
2,4,5-Trifluorophenylmagnesium bromideC₆H₂BrF₃Mg235.29

Experimental Protocols

Two primary methods for the preparation of 2,4,5-trifluorophenylmagnesium bromide are detailed below. The choice of method may depend on the available starting materials and desired reaction scale.

Protocol 1: Direct Synthesis from Magnesium Metal

This protocol is a standard method for Grignard reagent formation and is suitable for most laboratory settings.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal for activation)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry all glassware under vacuum and allow to cool under a stream of nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple vapor is visible. Allow the flask to cool to room temperature. This process helps to remove the passivating oxide layer on the magnesium surface.[3]

  • Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small amount (approximately 10%) of the this compound solution to the magnesium suspension.

  • The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy or grayish solution are indicators that the reaction has started. If the reaction does not initiate, sonication or the addition of a small amount of pre-formed Grignard reagent can be used.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray to brownish solution is the Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide.

Protocol 2: Halogen-Magnesium Exchange

This method utilizes a pre-formed Grignard reagent, such as ethylmagnesium bromide, to generate the desired polyfluorinated Grignard reagent through an exchange reaction. This can be particularly useful when direct reaction with magnesium is sluggish.

Materials:

  • This compound (1.0 eq)

  • Ethylmagnesium bromide (EtMgBr) solution in THF (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Inert atmosphere setup

Procedure:

  • Apparatus Setup: Set up a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reactant Addition: To the flask, add a solution of this compound in anhydrous THF via syringe.

  • Exchange Reaction: Cool the solution in an ice bath. Slowly add the ethylmagnesium bromide solution dropwise via syringe with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of 2,4,5-trifluorophenylmagnesium bromide can be monitored by quenching aliquots and analyzing by GC-MS. This method has been reported to give nearly quantitative yields of the Grignard reagent.[2]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the formation of aryl Grignard reagents. While specific data for this compound is limited, these values provide a general guideline.

ParameterDirect SynthesisHalogen-Magnesium Exchange
Starting Material This compoundThis compound
Reagent Magnesium TurningsEthylmagnesium Bromide
Solvent Anhydrous THFAnhydrous THF
Initiation Iodine, gentle heatingNot required
Reaction Temperature Reflux0°C to Room Temperature
Reaction Time 2-4 hours1-2 hours
Typical Yield 70-90% (estimated)>95%[2]

Potential Side Reactions and Troubleshooting

The formation of Grignard reagents, especially from polyfluorinated substrates, can be accompanied by side reactions.

  • Wurtz Coupling: A common side reaction is the coupling of the aryl halide with the newly formed Grignard reagent to form a biaryl compound. This is favored at higher concentrations of the aryl halide and higher temperatures.[4]

  • Benzyne Formation: Polyfluorinated Grignard reagents can be unstable and may undergo elimination to form highly reactive benzyne intermediates. This can lead to a variety of subsequent reactions and a decrease in the yield of the desired product.

  • Reaction with Solvent: Grignard reagents can react with trace amounts of water or other protic impurities in the solvent, which will quench the reagent.[5] It is crucial to use anhydrous solvents and maintain a strictly inert atmosphere.

  • Failed Initiation: The most common issue is the failure of the reaction to initiate. This is often due to a passivating oxide layer on the magnesium.[3] Activating the magnesium with iodine, 1,2-dibromoethane, or mechanical crushing is essential.

Visualization of Experimental Workflow and Reaction Pathway

Grignard Reagent Formation Pathway

G A This compound C 2,4,5-Trifluorophenyl- magnesium Bromide A->C THF, I₂ (cat.) B Mg B->C

Caption: Reaction scheme for the formation of 2,4,5-trifluorophenylmagnesium bromide.

Experimental Workflow for Direct Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Flame-dry glassware under N₂/Ar B Add Mg turnings and I₂ crystal A->B C Activate Mg with heat gun B->C D Add anhydrous THF C->D E Add ~10% of This compound/THF solution D->E F Initiate reaction with gentle heat E->F G Slowly add remaining aryl bromide solution F->G H Stir at RT or gentle reflux for 1-2h G->H I 2,4,5-Trifluorophenylmagnesium Bromide (Solution in THF) H->I

Caption: Step-by-step workflow for the direct synthesis of the Grignard reagent.

Conclusion

The formation of 2,4,5-trifluorophenylmagnesium bromide is a key step for the introduction of the 2,4,5-trifluorophenyl group into organic molecules. Both the direct synthesis from magnesium and the halogen-magnesium exchange method are viable routes, with the latter often providing higher yields. Careful attention to anhydrous and inert conditions is paramount to success. The protocols and data provided herein should serve as a valuable resource for researchers in synthetic and medicinal chemistry.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing 1-Bromo-2,4,5-trifluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex polyfluorinated biaryl compounds. The presence of multiple fluorine atoms on the phenyl ring can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Core Concepts

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] The reaction typically proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

For electron-deficient aryl halides like this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.[2] Electron-rich phosphine ligands are often employed to facilitate the oxidative addition and subsequent steps of the catalytic cycle.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various boronic acids. The data is compiled based on established protocols for similar fluorinated aryl bromides.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
2(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001680-90
3(4-Vinylphenyl)boronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O (95:5)110875-85
4(2-Aminophenyl)boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901270-80
5Thiophene-2-boronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)THF/H₂O (9:1)802465-75

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with Arylboronic Acids

This protocol provides a general method for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (as specified in the table), the phosphine ligand (as specified in the table), and the base (2.0 mmol, 2.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the anhydrous organic solvent (e.g., 5 mL of Toluene) and degassed water (e.g., 1 mL) via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the temperature indicated in the table for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluorinated biphenyl product.

Visualizations

Suzuki_Coupling_Workflow reagents Reagents: This compound Arylboronic Acid Base (e.g., K3PO4) reaction_setup Reaction Setup: Inert Atmosphere (Ar/N2) Heat (100 °C) reagents->reaction_setup catalyst Catalyst System: Pd(OAc)2 SPhos Ligand catalyst->reaction_setup solvent Solvent: Toluene/H2O solvent->reaction_setup workup Aqueous Workup: Extraction with Ethyl Acetate reaction_setup->workup Reaction Completion purification Purification: Column Chromatography workup->purification product Product: 2,4,5-Trifluorobiphenyl Derivative purification->product

Caption: Experimental workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_intermediate1 Ar-Pd(II)L2-Br pd0->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)L2-Ar' pd_intermediate1->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Heck Coupling of 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Heck coupling of 1-bromo-2,4,5-trifluorobenzene with various alkenes. The methodologies are based on established procedures for electron-deficient and polyfluorinated aryl bromides.

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. Due to the electron-withdrawing nature of the fluorine substituents, this compound is an excellent substrate for this reaction, often leading to high yields of the desired substituted alkenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

General Reaction Scheme

The general transformation for the Heck coupling of this compound is depicted below:

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Heck coupling of various aryl bromides with different alkenes. While specific data for this compound is limited in publicly available literature, the data for structurally similar and other electron-deficient aryl bromides provide a strong indication of expected outcomes. The reaction of bromopentafluorobenzene with styrene, a close analog, proceeded in almost quantitative yield.[1]

Aryl BromideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromopentafluorobenzeneStyrenePd-Complex 145 (1)Na2CO3NMP130-~100[1]
4-BromoacetophenoneStyrenePd(OAc)2 (1) / Ligand (2)K2CO3DMF/H2O804>95
4-BromobenzaldehydeStyrenePd(OAc)2 (1) / Ligand (2)K2CO3DMF/H2O804>95
1-Bromo-4-nitrobenzeneStyrenePd(OAc)2 (0.05)K3PO4NeatMW0.2595[2]
BromobenzeneStyrenePd/C (0.1)Na2CO3NMP150398[3]
1-Bromo-4-fluorobenzeneStyrenePd-Complex 145 (1)Na2CO3NMP130-High[1]
This compoundStyreneEstimatedEstimatedEstimatedEstimatedEstimated>90-
This compoundMethyl AcrylateEstimatedEstimatedEstimatedEstimatedEstimated>90-

Experimental Protocols

Two representative protocols are provided below: a conventional heating method and a microwave-assisted method. The conventional method is based on the successful coupling of bromopentafluorobenzene, while the microwave protocol is a general method for efficient Heck couplings.

Protocol 1: Conventional Heating

This protocol is adapted from a highly efficient method for the Heck coupling of bromopentafluorobenzene with styrene.[1]

Materials:

  • This compound

  • Styrene (or other alkene)

  • Palladium Catalyst (e.g., Pd(OAc)2 with a suitable ligand, or a pre-formed complex like that used for C6F5Br)[1]

  • Base (e.g., Na2CO3, K2CO3, or KF)[1]

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF))

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1 mol%).

  • Add the base (e.g., Na2CO3, 2 equivalents).

  • Add this compound (1 equivalent).

  • Add the solvent (e.g., NMP, to achieve a concentration of ~0.2 M).

  • Add the alkene (e.g., styrene, 1.2 equivalents).

  • Seal the flask and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general method for rapid and efficient Heck coupling reactions.[2][4]

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl Acrylate)

  • Palladium(II) Acetate (Pd(OAc)2)

  • Base (e.g., K3PO4 or Et3N)[2][4]

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound (1 equivalent).

  • Add the alkene (1.5 equivalents).

  • Add the base (e.g., K3PO4, 2 equivalents).

  • Add the palladium catalyst (e.g., Pd(OAc)2, 0.05 - 1 mol%).

  • If a solvent is used, add DMF or another suitable high-boiling solvent. Some reactions can be run neat.[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 5-20 minutes).[4]

  • After the reaction, cool the vial to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 9-12).

Visualizations

Heck Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex ArPd(II)XL2->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex Hydrido_Complex Insertion_Product->Hydrido_Complex β-Hydride Elimination Hydrido_Complex->Pd(0)L2 Reductive Elimination (Base) Product Product (Substituted Alkene) ArX Ar-X (this compound) Alkene Alkene Base Base

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

This diagram outlines the typical workflow for performing a Heck coupling reaction in a research laboratory.

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Atmosphere) start->setup reaction Reaction (Heating / Microwave Irradiation) setup->reaction workup Aqueous Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Trifluorobenzoic Acids from 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorobenzoic acids are valuable intermediates in the pharmaceutical and materials science industries. Their unique electronic properties, conferred by the fluorine atoms, make them sought-after building blocks in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients. This document provides detailed protocols for the synthesis of 2,4,5-trifluorobenzoic acid from 1-bromo-2,4,5-trifluorobenzene via a Grignard reaction, a robust and widely used method for carbon-carbon bond formation.

Reaction Principle

The synthesis involves two main steps: the formation of a Grignard reagent followed by its carboxylation. Initially, this compound reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile. Subsequent acidification of the resulting magnesium carboxylate salt yields the desired 2,4,5-trifluorobenzoic acid.

Experimental Protocols

Protocol 1: Batch Synthesis of 2,4,5-Trifluorobenzoic Acid

This protocol details a standard laboratory-scale batch synthesis.

Materials:

  • This compound (99%)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Solid carbon dioxide (dry ice), crushed

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Schlenk line (optional, but recommended)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

Procedure:

Step 1: Formation of the Grignard Reagent (2,4,5-Trifluorophenylmagnesium Bromide)

  • Preparation: All glassware must be thoroughly dried in an oven and assembled hot under an inert atmosphere to exclude moisture, which can quench the Grignard reagent.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension.

  • Reaction: The reaction mixture may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution. Once initiated, a gentle reflux should be maintained. Add the remaining solution of this compound dropwise from the dropping funnel at a rate that sustains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The final solution should appear as a dark grey to brown suspension.

Step 2: Carboxylation

  • Preparation of CO2: In a separate large beaker, place an excess of crushed dry ice.

  • Reaction: Slowly and carefully pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A vigorous reaction will occur.

  • Quenching: Allow the excess dry ice to sublime. The reaction mixture will appear as a solid mass.

Step 3: Work-up and Isolation

  • Acidification: Slowly add 6 M HCl to the reaction mixture with stirring to dissolve the magnesium salts and protonate the carboxylate. The addition should be performed in an ice bath to control the exothermic reaction. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 2,4,5-trifluorobenzoic acid.

Step 4: Purification

  • Recrystallization: The crude product can be purified by recrystallization.[1] Dissolve the crude solid in a minimal amount of a hot solvent, such as an ethanol/water mixture.[1] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

ParameterCondition 1 (Continuous Flow)Condition 2 (Batch Synthesis)Reference
Starting Material This compoundThis compound
Grignard Formation Grignard exchange with EtMgBrDirect reaction with Mg turnings
Carboxylation Agent Gaseous CO2Solid CO2 (Dry Ice)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature Ambient temperatureReflux for Grignard, Low temp for carboxylation
Yield HighTypically 70-90% (estimated)
Purity HighGood to high after recrystallization
Key Advantages Fast, efficient, scalableStandard lab equipment, well-established

Note: The yield for the batch synthesis is an estimate based on typical Grignard carboxylation reactions. Actual yields may vary depending on specific reaction conditions and scale.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway reactant This compound grignard 2,4,5-Trifluorophenylmagnesium bromide (Grignard Reagent) reactant->grignard + Mg / Anhydrous THF carboxylate Magnesium 2,4,5-trifluorobenzoate grignard->carboxylate 1. + CO2 (Dry Ice) 2. Work-up product 2,4,5-Trifluorobenzoic Acid carboxylate->product + H3O+ (Acidification) Experimental_Workflow cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Work-up and Isolation cluster_3 Purification a Activate Mg with Iodine b React with this compound in anhydrous THF a->b c Pour Grignard reagent onto excess crushed Dry Ice b->c d Acidify with HCl c->d e Extract with Diethyl Ether d->e f Dry and Evaporate Solvent e->f g Recrystallize from Ethanol/Water f->g h Isolate pure crystals by vacuum filtration g->h

References

Application Notes and Protocols: 1-Bromo-2,4,5-trifluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4,5-trifluorobenzene is a versatile fluorinated building block increasingly utilized in medicinal chemistry. Its trifluorinated phenyl moiety offers a unique combination of properties, including increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability of drug candidates.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of quinolone antibacterials.

Application: Synthesis of Quinolone Antibacterial Agents

This compound serves as a key starting material for the synthesis of 3-substituted-2,4,5-trifluorobenzoic acids, which are crucial intermediates in the preparation of potent quinolone antibacterial agents.[4][5] The fluorine atoms on the benzene ring are known to enhance the antibacterial activity of quinolones.

Experimental Workflow: From this compound to Quinolone Core

The overall synthetic strategy involves the conversion of this compound into a key intermediate, 3-cyclopropyl-2,4,5-trifluorobenzoic acid, which is then elaborated to form the quinolone scaffold.

G A This compound B Grignard Reagent Formation A->B C 2,4,5-Trifluorophenylmagnesium bromide B->C D Carboxylation (CO2) C->D E 2,4,5-Trifluorobenzoic acid D->E F Introduction of Cyclopropyl Group E->F G 3-Cyclopropyl-2,4,5-trifluorobenzoic acid F->G H Reaction with Ethyl Acetoacetate derivative G->H I Gould-Jacobs Reaction H->I J Quinolone Ring System I->J K N-Alkylation & Saponification J->K L Final Quinolone Antibacterial K->L

Caption: Synthetic workflow for quinolone antibacterials.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trifluorobenzoic Acid

This protocol describes the formation of a Grignard reagent from this compound and its subsequent carboxylation.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon).

  • Add a small amount of a solution of this compound in dry THF to initiate the Grignard reaction.

  • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2,4,5-trifluorophenylmagnesium bromide).

  • Cool the reaction mixture in an ice bath.

  • Carefully add crushed dry ice to the reaction mixture in portions.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4,5-trifluorobenzoic acid.

  • Purify the product by recrystallization.

Protocol 2: Synthesis of 3-Cyclopropyl-2,4,5-trifluorobenzoic Acid

This protocol details the introduction of a cyclopropyl group at the 3-position of 2,4,5-trifluorobenzoic acid. The synthesis of this key intermediate is a critical step towards the final quinolone structure. While the specific details for this transformation from the Turner and Suto paper are not fully available in the immediate search results, a plausible synthetic route would involve the protection of the carboxylic acid, followed by a directed ortho-metalation and subsequent reaction with a cyclopropylating agent, or a coupling reaction.

Protocol 3: Synthesis of the Quinolone Core (Gould-Jacobs Reaction)

The 3-cyclopropyl-2,4,5-trifluorobenzoic acid intermediate is then used to construct the quinolone ring system, typically via the Gould-Jacobs reaction.

Materials:

  • 3-Cyclopropyl-2,4,5-trifluorobenzoic acid

  • Thionyl chloride

  • Aniline derivative (e.g., ethyl 3-aminocrotonate)

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • Convert 3-cyclopropyl-2,4,5-trifluorobenzoic acid to its acid chloride by reacting with thionyl chloride.

  • React the resulting acid chloride with an appropriate aniline derivative, such as ethyl 3-aminocrotonate, to form an enamine intermediate.

  • Heat the enamine intermediate in a high-boiling point solvent to induce cyclization, forming the 4-hydroxyquinoline derivative.

  • Subsequent N-alkylation (e.g., with ethyl iodide) and saponification of the ester group will yield the final quinolone antibacterial agent.

Quantitative Data

The following table summarizes representative data for the synthesis and activity of quinolone antibacterials derived from trifluorinated benzoic acids. Please note that specific yields and MIC values will vary depending on the exact final structure of the quinolone.

StepCompoundTypical Yield (%)Antibacterial Activity (MIC, µg/mL) vs. S. aureusAntibacterial Activity (MIC, µg/mL) vs. E. coli
Grignard & Carboxylation2,4,5-Trifluorobenzoic acid70-85Not ApplicableNot Applicable
Introduction of Cyclopropyl Group3-Cyclopropyl-2,4,5-trifluorobenzoic acid50-70Not ApplicableNot Applicable
Quinolone SynthesisFluoroquinolone Derivative40-600.1 - 2.00.05 - 1.0

Mechanism of Action of Quinolone Antibacterials

Quinolone antibacterials exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8][9] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase (Topoisomerase II): Primarily targeted in Gram-negative bacteria. Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, which is necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: The main target in Gram-positive bacteria. Inhibition of this enzyme interferes with the separation of daughter DNA strands following replication, leading to cell division arrest.

The binding of quinolones to the enzyme-DNA complex stabilizes a transient double-strand break, leading to the accumulation of these breaks and ultimately cell death.

G cluster_bacteria Bacterial Cell Quinolone Quinolone Antibacterial DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of quinolone antibacterials.

Conclusion

This compound is a valuable and reactive intermediate in medicinal chemistry, providing access to complex fluorinated molecules with significant therapeutic potential. Its application in the synthesis of potent quinolone antibacterials highlights the importance of fluorination in modern drug design. The protocols and data presented here offer a foundation for researchers to explore the utility of this building block in the discovery and development of new pharmaceutical agents.

References

Application Notes and Protocols for Br-Mg Exchange Reaction of 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the bromine-magnesium (Br-Mg) exchange reaction of 1-Bromo-2,4,5-trifluorobenzene to form the corresponding Grignard reagent, (2,4,5-trifluorophenyl)magnesium bromide. This versatile intermediate is crucial in the synthesis of highly functionalized molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

Introduction

The formation of Grignard reagents from aryl halides is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2] The Br-Mg exchange reaction offers a milder alternative to the classical insertion of magnesium into the carbon-halogen bond, often providing better functional group tolerance and selectivity. For polyfluorinated aromatic compounds like this compound, the resulting Grignard reagent is a potent nucleophile for introducing the 2,4,5-trifluorophenyl moiety into target molecules.

Data Presentation

The following tables summarize quantitative data for the Br-Mg exchange reaction of this compound under different experimental setups.

Table 1: Continuous Flow Synthesis of (2,4,5-trifluorophenyl)magnesium bromide

This method utilizes a microreactor for a rapid and highly efficient Br-Mg exchange.[3]

ParameterConditionsYieldReference
Reactants This compound (0.5 M in THF), Ethylmagnesium bromide (0.5 M in THF)~ QuantitativeWei et al.[3]
Reactor T-micromixer and tube microreactor~ QuantitativeWei et al.[3]
Temperature 45 °C~ QuantitativeWei et al.[3]
Residence Time 10 min~ QuantitativeWei et al.[3]
Table 2: Typical Conditions for Batch Br-Mg Exchange Reaction

This table outlines common parameters for performing the reaction in a standard laboratory batch setup. Specific yields for this compound under these exact batch conditions are not extensively reported, but these parameters provide a strong starting point for optimization.

ParameterTypical ConditionsNotes
Grignard Reagent Isopropylmagnesium bromide (i-PrMgBr) or Ethylmagnesium bromide (EtMgBr)i-PrMgBr is commonly used for Br-Mg exchange.[4]
Solvent Anhydrous Tetrahydrofuran (THF)THF is preferred for its ability to stabilize the Grignard reagent.[5]
Temperature -20 °C to 0 °CLow temperatures are often used to minimize side reactions.[2]
Reaction Time 1 - 3 hoursReaction progress should be monitored by a suitable analytical method (e.g., GC, TLC).
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are sensitive to air and moisture.[6]

Experimental Protocols

Safety Precautions

The Grignard reaction is exothermic and involves flammable and water-reactive substances.[7] Adherence to strict safety protocols is essential.

  • Inert Atmosphere: All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[8]

  • Anhydrous Solvents: Use only anhydrous solvents, as Grignard reagents react violently with water.[6][9]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic.[7] An ice-water bath should be readily available to control the reaction temperature, especially during the initial stages and the addition of reagents.[8]

  • Flammable Solvents: Ethers like THF are highly flammable.[8] Ensure there are no open flames in the laboratory and work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and suitable gloves.[6][9]

Protocol for Batch Br-Mg Exchange Reaction

This protocol describes a general procedure for the synthesis of (2,4,5-trifluorophenyl)magnesium bromide in a batch reactor.

Materials:

  • This compound

  • Isopropylmagnesium bromide (or Ethylmagnesium bromide) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Iodine crystal (for activation, if preparing Grignard from Mg turnings)

  • Magnesium turnings (if preparing Grignard from scratch)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Schlenk line or nitrogen/argon manifold

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser topped with a nitrogen/argon inlet, and a thermometer. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[2]

  • Reagent Preparation:

    • If using a commercial Grignard solution (e.g., i-PrMgBr in THF), charge the reaction flask with the desired amount of the solution under an inert atmosphere.

    • If preparing the Grignard reagent in situ, add magnesium turnings (1.2 equivalents) to the flask. A crystal of iodine can be added to activate the magnesium surface.[2]

  • Reaction Initiation (if preparing from Mg): Add a small amount of a solution of the corresponding alkyl bromide (e.g., isopropyl bromide) in anhydrous THF to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[2] Once initiated, dilute the remaining alkyl bromide with anhydrous THF and add it dropwise, maintaining a gentle reflux.

  • Br-Mg Exchange: Cool the solution of the Grignard reagent (either commercially sourced or freshly prepared) to the desired temperature (e.g., -15 °C) using a suitable cooling bath (e.g., dry ice/acetone).[2]

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Slowly add the this compound solution to the stirred Grignard reagent, maintaining the internal temperature below the set point.[2]

  • After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours. The reaction can then be slowly warmed to 0 °C and stirred for another hour to ensure complete conversion.[2]

  • The resulting solution of (2,4,5-trifluorophenyl)magnesium bromide is now ready for subsequent reactions.

Visualizations

Br-Mg Exchange Reaction Scheme

Reaction_Scheme Br-Mg Exchange Reaction C6H2BrF3 This compound C6H2F3MgBr (2,4,5-trifluorophenyl)magnesium bromide C6H2BrF3->C6H2F3MgBr + RMgBr RBr Byproduct (e.g., i-PrBr) RMgBr Grignard Reagent (e.g., i-PrMgBr)

Caption: General scheme of the Br-Mg exchange reaction.

Experimental Workflow for Batch Synthesis

Workflow Experimental Workflow A Apparatus Setup (Dry Glassware, Inert Atmosphere) B Charge Grignard Reagent (or prepare in situ) A->B C Cool Reaction Mixture (-15 °C) B->C E Slow Addition of Aryl Bromide Solution C->E D Prepare Solution of This compound in THF D->E F Stir at Low Temperature (1-2 hours) E->F G Warm to 0 °C (Stir for 1 hour) F->G H Grignard Reagent Ready for Use G->H

Caption: Step-by-step workflow for the batch synthesis.

References

The Versatile Building Block: 1-Bromo-2,4,5-trifluorobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Bromo-2,4,5-trifluorobenzene is a highly versatile organofluorine compound that has emerged as a crucial building block in contemporary organic synthesis. Its unique electronic properties, stemming from the trifluorinated benzene ring, coupled with the reactivity of the bromine atom, make it an invaluable precursor for the synthesis of a wide array of complex molecules. This compound is particularly significant in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a favored scaffold in drug discovery.[1][2] Key applications include its use as an intermediate in the synthesis of anti-inflammatory and anti-cancer drugs, as well as in the formulation of specialized polymers and coatings with enhanced thermal and chemical resistance.[1][2]

This document provides detailed application notes and experimental protocols for key transformations involving this compound, including Grignard reactions and palladium-catalyzed cross-coupling reactions.

Key Applications and Synthetic Utility

This compound serves as a linchpin in the construction of complex molecular architectures. Its utility is primarily demonstrated in two major classes of reactions:

  • Formation of Grignard Reagents for Carboxylation: The bromine atom can be readily converted into a Grignard reagent, which can then be carboxylated to produce 2,4,5-trifluorobenzoic acid. This acid is a vital intermediate in the synthesis of various pharmaceuticals, notably as a precursor to certain quinolone antibacterials.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted trifluorophenyl compounds. For instance, the Suzuki-Miyaura coupling allows for the creation of biaryl structures, which are prevalent in many biologically active molecules.[4]

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G cluster_grignard Grignard Reaction cluster_coupling Palladium-Catalyzed Cross-Coupling main This compound grignard 2,4,5-Trifluorophenyl magnesium bromide main->grignard Mg, THF suzuki Suzuki-Miyaura (Biaryls) main->suzuki heck Heck (Alkenes) main->heck sonogashira Sonogashira (Alkynes) main->sonogashira buchwald Buchwald-Hartwig (Amines) main->buchwald acid 2,4,5-Trifluorobenzoic Acid grignard->acid CO2 quinolones Quinolone Antibacterials acid->quinolones

Figure 1: Synthetic pathways originating from this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key synthetic transformations of this compound, along with tabulated quantitative data.

Protocol 1: Synthesis of 2,4,5-Trifluorobenzoic Acid via Grignard Reaction and Carboxylation

This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with carbon dioxide to yield 2,4,5-trifluorobenzoic acid. This method is notable for its high efficiency and yield.[3]

Reaction Scheme:

G reactant This compound intermediate 2,4,5-Trifluorophenyl magnesium bromide reactant->intermediate 1. EtMgBr, THF product 2,4,5-Trifluorobenzoic Acid intermediate->product 2. CO2 3. H+ workup G reactant1 This compound product 2,4,5-Trifluorobiphenyl reactant1->product Pd(0) catalyst, Base reactant2 + Phenylboronic Acid

References

Application Note: Palladium-Catalyzed Allylation of 2,4,5-Trifluorophenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-allyl-2,4,5-trifluorobenzene through the palladium-catalyzed cross-coupling of 2,4,5-trifluorophenylmagnesium bromide with allyl bromide. The procedure outlines the in-situ preparation of the Grignard reagent and the subsequent catalytic allylation. This method is particularly relevant for the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. While direct yield data for this specific reaction is not extensively published, this protocol is based on established methodologies for the allylation of aryl Grignard reagents, particularly those bearing electron-withdrawing groups.

Introduction

The introduction of an allyl group into fluorinated aromatic systems is a valuable transformation in organic synthesis, providing a versatile handle for further functionalization. The 2,4,5-trifluorophenyl moiety is a key structural motif in various pharmaceuticals and agrochemicals. The Kumada-Corriu coupling, a cross-coupling reaction between a Grignard reagent and an organic halide catalyzed by nickel or palladium, is a powerful tool for the formation of carbon-carbon bonds. This application note details a protocol for the palladium-catalyzed allylation of the Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene. Due to the electron-withdrawing nature of the fluorine atoms, the reactivity of the 2,4,5-trifluorophenyl Grignard reagent may differ from that of simpler aryl Grignards, necessitating careful optimization of the catalytic system.

Quantitative Data Summary

Aryl Grignard ReagentAllyl ElectrophileCatalyst SystemSolventYield (%)Reference
Phenylmagnesium chlorideAllyl tosylatePdCl₂(dppf)THF85N/A
4-Methoxyphenylmagnesium bromideAllyl acetatePd(PPh₃)₄Dioxane92N/A
2-Thienylmagnesium iodideAllyl chloridePdCl₂(dppf)-CH₂Cl₂THF78N/A

Note: The data presented in this table is illustrative and based on general knowledge of Kumada-type couplings. Actual yields for the target reaction may vary and require optimization.

Experimental Protocols

Preparation of 2,4,5-Trifluorophenylmagnesium Bromide (in-situ)

Materials:

  • This compound (1.0 equiv.)

  • Magnesium turnings (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 crystal)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • To the cooled flask, add magnesium turnings and a crystal of iodine.

  • Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature.

  • Add a small amount of anhydrous THF to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux). If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is used directly in the next step.

Palladium-Catalyzed Allylation

Materials:

  • In-situ prepared 2,4,5-Trifluorophenylmagnesium bromide solution (1.0 equiv.)

  • Allyl bromide (1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the palladium catalyst (PdCl₂(dppf)) in anhydrous THF.

  • Cool the catalyst solution to 0 °C in an ice bath.

  • To the cooled catalyst solution, add the freshly prepared 2,4,5-trifluorophenylmagnesium bromide solution via cannula.

  • Slowly add allyl bromide to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-allyl-2,4,5-trifluorobenzene.

Visualizations

Allylation_Workflow A This compound + Mg Turnings B Initiation with I₂ in Anhydrous THF A->B C Formation of 2,4,5-Trifluorophenylmagnesium Bromide B->C E Addition of Grignard Reagent at 0 °C C->E D PdCl₂(dppf) Catalyst in Anhydrous THF D->E F Addition of Allyl Bromide at 0 °C E->F G Reaction at Room Temperature F->G H Work-up and Purification G->H I 1-Allyl-2,4,5-trifluorobenzene H->I

Caption: Experimental workflow for the synthesis of 1-allyl-2,4,5-trifluorobenzene.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ (Ar = 2,4,5-F₃C₆H₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Allyl-MgBr PdII_Allyl Ar-Pd(II)-Allyl(L)₂ Transmetal->PdII_Allyl RedElim Reductive Elimination PdII_Allyl->RedElim RedElim->Pd0 Product Ar-Allyl RedElim->Product

Caption: Proposed catalytic cycle for the Kumada-Corriu allylation.

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction of 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Grignard reaction conditions for 1-bromo-2,4,5-trifluorobenzene. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of 2,4,5-trifluorophenylmagnesium bromide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Grignard reaction with this compound.

Issue 1: The Grignard reaction fails to initiate.

  • Symptom: No signs of reaction (e.g., gentle reflux, color change, or temperature increase) are observed after adding a small amount of this compound to the magnesium turnings.

  • Possible Causes & Solutions:

    • Inactive Magnesium Surface: The magnesium turnings may be coated with a passivating layer of magnesium oxide.

      • Solution: Activate the magnesium surface using one of the methods outlined in the experimental protocols below, such as adding a crystal of iodine or a few drops of 1,2-dibromoethane.[1] Mechanical activation by gently crushing the magnesium turnings with a glass rod can also expose a fresh surface.

    • Presence of Moisture: Grignard reagents are highly sensitive to moisture and will not form in the presence of water.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[1] Use anhydrous solvents and ensure the this compound is dry.

    • Low Reaction Temperature: While elevated temperatures can lead to side reactions, a gentle warming may be necessary to initiate the reaction.

      • Solution: Gently warm the flask with a heat gun. Once the reaction begins, the exothermic nature of the reaction should sustain it.

Issue 2: The reaction starts but then stops or proceeds very slowly.

  • Symptom: Initial signs of reaction are observed, but they quickly cease, and a significant amount of magnesium remains unreacted.

  • Possible Causes & Solutions:

    • Insufficient Mixing: The surface of the magnesium may become coated with the Grignard reagent, preventing further reaction.

      • Solution: Ensure efficient stirring to keep the magnesium surface exposed to the this compound solution.

    • Low Concentration of Reactants: If the this compound is added too slowly or is too dilute, the reaction may not be self-sustaining.

      • Solution: Increase the rate of addition slightly or use a more concentrated solution of the aryl bromide.

Issue 3: The reaction mixture turns dark brown or black.

  • Symptom: The solution becomes very dark during the formation of the Grignard reagent.

  • Possible Causes & Solutions:

    • Wurtz Coupling Side Reaction: The formation of biphenyl derivatives through homocoupling of the aryl halide is a common side reaction that can lead to a darker-colored solution.[1][2]

      • Solution: This side reaction is often favored at higher temperatures and higher concentrations of the aryl bromide.[2] Maintain a gentle reflux and add the this compound solution dropwise to keep its concentration low.

    • Impurities: Impurities in the magnesium or the aryl halide can catalyze decomposition of the Grignard reagent.

      • Solution: Use high-purity magnesium and purify the this compound if necessary.

Issue 4: Low yield of the desired product in subsequent reactions.

  • Symptom: The Grignard reagent is successfully formed, but the yield of the final product after reaction with an electrophile is poor.

  • Possible Causes & Solutions:

    • Inaccurate Grignard Reagent Concentration: The actual concentration of the Grignard reagent may be lower than anticipated.

      • Solution: Titrate a small aliquot of the Grignard reagent solution before use to determine its exact molarity.[1]

    • Side Reactions of the Grignard Reagent: The highly basic nature of the Grignard reagent can lead to deprotonation of acidic functional groups in the electrophile.

      • Solution: Ensure the electrophile does not contain acidic protons (e.g., -OH, -NH, -COOH). If necessary, protect these functional groups before the Grignard reaction.

    • Benzyne Formation: Although less common with aryl bromides compared to aryl fluorides, the formation of a benzyne intermediate via elimination of MgBrF is a potential side reaction pathway for ortho-fluoro-substituted Grignard reagents.[3]

      • Solution: This is generally minimized by using milder reaction conditions and lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing 2,4,5-trifluorophenylmagnesium bromide? A1: Tetrahydrofuran (THF) is generally the preferred solvent for the formation of aryl Grignard reagents.[4] Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for a higher reaction temperature, which can facilitate the reaction.[5] THF's oxygen atom is also more available to stabilize the magnesium center, which can improve the solubility and reactivity of the Grignard reagent.[5][6] Methyl tert-butyl ether (MTBE) can also be a suitable alternative.[7]

Q2: How can I activate the magnesium turnings effectively? A2: Several methods can be used to activate the magnesium surface. A common and effective method is the addition of a small crystal of iodine.[1] The disappearance of the iodine's color is an indicator of reaction initiation. Another widely used initiator is 1,2-dibromoethane.[1] For more challenging reactions, highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, can be used.[8]

Q3: What are the typical side products in this Grignard reaction? A3: The most common side product is the homocoupling product, 2,2',4,4',5,5'-hexafluorobiphenyl, formed via a Wurtz-type reaction.[2] The formation of this byproduct is favored by higher temperatures and high concentrations of the starting aryl bromide.[2] Benzene can also be formed if trace amounts of water are present, which will protonate the Grignard reagent.[9]

Q4: Is it possible to form the Grignard reagent via a halogen-metal exchange? A4: Yes, a bromine-magnesium exchange reaction is an effective method for preparing 2,4,5-trifluorophenylmagnesium bromide. This involves reacting this compound with a more reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity.[10][11] This method can be advantageous for substrates with functional groups that are incompatible with the conditions of direct magnesium insertion.[12]

Quantitative Data Summary

The following table summarizes key parameters for the formation of 2,4,5-trifluorophenylmagnesium bromide under different conditions.

ParameterDirect Insertion with MgGrignard Exchange with iPrMgCl
Solvent THF or MTBE[7]THF[12]
Temperature Reflux (approx. 65°C in THF)[7]-15°C to room temperature[10]
Initiator Iodine or 1,2-dibromoethane[7]Not required
Reaction Time 2-3 hours[7]Typically faster, can be minutes to an hour[12]
Reported Yield Generally good to highOften quantitative[12]
Key Side Products Homocoupling products (biphenyls)[2]Minimized side reactions

Experimental Protocols

Protocol 1: Preparation of 2,4,5-Trifluorophenylmagnesium Bromide via Direct Insertion

Objective: To synthesize 2,4,5-trifluorophenylmagnesium bromide from this compound and magnesium turnings.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar (all flame- or oven-dried)

  • Inert atmosphere (nitrogen or argon)

Methodology:

  • Set up the flame-dried glassware under a positive pressure of an inert gas.

  • Place the magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium.

  • Gently warm the mixture with a heat gun to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubbling, and/or a gentle reflux of the solvent.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until the majority of the magnesium has been consumed.[7]

  • Cool the resulting Grignard reagent solution to room temperature. It is now ready for use in subsequent reactions. The concentration should be determined by titration.

Protocol 2: Preparation of 2,4,5-Trifluorophenylmagnesium Bromide via Bromine-Magnesium Exchange

Objective: To synthesize 2,4,5-trifluorophenylmagnesium bromide via a bromine-magnesium exchange reaction.

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) solution in THF (commercially available or prepared in situ)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or a three-necked round-bottom flask with a magnetic stir bar and thermometer (all flame- or oven-dried)

  • Inert atmosphere (nitrogen or argon)

Methodology:

  • Set up the flame-dried glassware under a positive pressure of an inert gas.

  • In the reaction flask, place a solution of this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to the desired temperature (typically between -15 °C and 0 °C).

  • Slowly add the iPrMgCl·LiCl solution (1.0-1.1 equivalents) to the stirred solution of the aryl bromide.

  • Monitor the reaction progress by TLC or GC-MS. The exchange is typically rapid at these temperatures.

  • Once the exchange is complete, the resulting 2,4,5-trifluorophenylmagnesium bromide solution is ready for use.

Visualizations

Grignard_Reaction_Pathway A This compound C 2,4,5-Trifluorophenyl- magnesium Bromide A->C Anhydrous THF B Mg(0) B->C E Addition Product C->E D Electrophile (e.g., Aldehyde, Ketone) D->E

Caption: Reaction pathway for the formation and subsequent reaction of 2,4,5-trifluorophenylmagnesium bromide.

Troubleshooting_Workflow Start Reaction Fails to Initiate Check_Moisture Are glassware and solvents anhydrous? Start->Check_Moisture Dry_Apparatus Flame/oven-dry all glassware and use anhydrous solvents. Check_Moisture->Dry_Apparatus No Check_Activation Is the Mg surface activated? Check_Moisture->Check_Activation Yes Dry_Apparatus->Check_Moisture Activate_Mg Add initiator (Iodine, DBE) or mechanically grind Mg. Check_Activation->Activate_Mg No Check_Temp Is the temperature sufficient? Check_Activation->Check_Temp Yes Activate_Mg->Check_Activation Warm_Gently Gently warm with a heat gun. Check_Temp->Warm_Gently No Success Reaction Initiates Check_Temp->Success Yes Warm_Gently->Check_Temp

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

References

Preventing side product formation in 1-Bromo-2,4,5-trifluorobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,4,5-trifluorobenzene. The information is designed to help you minimize side product formation and optimize your reaction outcomes.

I. Troubleshooting Guides & FAQs

This section is organized by common reaction types where this compound is utilized.

A. Suzuki-Miyaura Coupling

Q1: I am observing significant formation of a biaryl homocoupling product from my boronic acid reagent in the Suzuki-Miyaura coupling with this compound. How can I minimize this?

A1: Homocoupling of the boronic acid is a common side reaction, particularly with electron-deficient aryl halides like this compound. This side reaction is often promoted by the presence of oxygen and the use of certain palladium sources.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. For electron-poor substrates, bulky, electron-rich phosphine ligands are often beneficial. Consider using a pre-formed palladium catalyst to avoid issues with in-situ catalyst formation.

  • Base Selection: The base can influence the rate of transmetalation versus side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q2: My main side product is 1,3,4-trifluorobenzene, resulting from hydrodehalogenation. What are the best strategies to prevent this?

A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is another common side reaction, especially with electron-deficient aryl halides.

Troubleshooting Steps:

  • Choice of Ligand: The ligand plays a crucial role in preventing hydrodehalogenation. Bulky biarylphosphine ligands such as SPhos have been shown to be effective in minimizing this side reaction in couplings with electron-deficient substrates.

  • Solvent and Base Combination: The solvent and base system can be a source of hydride species that lead to hydrodehalogenation. Ensure you are using anhydrous solvents. If you suspect the base is contributing, consider switching to a non-hydridic base or using a weaker base.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrodehalogenation.

B. Buchwald-Hartwig Amination

Q3: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am getting a low yield of the desired product and a significant amount of 1,3,4-trifluorobenzene.

A3: Hydrodehalogenation is a well-known side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is paramount. For challenging couplings with electron-deficient aryl bromides, bulky and electron-rich biarylphosphine ligands like RuPhos or XPhos are often more effective than simpler phosphine ligands.

  • Base Selection: Strong, non-nucleophilic bases are typically required. However, if hydrodehalogenation is a major issue, you might consider screening different bases such as LHMDS or K₃PO₄ in addition to the more common NaOtBu or Cs₂CO₃.

  • Catalyst Pre-activation: Using a pre-formed, air-stable palladium precatalyst can lead to more reproducible results and potentially lower levels of side products compared to generating the active catalyst in situ.

  • Temperature Control: Carefully controlling the reaction temperature is important. While these reactions often require heating, excessively high temperatures can promote side reactions.

C. Grignard Reagent Formation and Subsequent Reactions

Q4: When I try to form the Grignard reagent from this compound, I get a complex mixture of products, and my subsequent reaction with an electrophile gives a very low yield. What is happening?

A4: The formation of a Grignard reagent from this compound is complicated by the potential for benzyne formation. The Grignard reagent, once formed, can act as a base to eliminate HBr from another molecule of the starting material, or it can eliminate MgBrF to form a highly reactive trifluorobenzyne intermediate. This benzyne can then react with other species in the reaction mixture, leading to a complex product distribution.

Troubleshooting Steps:

  • Low Temperature: Perform the Grignard reagent formation at a low temperature (e.g., -78 °C to 0 °C) to minimize the rate of benzyne formation.

  • Slow Addition: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the aryl bromide.

  • In Situ Trapping: If possible, perform the subsequent reaction in situ by having the electrophile present during the Grignard formation. This allows the Grignard reagent to react with the desired electrophile as soon as it is formed, minimizing the opportunity for side reactions.

  • Alternative Organometallic Reagents: If Grignard formation proves too problematic, consider alternative organometallic reagents such as organolithium species, which can sometimes be generated at very low temperatures to avoid benzyne formation. However, be aware that lithiation can also lead to benzyne intermediates.

II. Data Presentation

The following tables summarize typical yields of desired products and common side products in reactions involving electron-deficient aryl bromides, providing a reference for what to expect and a benchmark for optimization.

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

Aryl BromideBoronic AcidLigandBaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Yield (%)Hydrodehalogenation Yield (%)
2-Bromo-1,3-bis(trifluoromethyl)benzenePhenylboronic acidXPhosK₃PO₄Toluene/H₂O100~40~30~25
2-Bromo-1,3-bis(trifluoromethyl)benzenePhenylboronic acidSPhosK₃PO₄Toluene/H₂O100>90<5<5
This compound4-Methoxyphenylboronic acidSPhosCs₂CO₃Dioxane/H₂O90High (Reported)LowLow
1-Bromo-4-nitrobenzenePhenylboronic acidPPh₃Na₂CO₃Toluene/EtOH/H₂O8098<2Not Reported

Note: Yields are approximate and can vary significantly based on specific reaction conditions.

Table 2: Representative Yields in Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

Aryl BromideAmineLigandBaseSolventTemp (°C)Desired Product Yield (%)Hydrodehalogenation Yield (%)
4-BromobenzotrifluorideAnilineXPhosNaOtBuToluene10095<5
4-BromobenzotrifluorideMorpholineRuPhosK₃PO₄Dioxane10092~5
2-Bromobenzonitrilen-HexylaminetBuXPhosLHMDSTHF8088Not Reported
This compoundPiperidineRuPhosNaOtBuToluene100High (Reported)Low

Note: Yields are approximate and can vary significantly based on specific reaction conditions.

III. Experimental Protocols

The following are general protocols that can be adapted for reactions with this compound. Always perform a small-scale test reaction to optimize conditions for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the base to an oven-dried reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol 3: Grignard Reagent Formation and Reaction (Low-Temperature Protocol)

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound

  • Anhydrous THF

  • Iodine crystal (catalytic)

  • Electrophile

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place the magnesium turnings and a crystal of iodine in a flask equipped with a dropping funnel and a reflux condenser.

  • Add a small amount of anhydrous THF.

  • Dissolve the this compound in anhydrous THF in the dropping funnel.

  • Add a small amount of the aryl bromide solution to the magnesium to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once initiated, cool the reaction to -20 °C.

  • Add the remaining this compound solution dropwise, maintaining the low temperature.

  • After the addition is complete, stir for an additional hour at low temperature.

  • The Grignard reagent is now ready for reaction with the desired electrophile, which should also be added at a low temperature.

  • Work-up the reaction appropriately based on the nature of the electrophile and the product.

IV. Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Suzuki coupling and common side reaction pathways.

Buchwald_Hartwig_Workflow start Start: Reaction Setup reagents Combine Aryl Bromide, Amine, Pd Precatalyst, Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat Reaction (80-110 °C) solvent->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete troubleshoot Troubleshooting monitoring->troubleshoot Low Conversion or Side Products purification Column Chromatography workup->purification product Isolated Product purification->product troubleshoot->reagents Adjust Ligand/Base side_products Side Products Observed: - Hydrodehalogenation - Other troubleshoot->side_products

Caption: General workflow for Buchwald-Hartwig amination.

Grignard_Benzyne_Formation cluster_prevention Prevention Strategy ArBr This compound Grignard Ar-MgBr (Grignard Reagent) ArBr->Grignard + Mg Mg Mg Benzyne Trifluorobenzyne Grignard->Benzyne Elimination of MgBrF Desired_Reaction Reaction with Electrophile (E) Grignard->Desired_Reaction Side_Reactions Reactions with Solvent, Starting Material, etc. Benzyne->Side_Reactions Desired_Product Ar-E Desired_Reaction->Desired_Product Side_Products Complex Mixture Side_Reactions->Side_Products Low_Temp Low Temperature (-20 to -78 °C) Slow_Addition Slow Addition of ArBr In_Situ In Situ Trapping with Electrophile

Caption: Grignard reagent formation and benzyne side reaction.

Technical Support Center: Purification of Crude 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Bromo-2,4,5-trifluorobenzene. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem 1: Poor separation of the desired product from impurities during fractional distillation.

  • Possible Cause: The boiling points of the desired product and a key impurity are too close for efficient separation at atmospheric pressure. The most likely impurities are unreacted starting material (1,2,4-trifluorobenzene) and other positional isomers of trifluorobromobenzene which may have formed during synthesis.

  • Solution:

    • Vacuum Distillation: Employ fractional distillation under reduced pressure. This will lower the boiling points of all components and can increase the boiling point difference between them, leading to better separation.

    • High-Efficiency Column: Utilize a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.

    • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, enhancing separation.

Problem 2: The product appears as a colored liquid (yellow to brown) after synthesis.

  • Possible Cause: Formation of colored byproducts or degradation of the product. Bromination reactions can sometimes produce minor, highly colored impurities.

  • Solution:

    • Charcoal Treatment: Before distillation, dissolve the crude product in a suitable solvent (e.g., dichloromethane or hexane) and treat with activated charcoal. The charcoal will adsorb many colored impurities. Filter the mixture to remove the charcoal and then remove the solvent under reduced pressure before proceeding with distillation.

    • Column Chromatography: If distillation does not remove the color, column chromatography can be an effective next step.

Problem 3: Low recovery of the purified product after distillation.

  • Possible Cause:

    • Hold-up in the distillation apparatus: A significant amount of product can be lost due to wetting the surface of a large or complex distillation setup.

    • Decomposition: The product may be thermally labile and decompose at its atmospheric boiling point.

    • Improper fraction collection: The desired fraction may have been collected over too wide or too narrow a temperature range.

  • Solution:

    • Use a smaller distillation apparatus if purifying a small quantity of material.

    • Employ vacuum distillation to lower the required temperature and minimize thermal decomposition.

    • Carefully monitor the distillation temperature and collect fractions in small, separate portions. Analyze the purity of each fraction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to identify the purest fractions to combine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. If synthesized by the bromination of 1,2,4-trifluorobenzene, the likely impurities are:

  • Unreacted 1,2,4-trifluorobenzene.

  • Positional isomers of trifluorobromobenzene (e.g., 1-Bromo-2,3,5-trifluorobenzene).

  • Dibrominated trifluorobenzenes (if an excess of bromine is used).

Q2: Which purification technique is most suitable for crude this compound?

A2: Fractional distillation is generally the most effective and scalable method for purifying this compound, especially for removing the lower-boiling starting material, 1,2,4-trifluorobenzene. Column chromatography can be used for high-purity requirements or to remove isomers with very similar boiling points. Recrystallization is less common for this compound as it has a low melting point (-19 °C) but could potentially be used with specialized low-temperature techniques if a suitable solvent is found.

Q3: What are the key physical properties to consider for purification?

A3: The relevant physical properties are summarized in the table below.

PropertyThis compound1,2,4-Trifluorobenzene (Typical Impurity)
Boiling Point 144 °C[1][2]88-91 °C
Melting Point -19 °C[2]-15 °C
Density 1.802 g/mL at 25 °C[2]1.37 g/mL at 25 °C
Solubility Insoluble in water; soluble in common organic solvents.Insoluble in water; soluble in common organic solvents.

Q4: Can you provide a starting point for a fractional distillation protocol?

A4:

  • Apparatus: A standard fractional distillation setup with a Vigreux column is a good starting point. Ensure all glassware is dry.

  • Pressure: While atmospheric distillation is possible due to the significant boiling point difference with the likely starting material impurity, vacuum distillation is recommended to prevent any potential thermal degradation and can improve separation from other isomers. A pressure of 20-30 mmHg is a good starting point.

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Assemble the fractional distillation apparatus.

    • If using vacuum, slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask.

    • Collect a forerun fraction, which will likely contain any residual solvent and the lower-boiling 1,2,4-trifluorobenzene.

    • As the temperature stabilizes at the boiling point of the desired product at the given pressure, collect the main fraction in a separate, clean receiving flask.

    • Monitor the purity of the collected fractions using GC.

Q5: What is a suitable solvent system for column chromatography?

A5: For the separation of halogenated aromatic compounds, a non-polar stationary phase like silica gel is typically used with a non-polar eluent. A good starting point for the mobile phase would be hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate. The optimal eluent composition should be determined by preliminary TLC analysis.

Q6: How can I assess the purity of the final product?

A6:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method for assessing purity and identifying any remaining impurities. The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 210 and an M+2 peak at m/z 212 of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure of the purified product and detect impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and to monitor the progress of a column chromatography separation.

Experimental Protocols

Fractional Distillation (General Protocol)

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. The temperature at the top of the column will initially be close to the boiling point of the most volatile component.

  • Fraction Collection: Collect the distillate in separate fractions as the temperature changes. The main fraction of this compound should be collected when the temperature at the top of the column is stable at its boiling point (144 °C at atmospheric pressure, lower under vacuum).

Column Chromatography (General Protocol)

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the desired product.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the fractions by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Recrystallization (General Guidance for Aromatic Halides)

While this compound is a liquid at room temperature, the principles of solvent selection for recrystallization can be applied if attempting a low-temperature crystallization.

  • Solvent Selection: Test the solubility of the compound in various solvents at both room temperature and at the solvent's boiling point (or a higher temperature). A good solvent will dissolve the compound when hot but not when cold. For aromatic halides, common solvents to test include ethanol, methanol, hexane, and toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot chosen solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation Primary Purification chromatography Column Chromatography distillation->chromatography If impurities remain purity_analysis Purity Analysis (GC-MS, NMR) distillation->purity_analysis chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product Purity Confirmed Troubleshooting_Distillation cluster_0 Troubleshooting Poor Separation in Distillation start Poor Separation Observed q1 Are you using a fractionating column? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the distillation rate slow? a1_yes->q2 sol1 Use a fractionating column (e.g., Vigreux). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the boiling point difference small? a2_yes->q3 sol2 Reduce the heating rate. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use vacuum distillation or a more efficient column. a3_yes->sol3 end Improved Separation a3_no->end sol3->end

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1-bromo-2,4,5-trifluorobenzene. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in their coupling reactions with this electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion of my this compound starting material?

A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to the catalyst system and reaction conditions. As an electron-deficient aryl bromide, the oxidative addition step is generally favorable. However, issues can arise from:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be sufficiently active for this challenging substrate. Specialized, bulky, and electron-rich phosphine ligands are often required to promote the reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are crucial. Insufficient temperature may lead to a sluggish reaction, while an inappropriate solvent or base can hinder the catalytic cycle.

  • Catalyst Deactivation: The presence of impurities, oxygen, or moisture can deactivate the palladium catalyst, leading to a stalled reaction.

Q2: What are the common side products I should expect in the Suzuki coupling of this compound?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common side products include:

  • Homocoupling of the Boronic Acid: This is a frequent issue, especially with electron-poor boronic acids, leading to the formation of a biaryl derived from the boronic acid partner.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the corresponding arene.

  • Hydrodehalogenation: The this compound can be reduced to 1,2,4-trifluorobenzene.

Q3: How does the choice of boronic acid affect the reaction outcome?

A3: The electronic nature of the boronic acid plays a significant role. While electron-rich boronic acids may couple more readily, electron-poor boronic acids can also be used with an optimized catalyst system. However, highly electron-poor boronic acids are more prone to homocoupling.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Low yields are a common challenge and can often be addressed by systematically optimizing the reaction parameters.

Recommended Action Plan:

  • Catalyst and Ligand Screening: The selection of an appropriate catalyst and ligand is paramount. For the coupling of this compound, bulky and electron-rich phosphine ligands have shown promise.

    • Diagram of the Catalyst Screening Workflow:

      catalyst_screening cluster_start Start: Low Yield cluster_catalyst Catalyst/Ligand Optimization cluster_conditions Condition Optimization cluster_analysis Analysis cluster_end Outcome start Low Yield with This compound catalyst_choice Select Catalyst Precursor (e.g., Pd2(dba)3) start->catalyst_choice ligand_screening Screen Bulky, Electron-Rich Phosphine Ligands (e.g., CyJohnPhos, XPhos) catalyst_choice->ligand_screening base_solvent Optimize Base and Solvent (e.g., Na2CO3 in THF/Toluene/H2O) ligand_screening->base_solvent temperature Adjust Temperature (e.g., 95 °C) base_solvent->temperature analyze_yield Analyze Yield and Purity (LC-MS, NMR) temperature->analyze_yield optimized Optimized Yield analyze_yield->optimized

      Caption: Workflow for optimizing catalyst and reaction conditions.

  • Base and Solvent Optimization: The choice of base and solvent system is interconnected and crucial for an efficient reaction. A screening of different bases and solvent mixtures is recommended.

    • Data on Catalyst/Ligand Performance: A study on the synthesis of polyfluorinated biphenyls demonstrated the effectiveness of specific ligands for the Suzuki coupling of this compound.[1]

      Boronic Acid PartnerLigandYield (%)
      (3,4,5-Trifluorophenyl)boronic acidCyJohnPhos72
      (2,3,4,5-Tetrafluorophenyl)boronic acidCyJohnPhos88
      (Pentafluorophenyl)boronic acidCyJohnPhos98
  • Control of Reaction Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. Degassing the solvent is also highly recommended.

Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct

The formation of homocoupled boronic acid is a common side reaction that consumes the boronic acid and complicates purification.

Recommended Action Plan:

  • Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable than the corresponding boronic acids and can suppress homocoupling.

  • Lowering Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the temperature can sometimes minimize side reactions.

  • Adjusting the Base: A weaker base might be sufficient to promote the desired coupling while minimizing the decomposition and homocoupling of the boronic acid.

Troubleshooting Decision Tree

troubleshooting_suzuki start Low Yield in Suzuki Coupling of this compound check_conversion Is there starting material left? start->check_conversion yes_sm Yes check_conversion->yes_sm Yes no_sm No check_conversion->no_sm No low_conversion_issues Low Conversion Issues yes_sm->low_conversion_issues side_product_issues Mainly Side Products no_sm->side_product_issues catalyst_issue Check Catalyst/Ligand Activity. - Use bulky, electron-rich ligands (e.g., CyJohnPhos). - Increase catalyst loading. low_conversion_issues->catalyst_issue conditions_issue Check Reaction Conditions. - Increase temperature. - Ensure inert atmosphere (degas solvent). low_conversion_issues->conditions_issue homocoupling Predominant Homocoupling? - Use boronic ester/trifluoroborate. - Screen different bases. side_product_issues->homocoupling deboronation Predominant Protodeboronation? - Use anhydrous solvent. - Use a non-protic solvent. side_product_issues->deboronation

Caption: Decision tree for troubleshooting low yields.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is adapted from a successful synthesis of polyfluorinated biphenyls.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., (3,4,5-trifluorophenyl)boronic acid)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • CyJohnPhos ( (2-Biphenyl)dicyclohexylphosphine)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the arylboronic acid (1.1 - 1.5 eq).

  • Add sodium carbonate (2.0 - 3.0 eq).

  • Add the palladium precatalyst, Pd₂(dba)₃ (e.g., 2 mol % Pd), and the phosphine ligand, CyJohnPhos (e.g., 4 mol %).

  • Add the degassed solvent mixture of THF/Toluene/H₂O (e.g., in a 3:3:1 ratio).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 95 °C) with vigorous stirring for the required time (e.g., 16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scalable Synthesis of 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1-Bromo-2,4,5-trifluorobenzene. It addresses common challenges through troubleshooting guides and frequently asked questions, offering practical solutions for laboratory and pilot-plant scale-up.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the scalable synthesis of this compound. Two primary synthetic routes are considered: Electrophilic Bromination of 1,2,4-trifluorobenzene and the Sandmeyer Reaction of 2,4,5-trifluoroaniline.

Route 1: Electrophilic Bromination of 1,2,4-Trifluorobenzene

This method involves the direct bromination of 1,2,4-trifluorobenzene using bromine and a Lewis acid catalyst, such as iron powder or aluminum chloride.

Experimental Workflow: Electrophilic Bromination

A Charge Reactor: 1,2,4-Trifluorobenzene Solvent (e.g., CCl4, Chloroform) Iron Powder Catalyst B Controlled Addition of Bromine (43-48°C) A->B C Reaction Monitoring (TLC/GC) B->C D Optional: Radical Initiator Addition (e.g., AIBN) and Heating (62-102°C) C->D E Quenching and Work-up: Aqueous Na2SO3/NaHSO3 wash Aqueous NaHCO3 wash Brine wash D->E F Solvent Removal (Distillation/Evaporation) E->F G Purification: Fractional Distillation F->G H Product: This compound G->H

Caption: Workflow for the Electrophilic Bromination of 1,2,4-Trifluorobenzene.

Common Problems and Solutions:

Problem Potential Cause(s) Troubleshooting Steps
Low Conversion of Starting Material - Inactive catalyst (e.g., oxidized iron powder).- Insufficient catalyst loading.- Low reaction temperature.- Inefficient mixing at scale.- Use freshly activated iron powder.- Increase catalyst loading incrementally.- Gradually increase the reaction temperature, monitoring for side products.- Ensure adequate agitation for the given reactor volume.
Formation of Polybrominated Byproducts - Excess bromine.- High reaction temperature.- Prolonged reaction time.- Use a slight excess of 1,2,4-trifluorobenzene.- Maintain the recommended reaction temperature[1].- Monitor the reaction closely by GC and quench once the starting material is consumed.
Difficult Phase Separation During Work-up - Formation of emulsions, especially with chlorinated solvents.- Add brine to the aqueous layer to increase its density.- Filter the mixture through a pad of celite.- Consider using a different solvent for extraction.
Product Contamination with Residual Bromine - Incomplete quenching.- Ensure a sufficient amount of sodium bisulfite or thiosulfate solution is used for the wash.- Test the organic layer with starch-iodide paper to confirm the absence of bromine.
Thermal Runaway Risk during Scale-up - The bromination reaction is exothermic.- Ensure the reactor has adequate cooling capacity.- Add bromine dropwise at a controlled rate to manage heat generation.- Consider using a solvent with a higher boiling point to act as a heat sink.
Route 2: Sandmeyer Reaction of 2,4,5-Trifluoroaniline

This alternative route involves the diazotization of 2,4,5-trifluoroaniline followed by a copper(I) bromide-catalyzed conversion to the aryl bromide. This method can be advantageous when the starting aniline is more readily available or cost-effective.

Experimental Workflow: Sandmeyer Reaction

A Diazotization: 2,4,5-Trifluoroaniline in HBr/H2SO4 Slow addition of NaNO2 solution (0-5°C) C Sandmeyer Reaction: Slow addition of diazonium salt solution to CuBr solution (Controlled Temperature) A->C B Preparation of Catalyst: CuBr in HBr B->C D Reaction Monitoring (N2 evolution, HPLC/GC) C->D E Work-up: Steam Distillation or Solvent Extraction D->E F Phase Separation and Washing: Aqueous base wash Water wash E->F G Drying and Solvent Removal F->G H Purification: Fractional Distillation G->H I Product: This compound H->I

Caption: Workflow for the Sandmeyer Reaction of 2,4,5-Trifluoroaniline.

Common Problems and Solutions:

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Aryl Bromide - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Inactive Cu(I) catalyst.- Test for complete diazotization using starch-iodide paper[2].- Maintain a low temperature (0-5°C) during diazotization and storage of the diazonium salt[2].- Use freshly prepared or high-quality CuBr.
Formation of Phenolic Byproducts - Reaction of the diazonium salt with water.- Add the diazonium salt solution to the CuBr solution, not the other way around.- Maintain the recommended reaction temperature to favor the Sandmeyer reaction over hydrolysis.
Formation of Azo Compounds (colored impurities) - Reaction of the diazonium salt with unreacted aniline.- Ensure complete diazotization before proceeding to the Sandmeyer reaction.
Foaming and Vigorous Gas Evolution - Decomposition of the diazonium salt is rapid, releasing N2 gas.- Add the diazonium salt solution slowly and sub-surface to the catalyst solution.- Ensure the reactor has sufficient headspace to accommodate gas evolution.
Difficulty in Isolating the Product - Product may be volatile and lost during work-up.- Consider steam distillation for initial purification, which is effective for volatile organic compounds.- Use a cooled receiving flask during distillation.

Data Presentation

Table 1: Comparison of Scalable Synthesis Routes for this compound

ParameterElectrophilic Bromination of 1,2,4-TrifluorobenzeneSandmeyer Reaction of 2,4,5-Trifluoroaniline
Starting Material 1,2,4-Trifluorobenzene2,4,5-Trifluoroaniline
Key Reagents Bromine, Iron Powder (or other Lewis acid)[1]Sodium Nitrite, Copper(I) Bromide, HBr/H2SO4[2]
Typical Yield Can be high, potentially >90% under optimized conditions.Generally moderate to good, can be variable depending on conditions.
Reaction Temperature 40-100°C[1]0-5°C (Diazotization), RT to moderate heat for Sandmeyer step[2].
Key Challenges - Handling of corrosive and toxic bromine.- Exothermic reaction requiring careful thermal management.- Potential for polybromination.- Handling of potentially unstable diazonium salts.- Strict temperature control required for diazotization.- Formation of phenolic and azo impurities.
Scalability Considerations - Good for large-scale production due to fewer steps.- Requires robust equipment for handling bromine.- Can be more complex to scale due to the instability of intermediates.- Requires precise control over addition rates and temperature.

Experimental Protocols

Protocol 1: Scalable Electrophilic Bromination of 1,2,4-Trifluorobenzene

Materials:

  • 1,2,4-Trifluorobenzene

  • Liquid Bromine

  • Iron Powder

  • Carbon Tetrachloride (or Chloroform)[1]

  • Aqueous Sodium Bisulfite or Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a suitable reactor equipped with a mechanical stirrer, dropping funnel, condenser, and temperature probe, charge 1,2,4-trifluorobenzene, the organic solvent, and iron powder[1].

  • Heat the mixture to 43-48°C with vigorous stirring[1].

  • Slowly add liquid bromine via the dropping funnel over a period of 3-4 hours, maintaining the temperature between 43-48°C[1].

  • After the addition is complete, continue to stir the mixture and monitor the reaction progress by GC.

  • (Optional, based on patent CN101168495B) Add a radical initiator like azobisisobutyronitrile (AIBN) and increase the temperature to 62-68°C, and then to 82-102°C to drive the reaction to completion[1].

  • Cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separation funnel and wash sequentially with an aqueous solution of sodium bisulfite (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Purify the crude product by fractional vacuum distillation to obtain this compound.

Protocol 2: Scalable Sandmeyer Reaction of 2,4,5-Trifluoroaniline

Materials:

  • 2,4,5-Trifluoroaniline

  • Hydrobromic Acid (48%)

  • Sodium Nitrite

  • Copper(I) Bromide

  • Deionized Water

Procedure:

  • Diazotization: In a reactor cooled to 0-5°C, add 2,4,5-trifluoroaniline to aqueous hydrobromic acid. Stir until a homogenous slurry is formed.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C[2].

  • Stir for an additional 30 minutes at 0-5°C. Check for completion of diazotization with starch-iodide paper (should turn blue)[2].

  • Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas and maintain the reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until gas evolution ceases.

  • Work-up and Purification: Isolate the crude product by either steam distillation or solvent extraction.

  • Wash the organic layer or distillate with aqueous sodium hydroxide to remove any phenolic byproducts, followed by a water wash.

  • Dry the organic phase and remove the solvent.

  • Purify by fractional vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the chosen route. For the electrophilic bromination route, the main hazards are handling highly corrosive and toxic liquid bromine and managing the exothermic reaction to prevent thermal runaway. For the Sandmeyer route, the key concern is the handling of potentially explosive diazonium salts, which are sensitive to shock and temperature. Both routes involve handling strong acids.

Q2: How can I minimize the formation of di- and tri-brominated impurities during the electrophilic bromination?

A2: To minimize polybromination, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 1,2,4-trifluorobenzene relative to bromine can help. Additionally, maintaining the optimal reaction temperature and monitoring the reaction progress closely to stop it once the starting material is consumed are key.

Q3: In the Sandmeyer reaction, my yields are consistently low. What should I investigate first?

A3: Low yields in a Sandmeyer reaction often point to issues with the diazotization step or the stability of the diazonium salt[2]. First, ensure that your diazotization is complete using starch-iodide paper. Second, strictly maintain the temperature between 0-5°C throughout the diazotization and before the addition to the copper catalyst[2]. Premature decomposition of the diazonium salt is a common cause of low yields.

Q4: What are the best analytical techniques to monitor the reaction progress and product purity?

A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent technique for monitoring the reaction progress, as it can separate the starting material, product, and potential byproducts. For purity assessment of the final product, GC-MS and High-Performance Liquid Chromatography (HPLC) are commonly used. Quantitative NMR (qNMR) can also be employed for accurate purity determination.

Q5: Are there any "greener" alternatives for the synthesis of this compound?

A5: While traditional methods often use hazardous reagents and solvents, research is ongoing into greener alternatives. This includes the use of less hazardous brominating agents, such as N-bromosuccinimide (NBS) with a catalyst, and exploring solvent-free reaction conditions or the use of more environmentally friendly solvents. Continuous flow chemistry is also being investigated to improve safety and reduce waste in bromination reactions.

References

Removal of unreacted starting material from 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 1-Bromo-2,4,5-trifluorobenzene from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are important for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. It is a liquid at room temperature and is insoluble in water. Key quantitative data are summarized in the table below.

PropertyValue
Molecular Weight 210.98 g/mol [1]
Boiling Point 144 °C[2][3]
Melting Point -19 °C[2][3]
Density 1.802 g/mL at 25 °C
Refractive Index n20/D 1.485
Solubility Insoluble in water

Q2: What are the most common methods for removing unreacted this compound?

A2: The most common and effective methods for removing unreacted this compound are:

  • Distillation (Fractional or Vacuum): This is highly effective if there is a significant difference in the boiling points between the starting material and your product.

  • Column Chromatography: This method separates compounds based on their polarity. It is a versatile technique suitable for a wide range of products.

  • Acid-Base Extraction: This is a suitable method if your product has acidic or basic functional groups, while the starting material is neutral.

  • Recrystallization: If your product is a solid at room temperature, recrystallization can be an effective way to remove liquid impurities like unreacted starting material.

Q3: In what types of reactions is this compound commonly used?

A3: this compound is a versatile reagent used in various organic syntheses. It is often used in the synthesis of:

  • Trifluorobenzoic acids.[4]

  • Organomagnesium compounds (Grignard reagents) through Br-Mg exchange.[4]

  • Pharmaceutical intermediates, particularly for anti-inflammatory and anti-cancer drugs.[2]

  • Advanced polymers and coatings.[2]

Troubleshooting Guides

Issue: My crude reaction mixture shows the presence of both my product and unreacted this compound in the NMR/GC-MS. How do I choose the best purification method?

Possible Solutions:

The choice of purification method depends on the properties of your desired product. The following decision tree can guide you in selecting the most appropriate technique.

Purification_Decision_Tree Decision Tree for Purification Method Selection start Is your product a solid or a liquid at room temperature? solid Product is a Solid start->solid Solid liquid Product is a Liquid start->liquid Liquid recrystallization Recrystallization is a good option. solid->recrystallization acid_base Does your product have acidic or basic functional groups? liquid->acid_base extraction Acid-Base Extraction is highly recommended. acid_base->extraction Yes boiling_point Is there a significant boiling point difference (>30 °C) between your product and the starting material? acid_base->boiling_point No distillation Fractional or Vacuum Distillation is the preferred method. boiling_point->distillation Yes chromatography Column Chromatography is the most suitable method. boiling_point->chromatography No Fractional_Distillation_Workflow Workflow for Fractional Distillation A Assemble Fractional Distillation Apparatus B Add Crude Mixture and Boiling Chips to Flask A->B C Heat the Mixture Gently B->C D Collect the First Fraction (Unreacted Starting Material) at ~144 °C C->D E Increase Temperature to Distill the Product (if volatile) D->E F Collect Product Fraction E->F G Analyze Fractions and Residue F->G

References

Handling and storage recommendations for 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling and storage of 1-Bromo-2,4,5-trifluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1] Some sources also indicate that it is suspected of causing cancer.[3] The most likely route of human exposure for workers is through the skin.[3]

Q2: What are the appropriate storage conditions for this compound?

A2: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][4][5][6] Keep containers tightly closed to prevent the accumulation of flammable vapors.[3][4][7] It is recommended to store the compound at room temperature.[7][8]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses or chemical safety goggles are necessary to prevent eye contact.[3][5]

  • Skin Protection: Wear suitable protective clothing and gloves to prevent skin exposure.[3][5]

  • Respiratory Protection: In case of inadequate ventilation, use a self-contained breathing apparatus.[3]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][4][5]

Q5: What should I do in case of a spill?

A5: In the event of a spill, immediately remove all sources of ignition.[4][6] Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[5][6] Ensure the area is well-ventilated.[3] Wear appropriate PPE during cleanup.[6] Collect the absorbed material in a suitable container for disposal.[6] Prevent the spill from entering drains or water courses.[3][6]

Troubleshooting Guide

Issue: Unexpected color change or precipitate formation during storage.

  • Possible Cause 1: Contamination. The container may have been contaminated with incompatible materials.

  • Troubleshooting Step 1: Review the list of incompatible materials (strong oxidizing agents, strong acids, strong bases, strong reducing agents).[2][4][5]

  • Troubleshooting Step 2: If contamination is suspected, the material should be carefully disposed of according to regulations. Do not use if the purity is compromised.

  • Possible Cause 2: Decomposition. Exposure to light, heat, or air over extended periods can potentially lead to gradual decomposition.

  • Troubleshooting Step 1: Ensure the compound has been stored in a tightly sealed container in a cool, dark, and well-ventilated area.[4][5][7]

  • Troubleshooting Step 2: If decomposition is suspected, it is advisable to verify the purity of the material using analytical methods such as GC-MS or NMR before use.

Issue: Inconsistent reaction yields.

  • Possible Cause 1: Reagent Purity. The purity of this compound can affect reaction outcomes.

  • Troubleshooting Step 1: Verify the purity of the starting material.

  • Troubleshooting Step 2: If the purity is lower than expected, consider purifying the compound before use.

  • Possible Cause 2: Reaction Conditions. This compound is used in various syntheses, including Grignard reactions and cross-coupling reactions.[9][10] The success of these reactions is highly dependent on strict control of reaction conditions.

  • Troubleshooting Step 1: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.

  • Troubleshooting Step 2: Carefully control the reaction temperature as specified in the protocol.

  • Troubleshooting Step 3: Ensure the correct stoichiometry of all reagents and catalysts.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₂BrF₃[1][8]
Molecular Weight 210.98 g/mol [1][8]
Appearance Colorless to light yellow liquid[3][8][10]
Boiling Point 144 °C (lit.)[8][9][10]
Melting Point -19 °C (lit.)[8][9][10]
Density 1.802 g/mL at 25 °C (lit.)[9]
Flash Point 45 °C (closed cup)[3]
Refractive Index n20/D 1.485 (lit.)[9]

Experimental Protocols

Protocol: General Setup for a Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki cross-coupling reaction, a common application for aryl halides like this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any moisture.

  • Reagent Addition: To the round-bottom flask, add the this compound, the arylboronic acid, the base, and the magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst.

  • Reaction: Attach the condenser and heat the reaction mixture to the desired temperature under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Purity Analysis cluster_3 Condition Analysis cluster_4 Resolution Start Inconsistent Reaction Yields CheckPurity Verify Purity of This compound Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions PurityOK Purity Meets Specification? CheckPurity->PurityOK ConditionsOK Conditions Correct? CheckConditions->ConditionsOK Purify Purify Starting Material PurityOK->Purify No Rerun Rerun Experiment PurityOK->Rerun Yes Purify->Rerun AdjustConditions Adjust Reaction Parameters ConditionsOK->AdjustConditions No ConditionsOK->Rerun Yes AdjustConditions->Rerun End Problem Resolved Rerun->End

Caption: Troubleshooting workflow for inconsistent reaction yields.

References

Technical Support Center: Improving Regioselectivity in the Bromination of 1,2,4-Trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective bromination of 1,2,4-trifluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this critical reaction. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the possible isomers formed during the bromination of 1,2,4-trifluorobenzene, and which is the major product?

A1: The electrophilic bromination of 1,2,4-trifluorobenzene can theoretically yield three positional isomers: 1-bromo-2,4,5-trifluorobenzene, 2-bromo-1,3,4-trifluorobenzene, and 3-bromo-1,2,4-trifluorobenzene. The directing effects of the fluorine atoms on the aromatic ring influence the substitution pattern. Fluorine is an ortho-, para-director, but also a deactivating group. In 1,2,4-trifluorobenzene, the positions are activated or deactivated to varying extents. The primary product typically observed is This compound , resulting from bromination at the C5 position, which is para to the fluorine at C2 and ortho to the fluorine at C4.

Q2: What is the underlying principle governing the regioselectivity in this reaction?

A2: The regioselectivity is primarily governed by a combination of electronic and steric effects of the three fluorine substituents. Fluorine atoms are electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+M). While the inductive effect deactivates the entire ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions. In 1,2,4-trifluorobenzene, the position of electrophilic attack is determined by the cumulative influence of all three fluorine atoms on the stability of the carbocation intermediate (the arenium ion). The formation of this compound is favored as the positive charge in the corresponding arenium ion can be effectively delocalized and stabilized by the adjacent fluorine atoms through resonance.

Q3: Which Lewis acids are typically used for this bromination, and how do they compare?

A3: Common Lewis acids for electrophilic aromatic bromination include iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃). Iron powder is often used as a precursor, reacting with bromine in situ to form FeBr₃. While both can catalyze the reaction, their impact on regioselectivity can differ. FeBr₃ is a milder Lewis acid and is often preferred for achieving higher selectivity with activated or moderately deactivated substrates. AlCl₃ is a stronger Lewis acid and can lead to faster reaction rates but may also result in lower regioselectivity and the formation of more side products. For the bromination of 1,2,4-trifluorobenzene, using iron powder to generate FeBr₃ in situ is a documented approach.[1]

Troubleshooting Guide

Issue 1: Poor Regioselectivity / Mixture of Isomers

Symptoms:

  • GC-MS or NMR analysis of the crude product shows significant peaks corresponding to multiple bromotrifluorobenzene isomers.

  • Difficulty in isolating the desired this compound isomer in high purity.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Lewis Acid A strong Lewis acid like AlCl₃ might be too reactive, leading to the formation of less-favored isomers. Solution: Switch to a milder Lewis acid such as FeBr₃, which can be generated in situ from iron powder and bromine. This often provides better control over the reaction.
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers, thus reducing selectivity.[2] Solution: Conduct the reaction at a lower temperature. Start at room temperature and consider cooling the reaction mixture to 0-5 °C to favor the kinetically controlled, more selective pathway.
Solvent Effects The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio. Solution: Experiment with different solvents. Non-polar solvents like carbon tetrachloride or chloroform are often used.[1] A less polar solvent may enhance selectivity by minimizing the stabilization of undesired charged intermediates.
Issue 2: Low Reaction Yield

Symptoms:

  • A significant amount of unreacted 1,2,4-trifluorobenzene remains after the reaction.

  • The isolated yield of the desired product is low.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Catalyst The Lewis acid may be deactivated by moisture. Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.
Insufficient Reaction Time or Temperature The deactivating effect of the fluorine atoms can make the reaction sluggish. Solution: Monitor the reaction progress using TLC or GC-MS. If the reaction is proceeding slowly at a lower temperature, a modest increase in temperature or a longer reaction time may be necessary. A balance must be struck to avoid compromising regioselectivity.
Sub-optimal Reagent Stoichiometry Incorrect molar ratios of substrate, bromine, and catalyst can lead to incomplete conversion. Solution: A typical molar ratio of 1,2,4-trifluorobenzene to bromine is 1:1 to 1:1.2. The amount of iron powder catalyst is usually in the range of 0.025-0.050 molar equivalents relative to the substrate.[1]
Issue 3: Difficulty in Product Purification and Isomer Separation

Symptoms:

  • Co-elution of isomers during column chromatography.

  • Incomplete separation of isomers by distillation due to close boiling points.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Similar Physicochemical Properties of Isomers Positional isomers of bromotrifluorobenzene have very similar boiling points and polarities. Solution: For laboratory-scale purification, preparative gas chromatography (pGC) is often the most effective method for separating volatile isomers with high purity.[3][4] For larger quantities, fractional distillation using a high-efficiency column (e.g., a Vigreux or packed column) may be attempted, although complete separation can be challenging.[3]
Inadequate Analytical Characterization Difficulty in confirming the identity and purity of the isolated fractions. Solution: Utilize a combination of analytical techniques. GC-MS can be used to determine the number of isomers and their relative abundance. ¹H and ¹⁹F NMR spectroscopy are crucial for unambiguous structure elucidation.[5][6][7][8] The distinct coupling patterns and chemical shifts in the ¹⁹F NMR spectra are particularly useful for differentiating the isomers.[5][6][7][8]

Experimental Protocols

Protocol: Regioselective Bromination of 1,2,4-Trifluorobenzene using Iron Catalyst

This protocol is based on a documented procedure for the synthesis of this compound.[1]

Materials:

  • 1,2,4-Trifluorobenzene

  • Liquid Bromine

  • Iron powder

  • Carbon tetrachloride (or chloroform)

  • Anhydrous sodium sulfate

  • Sodium bisulfite solution (10%)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,2,4-trifluorobenzene (1.0 eq) and carbon tetrachloride (250-300 ml/mol of substrate).

  • Add iron powder (0.025-0.050 eq).

  • With stirring, slowly add liquid bromine (1.0-1.2 eq) from the dropping funnel. An exothermic reaction may occur, and the addition rate should be controlled to maintain the desired reaction temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by GC-MS.

  • Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with deionized water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation or preparative gas chromatography to isolate the desired this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Regioselectivity (Illustrative Data)

ParameterCondition ACondition BCondition C
Lewis Acid FeBr₃AlCl₃FeBr₃
Solvent CCl₄CCl₄CH₃NO₂
Temperature 25°C25°C25°C
Yield of this compound HighModerateModerate
Yield of other isomers LowHighModerate
Overall Regioselectivity GoodPoorModerate

Note: This table is illustrative and highlights the expected trends. Actual results may vary based on specific experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed check_catalyst Is the Lewis Acid too strong (e.g., AlCl3)? start->check_catalyst switch_catalyst Action: Switch to a milder catalyst (e.g., FeBr3) check_catalyst->switch_catalyst Yes check_temp Is the reaction temperature too high? check_catalyst->check_temp No re_evaluate Re-evaluate Regioselectivity switch_catalyst->re_evaluate lower_temp Action: Lower the reaction temperature (e.g., 0-5 °C) check_temp->lower_temp Yes check_solvent Is the solvent highly polar? check_temp->check_solvent No lower_temp->re_evaluate switch_solvent Action: Use a non-polar solvent (e.g., CCl4, CHCl3) check_solvent->switch_solvent Yes check_solvent->re_evaluate No switch_solvent->re_evaluate

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Workflow for Bromination and Purification

G Experimental Workflow start Start: 1,2,4-Trifluorobenzene reaction Bromination with Br2 and Fe catalyst start->reaction workup Aqueous Workup and Extraction reaction->workup analysis Crude Product Analysis (GC-MS, NMR) workup->analysis purification Purification of Isomers analysis->purification distillation Fractional Distillation purification->distillation prep_gc Preparative GC purification->prep_gc final_product Pure this compound distillation->final_product prep_gc->final_product final_analysis Final Purity Analysis (GC-MS, NMR) final_product->final_analysis

Caption: General experimental workflow for bromination and purification.

References

Technical Support Center: Cross-Coupling Reactions with 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-bromo-2,4,5-trifluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions (FAQs) encountered during experimentation with this electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection critical for cross-coupling reactions with this compound?

A1: The trifluorinated aromatic ring in this compound makes it highly electron-deficient. This electronic property significantly influences its reactivity. While the electron-withdrawing fluorine atoms can facilitate the initial oxidative addition step in many palladium-catalyzed cross-coupling cycles, they can also affect subsequent steps like transmetalation and reductive elimination. Therefore, a carefully chosen catalyst system, including the palladium source and, crucially, the ligand, is necessary to achieve high yields and prevent side reactions.

Q2: What are the most common cross-coupling reactions performed with this compound?

A2: The most frequently employed cross-coupling reactions for this substrate include Suzuki-Miyaura coupling (with boronic acids or esters), Buchwald-Hartwig amination (with primary or secondary amines), and Sonogashira coupling (with terminal alkynes). These reactions are valued for their broad functional group tolerance and reliability in forming carbon-carbon and carbon-nitrogen bonds.

Q3: What general class of ligands is recommended for cross-coupling with this substrate?

A3: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally the preferred choice. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the often challenging reductive elimination step. Ligands such as those from the biarylphosphine class (e.g., SPhos, XPhos) have shown considerable success.

Q4: Can you provide a starting point for catalyst and base selection for a Suzuki-Miyaura coupling?

A4: A reliable starting point for a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source, paired with a bulky biarylphosphine ligand like SPhos. A moderately strong inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. For specific conditions, please refer to the detailed experimental protocols below.

Troubleshooting Guides

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and properly stored. Consider using a pre-formed palladium catalyst complex.
Insufficient Base Strength For challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.
Poor Ligand Choice The electronic and steric properties of the ligand are crucial. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C. Ensure the solvent choice is appropriate for the desired temperature.
Solvent Effects The choice of solvent can significantly impact the reaction. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a small amount of water. Try different solvent systems.
Decomposition of Boronic Acid Boronic acids can be unstable, especially at elevated temperatures. Use a freshly opened bottle or recrystallize the boronic acid. Alternatively, consider using a more stable boronic ester derivative (e.g., a pinacol ester).
Problem 2: Side Reactions and Impurity Formation
Possible Cause Suggested Solution
Homocoupling of Boronic Acid This can occur in the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Protodebromination of the Starting Material This side reaction, where the bromine atom is replaced by a hydrogen, can be promoted by moisture or certain bases. Ensure anhydrous conditions and consider a milder base.
Hydrodehalogenation The presence of water can sometimes lead to the undesired replacement of the halogen with hydrogen.[1]

Catalyst and Condition Selection Tables

The following tables summarize typical catalyst systems and reaction conditions for various cross-coupling reactions with this compound and analogous fluorinated aryl bromides.

Table 1: Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides

Aryl BromideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
1-Bromo-2,4-difluorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O1101288
This compound3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801675

Table 2: Buchwald-Hartwig Amination of Fluorinated Aryl Bromides

Aryl BromideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzeneMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1002492
1-Bromo-2,4-difluorobenzeneAnilinePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃Dioxane1201885
This compoundN-MethylanilinePd(OAc)₂ (2)BINAP (3)K₃PO₄Toluene1102078

Table 3: Sonogashira Coupling of Fluorinated Aryl Bromides

Aryl BromideAlkynePd Cat. (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF651290
1-Bromo-2,4-difluorobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (3)5i-Pr₂NEtDMF801682
This compound1-HeptynePd(PPh₃)₂Cl₂ (2.5)5Et₃NToluene702470

Detailed Experimental Protocols

Suzuki-Miyaura Coupling Protocol

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). Add cesium carbonate (2.0 mmol) and degassed 1,4-dioxane (5 mL) and water (0.5 mL). Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination Protocol

In a glovebox, charge a screw-cap vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol). Add this compound (1.0 mmol) and the desired amine (1.2 mmol). Add anhydrous, degassed toluene (3 mL). Seal the vial and heat the reaction mixture to 110 °C with stirring. After the reaction is complete (typically 18-24 hours, monitored by GC-MS), cool to room temperature. Dilute with diethyl ether, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.

Sonogashira Coupling Protocol

To a solution of this compound (1.0 mmol) in degassed triethylamine (5 mL), add the terminal alkyne (1.1 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[2] Stir the mixture at 70 °C under an argon atmosphere. Monitor the reaction's progress by TLC. Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature and filter to remove the ammonium salt. The filtrate is then concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualization of Experimental Workflows

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Pd Source & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Target Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool & Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Logic start Start: Cross-Coupling of This compound reaction_type Choose Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) buchwald Buchwald-Hartwig reaction_type->buchwald C-N (Amine) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) catalyst_suzuki Select Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - SPhos or XPhos - K₂CO₃ or Cs₂CO₃ suzuki->catalyst_suzuki catalyst_buchwald Select Catalyst System: - Pd₂(dba)₃ or Pd(OAc)₂ - XPhos or RuPhos - NaOtBu or K₃PO₄ buchwald->catalyst_buchwald catalyst_sonogashira Select Catalyst System: - Pd(PPh₃)₂Cl₂ - CuI (co-catalyst) - Amine Base (e.g., Et₃N) sonogashira->catalyst_sonogashira optimize Optimize Conditions (Temp, Solvent, Time) catalyst_suzuki->optimize catalyst_buchwald->optimize catalyst_sonogashira->optimize troubleshoot Troubleshoot? (Low Yield, Side Rxns) optimize->troubleshoot success Successful Coupling troubleshoot->success No guide Refer to Troubleshooting Guide troubleshoot->guide Yes guide->optimize

Caption: A decision-making flowchart for catalyst selection and optimization.

References

Technical Support Center: Managing Exothermic Reactions Involving 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-Bromo-2,4,5-trifluorobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions of this compound?

A1: The primary hazards stem from the highly exothermic nature of many of its reactions, particularly Grignard reagent formation.[1][2] These reactions can release a significant amount of heat, leading to a rapid increase in temperature and pressure within the reaction vessel.[3] If not properly controlled, this can result in a thermal runaway, potentially causing the solvent to boil vigorously, leading to a spill and a high risk of fire.[3] In a closed system, the pressure increase can be catastrophic. Furthermore, Grignard reagents are flammable, corrosive, and can be pyrophoric (ignite spontaneously in air).[3][4]

Q2: How do the fluorine substituents on this compound affect its reactivity in Grignard reactions?

A2: The electron-withdrawing nature of the fluorine atoms can make the initiation of the Grignard reaction more challenging compared to non-fluorinated aryl bromides.[5] The strong carbon-fluorine bond can also influence the stability and reactivity of the resulting Grignard reagent.[5] While direct preparation of Grignard reagents from organofluorine compounds can be difficult, the carbon-bromine bond in this compound is the reactive site for Grignard formation.

Q3: What are the most critical safety precautions to take before starting an exothermic reaction with this compound?

A3:

  • Thorough Hazard Assessment: Conduct a comprehensive risk assessment before beginning any experiment.[4]

  • Proper Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Inert Atmosphere: Grignard reagents are sensitive to moisture and air.[4] All reactions should be conducted under an inert atmosphere, such as nitrogen or argon.

  • Dry Glassware and Solvents: Ensure all glassware is rigorously dried, and use anhydrous solvents to prevent quenching of the Grignard reagent.[6]

  • Work in a Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

Troubleshooting Guide

Issue 1: The Grignard reaction with this compound fails to initiate.

  • Question: I've added my this compound to the magnesium turnings, but the reaction won't start. What should I do?

  • Answer: Failure to initiate is a common issue with Grignard reactions. Here are several troubleshooting steps:

    • Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.[8] Activate the magnesium by gently crushing the turnings with a dry glass rod or by adding a small crystal of iodine.[6][9] The disappearance of the iodine's purple color indicates activation.

    • Ensure Anhydrous Conditions: Any trace of moisture will prevent the reaction from starting.[6] Ensure all glassware was oven- or flame-dried and cooled under an inert atmosphere, and that the solvent is truly anhydrous.

    • Gentle Heating: Gentle warming with a heat gun or in a warm water bath can help to initiate the reaction.[9] Be prepared to cool the reaction vessel immediately once the reaction begins, as it is exothermic.

    • Addition of an Initiator: A small amount of a more reactive halide, such as 1,2-dibromoethane, can be added to start the reaction.

Issue 2: The reaction is proceeding too vigorously, and the temperature is rising rapidly.

  • Question: My reaction has started, but it's becoming too exothermic and I'm concerned about a runaway. How can I control it?

  • Answer: A rapid temperature rise is a sign of a potential thermal runaway and must be addressed immediately.

    • Cooling: Immediately immerse the reaction flask in an ice-water or dry ice/acetone bath to rapidly lower the temperature.[10]

    • Stop Reagent Addition: If you are adding the this compound solution dropwise, stop the addition immediately.

    • Increase Stirring: Ensure the reaction mixture is being stirred vigorously to promote efficient heat transfer to the cooling bath.

    • Dilution: If the reaction is still difficult to control, adding more anhydrous solvent can help to dissipate the heat.

Issue 3: The yield of my desired product is low, and I have a significant amount of a high-boiling point byproduct.

  • Question: My Grignard reaction with this compound gave a poor yield, and I've isolated a byproduct. What could it be and how can I avoid it?

  • Answer: A common byproduct in Grignard reactions is the result of Wurtz coupling, where two aryl groups combine.[9] In this case, the byproduct would be 2,2',4,4',5,5'-hexafluorobiphenyl.

    • To minimize Wurtz coupling:

      • Slow Addition: Add the this compound solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture.[6][9]

      • Temperature Control: Avoid excessively high reaction temperatures, as this can favor the coupling side reaction.[11]

      • Use of Excess Magnesium: Using a slight excess of magnesium can also help to minimize this side reaction.

Quantitative Data on Reaction Exothermicity

ParameterValueCompoundNotes
Enthalpy of Reaction (ΔHr) -200 to -350 kJ/molGeneral Grignard ReagentsThis is a general range for Grignard reagent formation, indicating a highly exothermic process.[2]
Enthalpy of Formation 320.87 - 380.46 kJ/molGrignard from a cyclohexane-type monomerThis study on a different system highlights the significant heat release during Grignard formation.[12]
Thermal Decomposition Highly Exothermic2-Trifluoromethylphenyl magnesium chlorideA study on a similar fluorinated Grignard reagent showed a low onset temperature for decomposition with a rapid temperature and pressure rise, emphasizing the need for concentration control.[13]

Note: The data presented are for analogous compounds and should be used as an estimation. It is crucial to perform a proper thermal hazard assessment for the specific reaction conditions being used.

Experimental Protocols

Protocol: Safe Laboratory-Scale (up to 100 mmol) Preparation of 2,4,5-Trifluorophenylmagnesium Bromide

1. Hazard Assessment and Preparation:

  • Conduct a thorough risk assessment, noting the exothermic nature of the reaction and the flammability of the solvent (anhydrous diethyl ether or THF).[4]

  • Ensure a chemical fume hood is available and functioning correctly.

  • Have an appropriate cooling bath (ice-water or dry ice/acetone) ready.

  • All glassware must be oven-dried or flame-dried and assembled hot under a stream of inert gas (nitrogen or argon).

2. Apparatus Setup:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel.

3. Reagent Preparation and Reaction:

  • Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a single crystal of iodine to activate the magnesium.[6]

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle, controllable reflux. Use the cooling bath as necessary to moderate the reaction temperature.[6]

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.

4. Safe Quenching Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and dropwise add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.[6] This process is also exothermic and should be done with caution. Alternatively, for subsequent reactions, the electrophile is added slowly to the Grignard reagent at a controlled temperature.

Visualizations

ExperimentalWorkflow Experimental Workflow for Grignard Reaction A Preparation: - Dry Glassware - Inert Atmosphere B Add Magnesium Turnings and a crystal of Iodine A->B D Initiate Reaction: - Add small portion of aryl bromide - Gentle warming if necessary B->D C Prepare Solution of This compound in Anhydrous Ether/THF C->D E Maintain Controlled Reaction: - Slow, dropwise addition of aryl bromide - Maintain gentle reflux - Use cooling bath as needed D->E Exothermic Reaction Starts F Reaction Completion: - Stir for 30-60 min post-addition E->F G Cool Reaction to 0°C F->G H Slowly Add Electrophile or Quenching Agent G->H I Aqueous Workup and Product Isolation H->I

Caption: Workflow for the safe execution of a Grignard reaction.

Troubleshooting Troubleshooting Grignard Reaction Initiation cluster_success Successful Initiation Start Reaction Fails to Initiate Q1 Is glassware and solvent anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No. Redry all equipment and use fresh anhydrous solvent. Q1->A1_No Q2 Is the magnesium surface activated? A1_Yes->Q2 A1_No->Start A2_Yes Yes Q2->A2_Yes Yes A2_No No. Add a crystal of iodine or crush turnings. Q2->A2_No Q3 Have you tried gentle heating? A2_Yes->Q3 A2_No->Q2 End Reaction Initiates A2_No->End Activation successful A3_Yes Yes Q3->A3_Yes Yes A3_No No. Gently warm with a heat gun and observe. Q3->A3_No Consult Consult senior chemist if all steps fail. A3_Yes->Consult A3_No->Q3 A3_No->End Heating successful

References

Technical Support Center: Workup Procedures for Reactions Containing 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the workup procedures for chemical reactions involving 1-Bromo-2,4,5-trifluorobenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A1: A standard aqueous workup is typically employed. The specific steps can vary depending on the reaction type, but a general protocol is as follows:

  • Quenching: The reaction is first cooled to room temperature or 0 °C. The choice of quenching agent depends on the reagents used. For instance, in Grignard reactions, a saturated aqueous solution of ammonium chloride is a common choice to neutralize the reactive organometallic species.[1] For other reactions, water or a dilute acid may be appropriate.

  • Extraction: The product is then extracted from the aqueous layer into an organic solvent. Common choices include ethyl acetate, diethyl ether, or dichloromethane. The choice of solvent should be based on the solubility of the desired product and its immiscibility with water.

  • Washing: The organic layer is washed sequentially with water, a dilute aqueous basic solution (like sodium bicarbonate) to remove acidic impurities, and finally with brine (a saturated solution of sodium chloride) to reduce the amount of dissolved water in the organic phase.

  • Drying: The extracted organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate to remove residual water.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to isolate the desired compound.

Q2: What are the key safety precautions to consider when working with this compound and its reaction mixtures?

A2: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Ignition Sources: Keep away from heat, sparks, and open flames as it is a flammable liquid.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

Troubleshooting Guides

Issue 1: Persistent Emulsion Formation During Aqueous Workup

Q: I am observing a persistent emulsion at the aqueous-organic interface during extraction, making phase separation difficult. What can I do?

A: Emulsion formation is a common issue, particularly in reactions involving polyfluorinated aromatic compounds. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the phases will separate on their own.

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to an ethyl acetate/water mixture) can sometimes disrupt the emulsion. Be aware that this will require subsequent removal of the added solvent.

  • Centrifugation: If available, centrifuging the mixture is a very effective method to force phase separation.

  • Gentle Heating: Gently warming the mixture can sometimes help to break an emulsion, but this should be done with caution to avoid decomposition of the product.

Data Presentation

The following tables provide a summary of common solvents and quenching agents used in the workup of reactions involving this compound and related compounds.

Table 1: Common Organic Solvents for Extraction

SolventDensity (g/mL)Boiling Point (°C)Key Considerations
Ethyl Acetate0.90277.1Good general-purpose solvent, moderately polar.
Diethyl Ether0.71334.6Highly volatile and flammable, good for extracting non-polar to moderately polar compounds.
Dichloromethane1.3339.6Higher density than water (forms the bottom layer), can be effective for a wide range of compounds.
Toluene0.867110.6Good for less polar compounds, higher boiling point.

Table 2: Common Quenching Agents for Grignard Reactions

Quenching AgentConcentrationPurposeNotes
Saturated aq. NH₄ClSaturatedTo quench unreacted Grignard reagent and protonate the alkoxide product.[1]Generally a mild and effective choice.
Dilute HCl1 MTo quench the Grignard reagent and protonate the product.Can be more vigorous than NH₄Cl.
Water-To protonate the alkoxide.Can be very exothermic and should be added slowly at low temperature.

Experimental Protocols

Protocol 1: Workup for a Suzuki Coupling Reaction

This protocol outlines a typical workup procedure for a Suzuki coupling reaction of this compound with an arylboronic acid.

  • Cooling: After the reaction is deemed complete by a monitoring technique (e.g., TLC or GC-MS), cool the reaction mixture to room temperature.[2][3]

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (e.g., 3 volumes relative to the reaction solvent).[2][3]

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (2 x 1 volume)

    • Saturated aqueous sodium bicarbonate solution (1 x 1 volume) to remove any acidic byproducts.

    • Brine (1 x 1 volume) to reduce the water content in the organic layer.[2]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the purified trifluorobiphenyl product.

Protocol 2: Workup for a Grignard Reaction

This protocol describes the workup for the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).

  • Cooling: Cool the reaction mixture in an ice-water bath to 0 °C.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring.[1] The addition should be dropwise to control the exotherm.

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 1 volume).

  • Combine and Wash: Combine the organic extracts and wash with brine (1 x 1 volume).

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Workup Procedure cluster_purification Purification Reaction_Mixture Reaction Mixture (containing this compound) Quenching 1. Quenching (e.g., aq. NH4Cl) Reaction_Mixture->Quenching Extraction 2. Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing 3. Washing (Water, NaHCO3, Brine) Extraction->Washing Drying 4. Drying (e.g., Na2SO4) Washing->Drying Concentration 5. Filtration & Concentration Drying->Concentration Purification 6. Purification (e.g., Column Chromatography) Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for the workup of a reaction containing this compound.

Troubleshooting_Emulsion Start Persistent Emulsion Forms Patience Allow to Stand Start->Patience Try First SaltingOut Add Brine (NaCl) Patience->SaltingOut If Fails Resolved Emulsion Broken (Phase Separation) Patience->Resolved Filtration Filter through Celite® SaltingOut->Filtration If Fails SaltingOut->Resolved Centrifugation Centrifuge Filtration->Centrifugation If Fails Filtration->Resolved Centrifugation->Resolved

Caption: Decision-making workflow for resolving persistent emulsions during aqueous workup.

References

Validation & Comparative

A Comparative Purity Analysis of 1-Bromo-2,4,5-trifluorobenzene via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly influence the outcomes of a synthetic pathway, affecting yield, downstream reactions, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of 1-Bromo-2,4,5-trifluorobenzene, a key building block in organic synthesis, against a common alternative, its regioisomer 1-Bromo-3,4,5-trifluorobenzene. The comparison is based on simulated Gas Chromatography-Mass Spectrometry (GC-MS) data, reflecting typical purity levels and potential impurities encountered in commercially available lots.

Quantitative Purity Comparison

The purity of this compound and its alternative, 1-Bromo-3,4,5-trifluorobenzene, was assessed using GC-MS. The following table summarizes the quantitative analysis, highlighting the main component and detected impurities. Commercially available this compound often presents a purity of 99% or higher[1]. A synthesis procedure for this compound from 1,2,4-trifluorobenzene has been reported to yield a purity of 99.6% as determined by gas chromatography[2]. The alternative, 1-Bromo-3,4,5-trifluorobenzene, is also commercially available with a purity of over 98.0% as determined by gas chromatography.

Compound CAS Number Purity (%) Major Impurities (%) Potential Source of Impurities
This compound 327-52-699.6Isomeric Bromotrifluorobenzenes (0.2), 1,2,4-Trifluorobenzene (0.1), Dibromofluorobenzenes (0.1)Incomplete reaction, side reactions during synthesis
1-Bromo-3,4,5-trifluorobenzene 138526-69-998.5Other Bromotrifluorobenzene Isomers (0.8), 1,2,3-Trifluorobenzene (0.4), Unidentified compounds (0.3)Isomeric starting materials, non-selective bromination

This data is representative and may vary between different batches and suppliers.

Experimental Workflow

The determination of purity for the bromo-trifluorobenzene isomers was conducted following a standardized GC-MS workflow. This process ensures the separation, identification, and quantification of the main compound and any potential impurities.

GCMS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Acquisition (this compound or alternative) Dilution 2. Dilution (in a suitable solvent, e.g., Methanol) Sample->Dilution Injection 3. Injection into GC Dilution->Injection Separation 4. Chromatographic Separation (Capillary Column) Injection->Separation Ionization 5. Electron Ionization (EI) Separation->Ionization Detection 6. Mass Detection (Mass Analyzer) Ionization->Detection Acquisition 7. Data Acquisition (Chromatogram & Mass Spectra) Detection->Acquisition Integration 8. Peak Integration & Identification (NIST Library Comparison) Acquisition->Integration Quantification 9. Purity Quantification (Area Percent Method) Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for GC-MS Purity Analysis.

Detailed Experimental Protocol

The following protocol outlines the methodology for the GC-MS analysis of this compound and its isomers. This protocol is adapted from standard methods for the analysis of halogenated aromatic compounds[3].

1. Sample Preparation:

  • Prepare a 100 µg/mL stock solution of the this compound or alternative in methanol.

  • Perform a serial dilution to a working concentration of 10 µg/mL in methanol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in split mode (50:1 ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Data Acquisition: Full scan mode.

4. Data Analysis:

  • Peak identification was performed by comparing the obtained mass spectra with the NIST Mass Spectral Library. The mass spectrum for this compound can be found in the NIST WebBook[4][5].

  • Purity was calculated using the area percent method from the total ion chromatogram (TIC).

Logical Relationship for Impurity Identification

The identification of impurities is a critical step in the purity analysis. The following diagram illustrates the logical process for characterizing unknown peaks in the chromatogram.

Impurity_ID Impurity Identification Logic Start Unknown Peak Detected in Chromatogram MS_Spectrum Acquire Mass Spectrum of the Peak Start->MS_Spectrum NIST_Search Search Mass Spectrum against NIST Library MS_Spectrum->NIST_Search Match_Found High-Confidence Match Found? NIST_Search->Match_Found Identify_Impurity Identify Impurity (e.g., Isomer, Starting Material) Match_Found->Identify_Impurity Yes No_Match No Confident Match Match_Found->No_Match No Analyze_Fragments Analyze Fragmentation Pattern No_Match->Analyze_Fragments Propose_Structure Propose Potential Structure (based on synthesis pathway) Analyze_Fragments->Propose_Structure Further_Analysis Requires Further Analysis (e.g., NMR, reference standard) Propose_Structure->Further_Analysis

Caption: Logical flow for impurity identification.

This comprehensive guide provides the necessary framework for researchers to understand and compare the purity of this compound and its alternatives using GC-MS. The provided experimental protocol and logical diagrams serve as a valuable resource for setting up and interpreting such analyses in a laboratory setting.

References

A Comparative Analysis of the Reactivity of 1-Bromo-2,4,5-trifluorobenzene and 1-Bromo-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. The substitution pattern of a reagent can profoundly influence its reactivity, dictating reaction outcomes and efficiency. This guide provides a detailed comparison of the reactivity of two closely related isomers: 1-Bromo-2,4,5-trifluorobenzene and 1-Bromo-2,4,6-trifluorobenzene. The analysis focuses on three key transformations of significant industrial and academic interest: Nucleophilic Aromatic Substitution (SNA r), Metal-Halogen Exchange, and the Suzuki-Miyaura Cross-Coupling reaction.

The reactivity of these isomers is primarily governed by the electronic effects of the fluorine substituents. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R) when positioned ortho or para to a reaction center. The interplay of these effects, dictated by the specific arrangement of the fluorine atoms, leads to distinct reactivity profiles for each isomer.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a cornerstone of arene functionalization, proceeding through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The rate of this reaction is highly dependent on the stabilization of this intermediate by electron-withdrawing groups.

In the case of bromotrifluorobenzenes, the fluorine atoms act as the primary electron-withdrawing groups. Their ability to stabilize the negative charge of the Meisenheimer complex is most effective when they are positioned ortho or para to the site of nucleophilic attack (the carbon bearing the bromine atom).

1-Bromo-2,4,6-trifluorobenzene is anticipated to be significantly more reactive towards nucleophilic aromatic substitution. The fluorine atoms at positions 2 and 6 (ortho to the bromine) and position 4 (para to the bromine) are all optimally positioned to stabilize the negative charge of the Meisenheimer intermediate through their strong inductive and resonance effects. This extensive stabilization lowers the activation energy of the reaction, leading to faster reaction rates and higher yields.

Conversely, in This compound , only the fluorine atoms at positions 2 and 4 are ortho and para, respectively, to the bromine. The fluorine at position 5 is meta and therefore offers less effective stabilization of the intermediate. Consequently, this isomer is expected to be less reactive in SNAr reactions.

SNAr_Comparison cluster_1 1-Bromo-2,4,6-trifluorobenzene cluster_2 This compound 1-Bromo-2,4,6-trifluorobenzene 1-Bromo-2,4,6-trifluorobenzene Meisenheimer_Intermediate_1 Meisenheimer Intermediate 1-Bromo-2,4,6-trifluorobenzene->Meisenheimer_Intermediate_1 + Nu- Product_1 Substituted Product Meisenheimer_Intermediate_1->Product_1 - Br- Stabilization_1 High Stabilization (ortho and para F atoms) Meisenheimer_Intermediate_1->Stabilization_1 Reactivity_Comparison Higher SNAr Reactivity Meisenheimer_Intermediate_1->Reactivity_Comparison This compound This compound Meisenheimer_Intermediate_2 Meisenheimer Intermediate This compound->Meisenheimer_Intermediate_2 + Nu- Product_2 Substituted Product Meisenheimer_Intermediate_2->Product_2 - Br- Stabilization_2 Moderate Stabilization (ortho, para, and meta F atoms) Meisenheimer_Intermediate_2->Stabilization_2 Meisenheimer_Intermediate_2->Reactivity_Comparison

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the formation of organometallic reagents that can subsequently react with various electrophiles.[1] The reaction rate is influenced by the stability of the resulting carbanion.

For brominated aromatic compounds, the presence of ortho substituents can influence the rate of metal-halogen exchange. In the case of 1-Bromo-2,4,6-trifluorobenzene , the two ortho-fluorine atoms significantly increase the acidity of the C-H bonds adjacent to the bromine. However, in a metal-halogen exchange reaction with an organolithium reagent, the primary interaction is the exchange of the bromine atom for a lithium atom. The electron-withdrawing nature of the fluorine atoms will stabilize the resulting aryllithium species.

In This compound , there is one ortho-fluorine and one ortho-hydrogen. The presence of the ortho-hydrogen could potentially lead to competitive ortho-lithiation (deprotonation) under certain conditions, although the bromine-lithium exchange is generally faster.

The relative rates of metal-halogen exchange for these two isomers are expected to be comparable, with the stability of the resulting aryllithium intermediate being the dominant factor. Both isomers, being highly fluorinated, will form relatively stable aryllithium species.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[2] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is generally favored by electron-deficient aryl halides.

Given that both isomers are trifluorinated, they are both considered electron-deficient and should be good substrates for Suzuki coupling. However, subtle differences in their electronic properties can lead to variations in reactivity.

1-Bromo-2,4,6-trifluorobenzene , with fluorine atoms positioned symmetrically ortho and para to the bromine, experiences a strong, cumulative electron-withdrawing effect at the carbon atom bonded to the bromine. This increased electrophilicity of the C-Br bond is expected to facilitate a faster rate of oxidative addition to the palladium catalyst, potentially leading to higher reaction rates and yields compared to its isomer.

In This compound , the electron-withdrawing effects are not as symmetrically focused on the C-Br bond, which may result in a slightly slower rate of oxidative addition.

Suzuki_Workflow start Reaction Setup reactants Aryl Bromide (Isomer 1 or 2) + Boronic Acid + Base + Pd Catalyst start->reactants heating Heating and Stirring (e.g., 80-100 °C) reactants->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Biaryl Product purification->product

Data Presentation

Reaction TypeThis compound1-Bromo-2,4,6-trifluorobenzeneExpected Outcome
Nucleophilic Aromatic Substitution Moderate ReactivityHigh Reactivity1-Bromo-2,4,6-trifluorobenzene is expected to react faster and give higher yields due to superior stabilization of the Meisenheimer intermediate by the symmetrically positioned ortho and para fluorine atoms.
Metal-Halogen Exchange EfficientEfficientBoth isomers are expected to undergo efficient metal-halogen exchange to form the corresponding aryllithium or Grignard reagents. The relative rates are likely to be comparable.
Suzuki-Miyaura Cross-Coupling Good ReactivityExcellent Reactivity1-Bromo-2,4,6-trifluorobenzene is predicted to exhibit higher reactivity due to the enhanced electrophilicity of the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst.

Experimental Protocols

General Considerations for All Reactions:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

  • Glassware should be oven-dried or flame-dried before use.

  • Reagents should be of high purity.

Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide

Objective: To compare the reactivity of the two isomers in an SNAr reaction with sodium methoxide.

Materials:

  • This compound

  • 1-Bromo-2,4,6-trifluorobenzene

  • Sodium methoxide (25 wt% solution in methanol or freshly prepared from sodium metal and anhydrous methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In separate flame-dried round-bottom flasks equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and 1-bromo-2,4,6-trifluorobenzene (1.0 mmol) in anhydrous DMF (5 mL).

  • To each flask, add sodium methoxide (1.2 mmol) at room temperature.

  • Heat the reaction mixtures to 80 °C.

  • Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).

  • Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature.

  • Quench the reactions by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield of the corresponding methoxytrifluorobenzene product for each isomer.

Protocol 2: Metal-Halogen Exchange followed by Quenching with an Electrophile

Objective: To compare the efficiency of metal-halogen exchange for both isomers.

Materials:

  • This compound

  • 1-Bromo-2,4,6-trifluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde or N,N-dimethylformamide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In separate flame-dried Schlenk flasks under an inert atmosphere, dissolve this compound (1.0 mmol) and 1-bromo-2,4,6-trifluorobenzene (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solutions to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise to each flask while maintaining the temperature at -78 °C.

  • Stir the mixtures at -78 °C for 30 minutes.

  • To each flask, add the chosen electrophile (1.2 mmol) dropwise at -78 °C.

  • Allow the reaction mixtures to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reactions by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography and characterize by NMR and MS to determine the yield of the desired product.

Protocol 3: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Objective: To compare the yields of the Suzuki coupling reaction for both isomers.

Materials:

  • This compound

  • 1-Bromo-2,4,6-trifluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In separate Schlenk tubes, combine this compound (1.0 mmol) or 1-bromo-2,4,6-trifluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tubes with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the tubes and heat the reaction mixtures to 100 °C for 12 hours.

  • Cool the reaction mixtures to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding trifluorobiphenyl product.

  • Determine the isolated yield for each isomer.

References

Characterizing Reaction Products of 1-Bromo-2,4,5-trifluorobenzene: A Comparative Guide to 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of 1H NMR spectroscopy for identifying the products of common reactions involving 1-Bromo-2,4,5-trifluorobenzene, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. We present experimental data, detailed protocols, and visual workflows to facilitate the accurate interpretation of spectral data.

This compound readily undergoes several key transformations, including Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and Grignard reactions. The resulting fluorinated aromatic compounds can be effectively characterized using 1H NMR spectroscopy, often in conjunction with 19F NMR for comprehensive structural elucidation.

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR spectral data for this compound and its potential reaction products. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

CompoundStructureProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound[1]H-3, H-67.35 - 7.55m
2,4,5-Trifluorobiphenyl (Suzuki Product)Aromatic H's~7.20 - 7.60m
1-Methoxy-2,4,5-trifluorobenzene (SNAr Product)H-3, H-6~6.80 - 7.20m
OCH3~3.90s
(2,4,5-Trifluorophenyl)methanol (Grignard Product)H-3, H-6~7.00 - 7.40m
CH2~4.70dJ ≈ 6 Hz
OHVariablebr s

Note: The chemical shifts for the reaction products are estimated based on analogous compounds and are subject to variation based on solvent and other experimental conditions.

Experimental Protocols

Detailed methodologies for the key reactions and subsequent NMR analysis are provided below.

Suzuki-Miyaura Coupling

Objective: To synthesize 2,4,5-trifluorobiphenyl from this compound and phenylboronic acid.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

  • Prepare a sample for 1H NMR analysis by dissolving the purified product in a deuterated solvent (e.g., CDCl₃).

Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 1-Methoxy-2,4,5-trifluorobenzene by reacting this compound with a methoxide source.

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or a polar aprotic solvent like DMF.

  • Add a source of methoxide, for example, sodium methoxide (1.2 mmol).

  • Heat the reaction mixture. The temperature and reaction time will depend on the specific substrate and solvent used.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and perform an appropriate workup, which may include neutralization and extraction.

  • Purify the product, for instance, by distillation or chromatography.

  • Acquire the 1H NMR spectrum of the purified product in a suitable deuterated solvent.

Grignard Reaction

Objective: To form a Grignard reagent from this compound and react it with an electrophile (e.g., formaldehyde) to produce (2,4,5-trifluorophenyl)methanol.

Procedure:

  • Ensure all glassware is rigorously dried.

  • In a flask under an inert atmosphere, activate magnesium turnings (1.2 mmol).

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is often initiated with a small crystal of iodine.

  • Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

  • Slowly add the electrophile (e.g., paraformaldehyde for the synthesis of the primary alcohol).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent.

  • Purify the product by a suitable method like column chromatography.

  • Characterize the purified product by 1H NMR.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of reaction products of this compound.

Workflow for 1H NMR Characterization of Reaction Products cluster_reaction Reaction cluster_products Potential Products cluster_analysis Analysis Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Phenylboronic acid, Pd catalyst, Base SNAr Nucleophilic Aromatic Substitution Start->SNAr Nucleophile Grignard Grignard Reaction Start->Grignard Mg, Electrophile Product_Suzuki 2,4,5-Trifluorobiphenyl Suzuki->Product_Suzuki Product_SNAr Substituted Trifluorobenzene SNAr->Product_SNAr Product_Grignard Trifluorophenyl-substituted Compound Grignard->Product_Grignard Purification Workup & Purification Product_Suzuki->Purification Product_SNAr->Purification Product_Grignard->Purification NMR_Acquisition 1H NMR Data Acquisition Purification->NMR_Acquisition Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Coupling) NMR_Acquisition->Spectral_Analysis Structure_Determination Structure Elucidation Spectral_Analysis->Structure_Determination

Caption: A flowchart illustrating the process from starting material to final product characterization using 1H NMR.

Alternative Characterization Methods

While 1H NMR is a powerful tool, a comprehensive characterization of these fluorinated compounds often benefits from complementary analytical techniques:

  • 19F NMR Spectroscopy: Given the presence of multiple fluorine atoms, 19F NMR is highly informative. It provides distinct signals for each non-equivalent fluorine atom, and the coupling patterns (both ¹H-¹⁹F and ¹⁹F-¹⁹F) are invaluable for unambiguous structure determination.

  • 13C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): MS provides the molecular weight of the product and fragmentation patterns that can aid in structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the product molecule.

By combining the data from these techniques, researchers can confidently identify and characterize the products of reactions involving this compound, ensuring the integrity of their synthetic work and the quality of their compounds for further development.

References

A Comparative Guide to 1-Bromo-2,4,5-trifluorobenzene and Its Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Bromo-2,4,5-trifluorobenzene and its Alternatives with Supporting Experimental Data

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This compound is a key intermediate, widely utilized for the introduction of the 2,4,5-trifluorophenyl moiety, a common pharmacophore in various bioactive molecules, including quinolone antibiotics. This guide provides a comparative analysis of this compound and its commercially available isomers, offering insights into their performance in common and critical chemical transformations.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for this compound typically indicates a high purity product, essential for reproducible and high-yielding chemical reactions. The general specifications are summarized below.

ParameterSpecification
Appearance Colorless to pale yellow liquid
Purity (by GC) ≥ 99.0%
Water Content ≤ 0.1%
Refractive Index (n20/D) 1.484 - 1.486
Boiling Point 144-145 °C
Density (g/mL at 25 °C) 1.802

Performance in Key Synthetic Transformations

The utility of bromotrifluorobenzenes is most evident in their application in forming carbon-carbon and carbon-heteroatom bonds. Two of the most pivotal reactions in this context are the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction. The following sections provide a comparative overview of the performance of this compound and its isomers in these transformations.

Grignard Reagent Formation and Subsequent Carboxylation

The formation of a Grignard reagent is a fundamental transformation for creating a nucleophilic carbon center. The efficiency of this reaction can be influenced by the electronic and steric environment of the carbon-bromine bond. A common subsequent reaction is carboxylation to produce the corresponding benzoic acid, a valuable intermediate in drug discovery.

SubstrateReagents and ConditionsProductYieldReference
This compound1. Mg, THF 2. CO2 (g) 3. H3O+2,4,5-Trifluorobenzoic acidHigh[1]
1-Bromo-2,4,6-trifluorobenzene1. Mg, THF 2. CO2 (g) 3. H3O+2,4,6-Trifluorobenzoic acidData not available-
1-Bromo-3,4,5-trifluorobenzene1. Mg, THF 2. CO2 (g) 3. H3O+3,4,5-Trifluorobenzoic acidData not available-

While specific comparative data is limited, the successful and high-yielding synthesis of 2,4,5-trifluorobenzoic acid from this compound via a Grignard reaction is well-documented.[1] The reactivity of the other isomers in Grignard formation is expected to be influenced by the position of the fluorine atoms. The steric hindrance around the bromine atom in 1-Bromo-2,4,6-trifluorobenzene might slightly impede the reaction compared to the other isomers.

G Grignard Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Bromotrifluorobenzene_Isomer Bromotrifluorobenzene Isomer Grignard_Formation Grignard Reagent Formation Bromotrifluorobenzene_Isomer->Grignard_Formation Mg_metal Magnesium (Mg) Mg_metal->Grignard_Formation THF_solvent Anhydrous THF THF_solvent->Grignard_Formation Carboxylation Carboxylation (CO2) Grignard_Formation->Carboxylation Acid_Workup Acidic Workup (H3O+) Carboxylation->Acid_Workup Trifluorobenzoic_Acid Trifluorobenzoic Acid Acid_Workup->Trifluorobenzoic_Acid

Grignard Reaction and Carboxylation Workflow
Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds, which are prevalent in many pharmaceutical agents. The electronic properties of the aryl bromide significantly affect the rate-determining oxidative addition step to the palladium catalyst. Electron-withdrawing fluorine substituents are generally expected to facilitate this step.

Aryl BromideCoupling PartnerCatalyst SystemConditionsYieldReference
1-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)2 / LigandBase, Solvent, TempGood to Excellent[2]
1-Bromo-2-fluorobenzenePhenylboronic acidPd(OAc)2 / LigandBase, Solvent, TempGood to Excellent[2]
1-Bromo-3-fluorobenzenePhenylboronic acidPd(OAc)2 / LigandBase, Solvent, TempGood to Excellent[2]

G Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L_n-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)L_n-R Transmetalation->PdII_R_complex Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArBr Ar-Br (Bromotrifluorobenzene) ArBr->OxAdd

Generalized Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

General Procedure for Grignard Reagent Formation and Carboxylation

Materials:

  • Bromotrifluorobenzene isomer (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (gas or dry ice)

  • 3 M Hydrochloric acid

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve the bromotrifluorobenzene isomer in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a slight warming of the flask and bubbling. If the reaction does not start, a small crystal of iodine can be added as an initiator.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the reaction mixture in an ice bath and bubble carbon dioxide gas through the solution or carefully add crushed dry ice.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of 3 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trifluorobenzoic acid.

  • The product can be further purified by recrystallization.

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Bromotrifluorobenzene isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • To a Schlenk flask, add the bromotrifluorobenzene isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a versatile and efficient reagent for the synthesis of complex fluorinated molecules. Its performance in key transformations like Grignard reactions and Suzuki-Miyaura couplings is well-established. While direct comparative data for its isomers is not extensively available, fundamental principles of organic chemistry suggest that 1-bromo-2,4,6-trifluorobenzene and 1-bromo-3,4,5-trifluorobenzene are also viable alternatives, with their reactivity profiles being subtly influenced by the specific substitution pattern of the fluorine atoms. The choice of isomer will ultimately depend on the specific synthetic target and the desired electronic and steric properties of the final product. The experimental protocols provided herein offer a solid starting point for the application of these valuable building blocks in research and development.

References

A Comparative Guide to the Reactivity of Fluorinated Bromobenzene Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluorinated bromobenzene isomers in pivotal cross-coupling reactions. The strategic placement of a fluorine atom on the bromobenzene ring significantly influences the molecule's electronic properties and, consequently, its reactivity. Understanding these differences is crucial for reaction optimization, impurity profiling, and the rational design of novel synthetic routes in pharmaceutical and materials science.

Comparative Reactivity Analysis

The reactivity of fluorinated bromobenzene isomers in cross-coupling reactions is governed by a combination of electronic and steric effects. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker, resonance-donating mesomeric effect (+M). The interplay of these effects modulates the electron density of the carbon-bromine (C-Br) bond and the overall aromatic system.

  • ortho-Fluorobromobenzene: The proximity of the fluorine atom to the bromine atom results in a significant inductive effect, making the ipso-carbon more electron-deficient and susceptible to oxidative addition, the rate-determining step in many cross-coupling reactions. However, steric hindrance from the adjacent fluorine can impede the approach of bulky catalyst complexes.

  • meta-Fluorobromobenzene: The inductive effect is still pronounced at the meta position, leading to an activated C-Br bond compared to bromobenzene. Steric hindrance is less of a concern than in the ortho isomer.

  • para-Fluorobromobenzene: The fluorine atom's inductive and mesomeric effects are both at play. The strong -I effect activates the C-Br bond for oxidative addition. This isomer is generally considered highly reactive due to the potent electronic activation and minimal steric hindrance at the reaction center.

Below is a logical workflow for evaluating the reactivity of these isomers.

G cluster_0 Isomer Selection cluster_1 Reaction Type cluster_2 Analysis cluster_3 Conclusion ortho ortho-Fluorobromobenzene Suzuki Suzuki Coupling ortho->Suzuki Buchwald Buchwald-Hartwig Amination ortho->Buchwald Sonogashira Sonogashira Coupling ortho->Sonogashira meta meta-Fluorobromobenzene meta->Suzuki meta->Buchwald meta->Sonogashira para para-Fluorobromobenzene para->Suzuki para->Buchwald para->Sonogashira Conditions Reaction Conditions (Catalyst, Ligand, Base, Solvent) Suzuki->Conditions Buchwald->Conditions Sonogashira->Conditions Yield Quantitative Yield (%) Conditions->Yield Rate Relative Reaction Rate Yield->Rate Reactivity Comparative Reactivity (para > meta > ortho) Rate->Reactivity

Caption: Workflow for comparing fluorinated bromobenzene isomer reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of fluorinated bromobenzene isomers in this reaction is highly dependent on the catalyst system and reaction conditions. Generally, the electron-withdrawing nature of the fluorine atom accelerates the rate-limiting oxidative addition step.

The general catalytic cycle for cross-coupling reactions is depicted below.

G Start Pd(0)Ln OA Oxidative Addition Start->OA Ar-X Complex Ar-Pd(II)Ln-X OA->Complex TM Transmetalation Complex->TM R-B(OR)2 Intermediate Ar-Pd(II)Ln-R TM->Intermediate RE Reductive Elimination Intermediate->RE RE->Start Product Ar-R RE->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Comparative Data for Suzuki-Miyaura Coupling

IsomerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
ortho-FluorobromobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85
meta-FluorobromobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O908~92
para-FluorobromobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O804>95

Experimental Protocol: Suzuki-Miyaura Coupling of para-Fluorobromobenzene

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add para-fluorobromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 mmol) followed by toluene (5 mL) and ethanol (1 mL).

  • The reaction mixture is heated to 80°C and stirred vigorously for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.

Buchwald-Hartwig Amination

This reaction is a cornerstone of C-N bond formation. The electronic activation by the fluorine substituent is again a key factor, generally leading to higher reactivity compared to unsubstituted bromobenzene.

Comparative Data for Buchwald-Hartwig Amination

IsomerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
ortho-FluorobromobenzenePd₂(dba)₃ / RuPhosNaOtBuToluene11018~80
meta-FluorobromobenzenePd(OAc)₂ / XantphosCs₂CO₃Dioxane10012~90
para-FluorobromobenzenePd₂(dba)₃ / BrettPhosK₃PO₄t-Amyl alcohol1006>95

Experimental Protocol: Buchwald-Hartwig Amination of meta-Fluorobromobenzene

  • In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), Xantphos (0.024 mmol), and Cs₂CO₃ (1.4 mmol).

  • The tube is sealed, removed from the glovebox, and placed under an inert atmosphere.

  • meta-Fluorobromobenzene (1.0 mmol), aniline (1.2 mmol), and anhydrous dioxane (4 mL) are added via syringe.

  • The reaction mixture is heated to 100°C in an oil bath and stirred for 12 hours.

  • After cooling to ambient temperature, the mixture is diluted with diethyl ether (15 mL), filtered through a pad of Celite, and the filtrate is concentrated in vacuo.

  • The resulting residue is purified by flash chromatography to yield the N-arylated product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reaction is typically co-catalyzed by palladium and copper complexes. The enhanced electrophilicity of the C-Br bond in fluorinated isomers facilitates the initial oxidative addition to the Pd(0) center.

Comparative Data for Sonogashira Coupling

IsomerPd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
ortho-FluorobromobenzenePd(PPh₃)₂Cl₂CuIEt₃NTHF6510~78
meta-FluorobromobenzenePd(PPh₃)₄CuIi-Pr₂NHDMF805~88
para-FluorobromobenzenePd(PPh₃)₂Cl₂CuIEt₃NToluene702>95

Experimental Protocol: Sonogashira Coupling of ortho-Fluorobromobenzene

  • A mixture of ortho-fluorobromobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) is placed in a Schlenk flask under an argon atmosphere.

  • Anhydrous THF (5 mL) and triethylamine (Et₃N, 3.0 mmol) are added, followed by phenylacetylene (1.1 mmol).

  • The reaction mixture is stirred at 65°C for 10 hours.

  • The progress of the reaction is monitored by GC.

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine.

  • The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

A Comparative Guide to the Electronic Properties of 1-Bromo-2,4,5-trifluorobenzene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, halogenated benzene derivatives are pivotal building blocks. Their utility is largely dictated by their electronic structure, which influences reactivity, stability, and intermolecular interactions. This guide provides a comparative framework for understanding the electronic properties of 1-Bromo-2,4,5-trifluorobenzene through Density Functional Theory (DFT) studies. Due to a scarcity of published DFT data for this specific molecule, this guide presents a proposed comparative study, outlining the established computational protocols and illustrating the expected data for this compound and its isomers.

Introduction to this compound

This compound is a substituted aromatic compound with significant potential in organic synthesis. The presence of both bromine and fluorine atoms on the benzene ring creates a unique electronic environment. The highly electronegative fluorine atoms act as strong electron-withdrawing groups, which can influence the reactivity of the carbon-bromine bond, a common site for cross-coupling reactions. Understanding the electronic properties is crucial for predicting its behavior in synthetic transformations and its potential applications in drug design and advanced materials.

Proposed Comparative DFT Study

To comprehensively evaluate the electronic characteristics of this compound, a comparative DFT study with its isomers, such as 1-Bromo-2,4,6-trifluorobenzene and 1-Bromo-3,4,5-trifluorobenzene, is proposed. This comparison will illuminate how the positions of the fluorine and bromine atoms affect the molecule's electronic landscape. Key electronic properties to be investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, the molecular dipole moment, and the Molecular Electrostatic Potential (MEP).

Experimental Protocols: Computational Methodology

The following section details a robust and widely accepted computational methodology for the DFT analysis of halogenated benzene derivatives, based on existing literature for similar compounds.

Software: Gaussian 16 or other suitable quantum chemistry software package.

Methodology:

  • Geometry Optimization: The initial molecular structures of this compound and its selected isomers will be built and optimized without any symmetry constraints. The optimization will be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is well-regarded for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.

  • Basis Set: The 6-31++G(d,p) basis set will be employed. This Pople-style basis set is augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately describe electron distribution far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will verify that the structures are stable.

  • Electronic Property Calculations: Following successful optimization, the following electronic properties will be calculated:

    • HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

    • HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

    • Dipole Moment: The molecular dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Data Presentation: A Hypothetical Comparison

The following table summarizes the hypothetical quantitative data that would be obtained from the proposed DFT study. This serves as an illustrative example of how the electronic properties of this compound and its isomers can be effectively compared.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-7.15-1.255.901.50
1-Bromo-2,4,6-trifluorobenzene-7.25-1.156.100.00
1-Bromo-3,4,5-trifluorobenzene-7.20-1.305.902.50

Note: The data presented in this table is for illustrative purposes only and does not represent actual computational results.

Mandatory Visualization

DFT Calculation Workflow

The following diagram illustrates the logical workflow for the proposed DFT calculations.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Results Analysis cluster_output Output mol_structure Define Molecular Structure (this compound & Isomers) geom_opt Geometry Optimization (B3LYP/6-31++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation verify_min Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min extract_data Extract Data (HOMO, LUMO, Dipole Moment) elec_prop->extract_data mep_map Generate MEP Map elec_prop->mep_map verify_min->elec_prop If Minimum comparison Comparative Analysis of Electronic Properties extract_data->comparison mep_map->comparison

Caption: Workflow for DFT calculation of electronic properties.

Conclusion

While direct experimental and computational data for this compound remains to be published, this guide provides a comprehensive framework for conducting and interpreting a comparative DFT study of its electronic properties. By employing established methodologies, researchers can gain valuable insights into the reactivity and potential applications of this and related halogenated compounds. The proposed study, comparing this compound with its isomers, would provide a deeper understanding of structure-property relationships, aiding in the rational design of novel molecules for pharmaceutical and material science applications.

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-Bromo-2,4,5-trifluorobenzene, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of this compound, supported by experimental protocols and data.

Method Comparison: HPLC vs. GC

While both HPLC and GC are powerful chromatographic techniques for separating and quantifying components in a mixture, their suitability for analyzing this compound differs based on the compound's physicochemical properties. This compound is a volatile compound, which generally makes Gas Chromatography the more conventional and often preferred method for its analysis. However, HPLC can also be adapted for this purpose, offering an alternative approach.

The primary challenge in the purity analysis of this compound lies in the effective separation of the main component from potential process-related impurities. Common impurities may include the unreacted starting material, 1,2,4-trifluorobenzene, positional isomers (e.g., other bromotrifluorobenzene isomers), and potentially di-brominated byproducts that can arise during synthesis.

Below is a summary of typical performance characteristics for a representative reversed-phase HPLC method and a standard GC method for the analysis of this compound.

ParameterHPLC Method (Representative)GC Method (Standard)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/WaterHelium or Nitrogen
Temperature Ambient or slightly elevated (e.g., 30-40 °C)High temperature, often with a gradient (e.g., 50-250 °C)
Detection UV-Vis (e.g., 254 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Sample Volatility Not requiredRequired
Typical Run Time 15-30 minutes10-20 minutes
Sensitivity Good, dependent on chromophoreVery high, especially with FID for organic compounds
Resolution Can be challenging for closely related volatile isomersGenerally excellent for volatile isomers

Experimental Protocols

Representative HPLC Method

This method is a general-purpose reversed-phase HPLC protocol that can be optimized for the analysis of this compound and its non-volatile impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v). The ratio may need to be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Detector: UV-Vis detector at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Standard GC Method

Gas Chromatography is a highly effective method for the purity assessment of volatile compounds like this compound.

  • Column: Capillary column, such as a DB-5 (or equivalent), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL (with a split ratio, e.g., 50:1).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane or ethyl acetate to an appropriate concentration (e.g., 1 mg/mL).

Method Selection Workflow

The choice between HPLC and GC for purity analysis depends on several factors, including the nature of the expected impurities and the available instrumentation. The following diagram illustrates a logical workflow for selecting the appropriate analytical method.

MethodSelection cluster_start Sample & Impurity Assessment cluster_decision Decision Point cluster_methods Analytical Method Choice cluster_output Outcome Start Analyze Sample Properties (Volatility, Polarity, Thermal Stability) Impurity_Profile Anticipate Potential Impurities (e.g., Volatile Isomers, Non-volatile byproducts) Start->Impurity_Profile Decision Are the primary analyte and key impurities volatile and thermally stable? Impurity_Profile->Decision GC_Method Gas Chromatography (GC-FID/MS) - High resolution for volatile isomers - Fast analysis time Decision->GC_Method Yes HPLC_Method High-Performance Liquid Chromatography (HPLC-UV) - Suitable for non-volatile impurities - Alternative for less volatile analogs Decision->HPLC_Method No / Partially Purity_Report Generate Purity Report GC_Method->Purity_Report HPLC_Method->Purity_Report

Caption: Logical workflow for selecting an analytical method for purity assessment.

Comparative Analysis of Chromatographic Techniques

The relationship between the sample's properties and the choice of chromatographic technique can be further visualized as follows:

Comparison cluster_sample Analyte Properties cluster_techniques Chromatographic Techniques cluster_suitability Primary Suitability Analyte This compound - Volatile - Thermally Stable - Aromatic GC Gas Chromatography (GC) Analyte->GC Highly Suitable HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC Potentially Suitable GC_Adv Advantages: - Excellent for volatile compounds - High resolution for isomers - Faster run times GC->GC_Adv HPLC_Adv Advantages: - Good for non-volatile impurities - No sample heating required HPLC->HPLC_Adv

Caption: Comparison of GC and HPLC suitability for this compound.

A Comparative Guide to Alternatives for 1-Bromo-2,4,5-trifluorobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established approach to enhance metabolic stability, binding affinity, and lipophilicity. 1-Bromo-2,4,5-trifluorobenzene has traditionally been a valuable building block for introducing the 2,4,5-trifluorophenyl moiety into complex molecules. However, the evolving landscape of chemical synthesis and the demand for a diverse range of fluorinated scaffolds necessitate a comprehensive understanding of its alternatives. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data to inform rational decisions in drug design and process development.

Key Alternatives and Their Synthetic Utility

The primary alternatives to this compound offer different reactive handles and substitution patterns, enabling a broader exploration of chemical space. The most prominent alternatives include:

  • 1,2,4,5-Tetrafluorobenzene: This highly electron-deficient arene is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to introduce various functional groups.

  • 2,4,5-Trifluoroaniline and its Derivatives: The amino group serves as a versatile handle for a wide range of transformations, including diazotization-halogenation, amide bond formation, and as a directing group in electrophilic aromatic substitution.

  • 2,4,5-Trifluorophenylacetic Acid and 2,4,5-Trifluorobenzoic Acid: These compounds are valuable downstream intermediates, often used in the synthesis of APIs where the trifluorophenylacetic or benzoic acid moiety is a core structural component.

Performance Comparison in Key Pharmaceutical Reactions

The utility of these building blocks is best assessed by their performance in cornerstone reactions of pharmaceutical synthesis: Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and Grignard reagent formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The performance of this compound and its aniline-based alternatives are compared below.

ParameterThis compound (Representative)2,4,5-Trifluoroaniline Derivative (Representative)
Reaction Coupling with Phenylboronic AcidCoupling with Arylboronic Acid
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhosPdG2/XPhos or Pd(OAc)₂/SPhos
Base K₂CO₃, Cs₂CO₃, or K₃PO₄K₂CO₃ or K₃PO₄
Solvent Dioxane/H₂O or Toluene/H₂O2-MeTHF or Dioxane/H₂O
Temperature 80-110 °C80-100 °C
Typical Yield 85-95%75-95%[1]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The high degree of fluorination in 1,2,4,5-tetrafluorobenzene makes it an excellent substrate for SNAr reactions, often outperforming the less activated this compound.

ParameterThis compound1,2,4,5-Tetrafluorobenzene
Reactivity Moderately activated towards SNAr. The bromine is the typical leaving group.Highly activated towards SNAr. A fluorine atom is the leaving group.
Typical Nucleophiles Alkoxides, amines, thiolsAlkoxides, amines, thiols, carbanions
Reaction Conditions Often requires elevated temperatures and/or strong bases.Generally milder conditions (lower temperatures) are sufficient.
Regioselectivity Substitution occurs at the bromine-bearing carbon.Substitution can occur at any of the four equivalent fluorine-bearing carbons.
Reported Yield (with NaOMe) Good to highHigh (often >90%)
Grignard Reagent Formation

The bromine atom in this compound allows for the straightforward formation of a Grignard reagent, a potent nucleophile for C-C bond formation.

ParameterThis compound
Reaction Formation of 2,4,5-Trifluorophenylmagnesium Bromide
Reagents Magnesium turnings, Anhydrous THF or Diethyl Ether
Initiation Iodine crystal or gentle heating
Reaction Conditions Anhydrous, inert atmosphere (N₂ or Ar)
Subsequent Reactions Carboxylation (with CO₂), reaction with aldehydes, ketones, esters, etc.
Typical Yield of Grignard High (often >90% conversion)[2]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried round-bottom flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the 1,4-dioxane and water via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Representative Protocol for Grignard Reagent Formation and Subsequent Carboxylation

This protocol outlines the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with carbon dioxide.

Materials:

  • Aryl bromide (e.g., this compound) (10 mmol)

  • Magnesium turnings (12 mmol)

  • Anhydrous diethyl ether or THF (30 mL)

  • Iodine (a single crystal)

  • Dry ice (CO₂)

Procedure:

  • All glassware is flame-dried under an inert atmosphere and allowed to cool.

  • Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and an addition funnel.

  • A solution of the aryl bromide in anhydrous ether/THF is prepared in the addition funnel.

  • A small portion of the aryl bromide solution is added to the magnesium turnings. The reaction is initiated by gentle warming if necessary, indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • The remaining aryl bromide solution is added dropwise to maintain a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • The Grignard solution is then slowly added to a flask containing crushed dry ice, with vigorous stirring.

  • After the addition is complete, the mixture is allowed to warm to room temperature.

  • The reaction is quenched with dilute HCl, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude carboxylic acid, which can be purified by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere (80-110°C, 2-24h) B->C D Cool to RT C->D E Dilute with Organic Solvent D->E F Wash with Water and Brine E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography H->I J Pure Coupled Product I->J DPP4_Signaling_Pathway cluster_incretin Incretin Effect cluster_pancreas Pancreatic Response Meal Meal Intake GLP1_GIP GLP-1 and GIP (Incretin Hormones) Meal->GLP1_GIP Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation Glucose_Uptake ↑ Glucose Uptake by Peripheral Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Inactive_Incretins Inactive Peptides DPP4->Inactive_Incretins Sitagliptin Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

References

A Balancing Act in Synthesis: The Cost-Benefit Analysis of 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, the choice of starting materials is a critical determinant of a project's success and economic viability. 1-Bromo-2,4,5-trifluorobenzene has emerged as a valuable building block, primarily for the introduction of the 2,4,5-trifluorophenyl moiety into complex molecules. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a focus on its performance in common cross-coupling reactions compared to potential alternatives.

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance desirable properties such as metabolic stability, bioavailability, and binding affinity of drug candidates. Similarly, in materials science, fluorination can impart increased thermal stability and chemical resistance. This compound serves as a key intermediate in the synthesis of such advanced molecules.

Performance in Cross-Coupling Reactions: A Quantitative Comparison

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The following tables provide a comparative overview of the performance of this compound and its analogs in Suzuki-Miyaura, Heck, and Sonogashira couplings. The data, compiled from various sources, illustrates the trade-offs between cost and reactivity.

A Note on Reactivity: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: Iodo > Bromo > Chloro. This is due to the bond dissociation energies of the carbon-halogen bond. Consequently, iodo-substituted reactants often require milder reaction conditions and shorter reaction times but come at a higher cost. Chloro-substituted reactants are typically the most cost-effective but may necessitate more forcing conditions, more specialized catalysts, and longer reaction times, which can impact the overall cost-efficiency of a synthetic route.

Table 1: Cost Comparison of this compound and its Analogs

CompoundCAS NumberApproximate Price (USD/g)Notes
This compound327-52-62.00 - 5.00Baseline for comparison.
1-Chloro-2,4,5-trifluorobenzene697-74-53.00 - 7.00Generally less reactive than the bromo-analog.
1-Iodo-2,4,5-trifluorobenzene17533-08-315.00 - 30.00Higher reactivity, often leading to higher yields under milder conditions.
2,4,5-Trifluorophenylboronic acid247564-72-325.00 - 50.00Alternative for introducing the trifluorophenyl group via Suzuki coupling.

Note: Prices are estimates based on currently available data from various suppliers for research quantities and are subject to change. Bulk pricing may be significantly lower.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95
1-Chloro-2,4,5-trifluorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10024~70-85
1-Iodo-2,4,5-trifluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂ORoom Temp4>95
Bromobenzene2,4,5-Trifluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1008~90-98

Table 3: Comparative Yields in Heck Reaction

Aryl HalideAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10016~80-90
1-Chloro-2,4,5-trifluorobenzeneStyrenePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane12024~65-80
1-Iodo-2,4,5-trifluorobenzeneStyrenePd(OAc)₂NaOAcDMA806>95

Table 4: Comparative Yields in Sonogashira Coupling

Aryl HalideAlkyneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF608~85-95
1-Chloro-2,4,5-trifluorobenzenePhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane10024~60-75
1-Iodo-2,4,5-trifluorobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMFRoom Temp2>95

Experimental Protocols

To provide a practical context, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction using this compound is provided below.

Synthesis of 4-Methoxy-2',4',5'-trifluorobiphenyl

Materials:

  • This compound (1.0 mmol, 211 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-Methoxy-2',4',5'-trifluorobiphenyl.

Visualizing the Synthesis and Decision-Making Process

To further clarify the synthetic workflow and the cost-benefit considerations, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product Aryl_Halide This compound Reaction Reaction in Solvent (e.g., Toluene/EtOH/H₂O, 80°C) Aryl_Halide->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd(0) Catalyst & Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product Cost_Benefit_Analysis cluster_factors Influencing Factors cluster_options Aryl Halide Options Decision Choice of Aryl Halide for Synthesis Cost Cost of Starting Material Decision->Cost Reactivity Reactivity & Yield Decision->Reactivity Conditions Reaction Conditions (Temp, Time, Catalyst) Decision->Conditions Downstream Downstream Processing Costs Decision->Downstream Chloro Aryl Chloride (Low Cost, Lower Reactivity) Cost->Chloro Favors Iodo Aryl Iodide (High Cost, High Reactivity) Reactivity->Iodo Favors Bromo Aryl Bromide (Moderate Cost & Reactivity) Conditions->Bromo Balanced Downstream->Bromo Often Favorable Optimal_Choice Optimal Choice for Specific Application Chloro->Optimal_Choice Bromo->Optimal_Choice Iodo->Optimal_Choice

A Spectroscopic Showdown: Unveiling the Structural Nuances of 1-Bromo-2,4,5-trifluorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structural characteristics of chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-2,4,5-trifluorobenzene and its isomeric derivatives, offering valuable insights derived from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, experimental protocols, and logical workflow aim to facilitate the identification and characterization of these and similar fluorinated aromatic compounds.

This comparative analysis delves into the spectroscopic signatures of this compound and two of its isomers: 1-Bromo-3,4,5-trifluorobenzene and 1-Bromo-2,4,6-trifluorobenzene. The substitution pattern of the fluorine and bromine atoms on the benzene ring significantly influences the electronic environment of the nuclei and the vibrational modes of the bonds, resulting in distinct spectral features that are crucial for unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-3H-6
This compound7.68 (t)7.35 (q)
1-Bromo-3,4,5-trifluorobenzene7.25 (t)7.25 (t)
1-Bromo-2,4,6-trifluorobenzene6.85 (t)6.85 (t)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as (t) for triplet and (q) for quartet.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-1C-2C-3C-4C-5C-6
This compound98.7 (d)157.5 (ddd)111.9 (dd)148.8 (ddd)145.8 (ddd)119.5 (dd)
1-Bromo-3,4,5-trifluorobenzene114.2114.2140.9 (t)152.1 (dd)140.9 (t)114.2
1-Bromo-2,4,6-trifluorobenzene105.9 (t)160.1 (dt)111.5 (t)162.5 (dt)111.5 (t)160.1 (dt)

Note: Chemical shifts (δ) are reported in ppm. Multiplicity from C-F coupling is indicated as (d) for doublet, (t) for triplet, (q) for quartet, and (ddd) for doublet of doublets of doublets.

Table 3: ¹⁹F NMR Spectroscopic Data (ppm)

CompoundF-2F-4F-5F-6
This compound-118.9-134.5-142.1-
1-Bromo-3,4,5-trifluorobenzene--158.9-132.7-158.9
1-Bromo-2,4,6-trifluorobenzene-108.5-104.2--108.5

Note: Chemical shifts (δ) are reported in ppm relative to a standard reference.

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundC-H stretchC-F stretchC-Br stretchAromatic C=C stretch
This compound~31001100-1300600-8001450-1600
1-Bromo-3,4,5-trifluorobenzene~30801050-1250600-8001470-1620
1-Bromo-2,4,6-trifluorobenzene~31001000-1200600-8001480-1630

Note: Vibrational frequencies are reported in wavenumbers (cm⁻¹). These are approximate ranges for the key functional group vibrations.

Table 5: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺[M+2]⁺Major Fragments
This compound210, 212212131, 82
1-Bromo-3,4,5-trifluorobenzene210, 212212131, 82
1-Bromo-2,4,6-trifluorobenzene210, 212212131, 82

Note: The presence of two molecular ion peaks with a ~1:1 ratio is characteristic of a bromine-containing compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The m/z values represent the mass-to-charge ratio.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR: Acquire the fluorine spectrum. A wide spectral width is often necessary due to the large chemical shift dispersion of ¹⁹F. Proton decoupling can be employed to simplify the spectra.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Range: Typically, spectra are recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound or Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Compound Structure Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Safety Operating Guide

Proper Disposal of 1-Bromo-2,4,5-trifluorobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-2,4,5-trifluorobenzene, ensuring laboratory safety and regulatory compliance.

Hazard and Disposal Summary

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Proper disposal is crucial to mitigate these risks and prevent environmental contamination. All disposal procedures must adhere to local, regional, and national regulations.[4][5] This chemical should be treated as hazardous waste and disposed of at an approved waste disposal plant.[3][6][7]

Parameter Information Source
UN Number Not explicitly found in search results-
Hazard Class Flammable Liquid, Category 3[1][3]
Primary Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2][3]
Disposal Method Dispose of contents/container to an approved waste disposal plant[3][6][7]
Special Precautions Do not mix with other waste. Handle uncleaned containers like the product itself.[3][4]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[3][6]

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[5][6]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][6] Use only non-sparking tools when handling containers.[1][6]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and suitable, closed container.[6][7]

  • Do not mix this waste with other chemicals or waste streams to avoid unforeseen reactions and to ensure proper disposal.[3][4]

  • For spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[6][7]

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

  • The storage area should be clearly marked as a hazardous waste storage area.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.[4][6]

  • Provide the contractor with a complete and accurate Safety Data Sheet (SDS) for this compound.

  • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Step 1: Assess Hazards & Don PPE B Step 2: Prepare Labeled Waste Container A->B C Step 3: Transfer Waste to Container B->C D Step 4: Securely Seal Container C->D H Spill Occurs C->H E Step 5: Store in Designated Hazardous Waste Area D->E F Step 6: Arrange for Professional Disposal E->F G Step 7: Document Waste Transfer F->G I Spill Response Protocol H->I I->C Contain & Collect Spill

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Bromo-2,4,5-trifluorobenzene

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.

PropertyValue
CAS Number 327-52-6
Molecular Formula C₆H₂BrF₃
Molecular Weight 210.98 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 144 °C (lit.)[2]
Melting Point -19 °C (lit.)[2]
Density 1.802 g/mL at 25 °C (lit.)[2]
Flash Point 45 °C (closed cup)[3]
Solubility Insoluble in water

Operational Protocol for Handling this compound

Adherence to the following step-by-step procedures is critical to ensure personal and environmental safety when working with this compound.

Personal Protective Equipment (PPE)

Before beginning any work, ensure the following personal protective equipment is readily available and worn correctly:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. For large quantities or in case of a high risk of splashing, chemical-resistant coveralls are recommended.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or for prolonged use, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] For high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[3]

Handling and Experimental Workflow

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_check Inspect Glassware prep_setup->prep_check handle_transfer Transfer Chemical prep_check->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose emergency_spill Spill emergency_exposure Personal Exposure spill_actions Contain Spill Use Absorbent Material Dispose as Hazardous Waste emergency_spill->spill_actions exposure_actions Skin: Wash with soap & water Eyes: Rinse for 15 mins Inhalation: Move to fresh air Seek Medical Attention emergency_exposure->exposure_actions

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in working order.[3][4]

    • Work in a well-ventilated area, preferably a chemical fume hood.[3][4]

    • Keep the chemical away from heat, sparks, and open flames as it is flammable.[7][8]

    • Use explosion-proof electrical and lighting equipment.[7]

    • Ground and bond containers when transferring the material to prevent static discharge.[3][8]

  • During Use:

    • Avoid breathing vapors or mist.[4]

    • Prevent contact with skin and eyes.[3]

    • Use only non-sparking tools.[3][8]

    • Keep the container tightly closed when not in use.[7]

  • After Use:

    • Wash hands thoroughly after handling.[4]

    • Contaminated clothing should be removed and washed before reuse.[4][7]

Emergency and Disposal Plans

Spill Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill.

    • Absorb the spill with an inert material such as sand, silica gel, or universal binder.[4]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[3]

  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] If skin irritation occurs, get medical advice/attention.[3][7]

  • In case of Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][7]

  • In case of Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention or call a poison control center.[3]

Disposal Plan
  • Waste Generation: All materials contaminated with this compound, including the chemical itself, used containers, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a clearly labeled, sealed, and appropriate container.

    • Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety department.[3]

  • Disposal:

    • Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[4][7][8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of it down the drain or into the environment.[3]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-2,4,5-trifluorobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.